Product packaging for 5-Methyl-4-phenyl-2-thiazolamine(Cat. No.:CAS No. 30709-67-2)

5-Methyl-4-phenyl-2-thiazolamine

货号: B147608
CAS 编号: 30709-67-2
分子量: 190.27 g/mol
InChI 键: HTXQOROHFFYFMC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-amino-5-methyl-4-phenyl-Thiazole is a synthetic intermediate useful for pharmaceutical synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2S B147608 5-Methyl-4-phenyl-2-thiazolamine CAS No. 30709-67-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-methyl-4-phenyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXQOROHFFYFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184734
Record name Thiazole, 2-amino-5-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30709-67-2
Record name 5-Methyl-4-phenyl-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30709-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-phenyl-5-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 30709-67-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiazole, 2-amino-5-methyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4-phenyl-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-4-PHENYL-5-METHYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE89AC2WOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-4-phenyl-2-thiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-4-phenyl-2-thiazolamine, a heterocyclic amine of significant interest in medicinal chemistry. This document consolidates available data on its solubility, lipophilicity, and ionization constants, alongside detailed experimental protocols for its synthesis and biological evaluation. Furthermore, it explores the potential mechanism of action of this class of compounds, focusing on relevant signaling pathways in cancer, to support further research and development efforts.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. This section summarizes the key properties of this compound. While experimental data for some parameters are limited, computed values from reliable sources are provided to guide formulation and experimental design.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-methyl-4-phenyl-1,3-thiazol-2-amine--INVALID-LINK--[1]
CAS Number 30709-67-2--INVALID-LINK--[2], --INVALID-LINK--[3], --INVALID-LINK--[4]
Molecular Formula C₁₀H₁₀N₂S--INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Weight 190.26 g/mol --INVALID-LINK--[2]
Melting Point 122-126 °C--INVALID-LINK--[2]
Appearance Pale yellow crystals--INVALID-LINK--[3]

Table 2: Computed Physicochemical Properties of this compound

PropertyValueSource
XLogP3-AA (LogP) 2.7--INVALID-LINK--[1]
Topological Polar Surface Area 67.2 Ų--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[1]
Rotatable Bond Count 1--INVALID-LINK--[1]

Note on Solubility and pKa:

Similarly, a precise experimental pKa value has not been found in the reviewed literature. The 2-aminothiazole (B372263) moiety suggests a basic character. The pKa of related 2-aminothiazole derivatives can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry[8][9][10][11].

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a standard assay for evaluating its cytotoxic activity.

Synthesis of this compound via Hantzsch Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the preparation of thiazole derivatives.[12][13] This reaction involves the condensation of an α-haloketone with a thiourea.

Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis_Workflow start Start reactants 1-Bromo-1-phenylpropan-2-one + Thiourea start->reactants reaction Reaction in Ethanol (Reflux) reactants->reaction workup Work-up: - Cool to RT - Neutralize with Base - Isolate Precipitate reaction->workup purification Purification: - Recrystallization workup->purification characterization Characterization: - NMR - MS - Melting Point purification->characterization end End Product: 5-Methyl-4-phenyl- 2-thiazolamine characterization->end MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate (24h) cell_seeding->incubation1 treatment Treat with Compound (Various Concentrations) incubation1->treatment incubation2 Incubate (48-72h) treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate (4h) mtt_addition->incubation3 solubilization Solubilize Formazan (DMSO) incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance data_analysis Data Analysis: Calculate IC₅₀ read_absorbance->data_analysis end End data_analysis->end PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Thiazolamine 5-Methyl-4-phenyl- 2-thiazolamine (Proposed) Thiazolamine->PI3K Inhibits

References

The 5-Methyl-4-phenyl-2-thiazolamine Scaffold: A Cornerstone for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-Methyl-4-phenyl-2-thiazolamine serves as a pivotal structural scaffold in the development of targeted therapeutics, particularly in the realm of oncology. While the core molecule itself is primarily a building block, its derivatives have been identified as potent inhibitors of key cellular signaling pathways, demonstrating significant anti-proliferative and pro-apoptotic effects. This technical guide delves into the primary mechanisms of action attributed to derivatives of the this compound core, with a focus on their role as inhibitors of Aurora and MAPK-interacting kinases. We will explore the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for the assays used to elucidate these mechanisms.

Core Mechanism of Action: Inhibition of Mitotic Kinases

The most extensively documented mechanism of action for derivatives based on the this compound scaffold is the potent inhibition of Aurora kinases A and B. These serine/threonine kinases are crucial regulators of mitosis, and their dysregulation is a common feature in many human cancers.

The Aurora Kinase Signaling Pathway

Aurora kinases A and B play distinct but complementary roles in cell division. Aurora A is associated with centrosome maturation and separation, as well as mitotic entry. Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.

Derivatives of this compound, such as the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine series, act as ATP-competitive inhibitors of both Aurora A and B.[1][2] By binding to the kinase domain, these compounds prevent the phosphorylation of critical downstream substrates, such as histone H3.[2] The inhibition of these kinases leads to a cascade of cellular defects, including failed cytokinesis, endoreduplication, and the formation of polyploid cells, ultimately culminating in apoptosis.[1][2]

G cluster_mitosis Mitosis cluster_regulation Kinase Regulation cluster_inhibition Inhibition cluster_outcome Cellular Outcome Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis Mitotic_Failure Mitotic Failure Cytokinesis->Mitotic_Failure Inhibition Aurora_A Aurora A Kinase Aurora_A->Metaphase Centrosome Separation Aurora_B Aurora B Kinase Aurora_B->Metaphase Chromosome Alignment Aurora_B->Anaphase Chromosome Segregation Aurora_B->Cytokinesis Abscission Thiazolamine_Derivative This compound Derivative (e.g., CYC116) Thiazolamine_Derivative->Aurora_A Thiazolamine_Derivative->Aurora_B Polyploidy Polyploidy Mitotic_Failure->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Inhibition of Aurora Kinases by Thiazolamine Derivatives.

Quantitative Data: Kinase Inhibition and Cytotoxicity

The potency of these compounds has been quantified through various biochemical and cell-based assays. The data clearly demonstrates nanomolar efficacy against the target kinases and significant cytotoxic effects against cancer cell lines.

Compound NameTargetAssay TypePotency (Kᵢ)Reference
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora ABiochemical8.0 nM[1][2]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora BBiochemical9.2 nM[1][2]
Compound Name/DerivativeCell LineAssay TypePotency (IC₅₀)Reference
N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamideA549Cytotoxicity23.30 µM[3][4]
N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamideNIH/3T3Cytotoxicity>1000 µM[3][4]

Secondary Mechanism: Inhibition of MAPK-Interacting Kinase 2 (Mnk2)

Another class of derivatives, the 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-ones, has been identified as potent inhibitors of Mnk2.[5] Mnk kinases (Mnk1 and Mnk2) are downstream effectors of the MAPK signaling pathway and are responsible for the phosphorylation of the eukaryotic initiation factor 4E (eIF4E). Phosphorylated eIF4E is crucial for the translation of key proteins involved in tumor growth and survival, such as the anti-apoptotic protein Mcl-1.

By inhibiting Mnk2, these thiazole (B1198619) derivatives prevent eIF4E phosphorylation, leading to a decrease in Mcl-1 levels and the subsequent induction of apoptosis in cancer cells.[5]

G cluster_pathway MAPK Signaling Pathway cluster_protein Protein Synthesis & Survival cluster_inhibition Inhibition MAPK MAPK Mnk2 Mnk2 MAPK->Mnk2 Activates eIF4E eIF4E Mnk2->eIF4E Phosphorylates (p-eIF4E) p-eIF4E p-eIF4E Mcl1_mRNA Mcl-1 mRNA p-eIF4E->Mcl1_mRNA Promotes Translation Mcl1_Protein Mcl-1 Protein Mcl1_mRNA->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits Thiazolone_Derivative 5-(2-(phenylamino)pyrimidin-4-yl) thiazole-2(3H)-one Derivative Thiazolone_Derivative->Mnk2

Caption: Inhibition of the Mnk2-eIF4E Axis by Thiazolone Derivatives.

Experimental Protocols

The elucidation of these mechanisms relies on a suite of standardized biochemical and cellular assays.

Aurora Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency (Kᵢ or IC₅₀) of a test compound against recombinant Aurora A and B kinases.

Methodology:

  • Reaction Setup: Assays are typically performed in 96- or 384-well plates. Each well contains a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT), a specific concentration of recombinant human Aurora A or B kinase, and a peptide substrate (e.g., Kemptide).

  • Compound Addition: The test compound, serially diluted in DMSO, is added to the wells.

  • Initiation: The kinase reaction is initiated by the addition of ATP, typically including a radiolabeled [γ-³³P]ATP tracer.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Detection: The reaction is stopped by adding a solution like phosphoric acid. The phosphorylated substrate is then captured onto a filter membrane (e.g., phosphocellulose). Unincorporated [γ-³³P]ATP is washed away.

  • Quantification: The amount of incorporated radiolabel on the filter is measured using a scintillation counter. The results are expressed as a percentage of the activity of a vehicle control (DMSO) and plotted against the compound concentration to determine the IC₅₀ value. Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

Cellular Histone H3 Phosphorylation Assay

Objective: To measure the inhibition of Aurora B kinase activity within cells.

Methodology:

  • Cell Culture and Treatment: Cancer cells (e.g., HCT116, HeLa) are seeded in plates and allowed to adhere. Cells are then treated with various concentrations of the test compound for a specified period (e.g., 24 hours). A mitotic arresting agent like nocodazole (B1683961) may be used to enrich the mitotic cell population.

  • Cell Lysis: Cells are washed and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated Histone H3 at Serine 10 (pHH3). A primary antibody for total Histone H3 or a housekeeping protein (e.g., β-actin) is used as a loading control.

  • Detection and Analysis: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the signal is detected using a chemiluminescent substrate. The band intensities are quantified using densitometry software. The ratio of pHH3 to the loading control is calculated and normalized to the vehicle-treated control.

G cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis Seed Seed Cancer Cells Treat Treat with Thiazolamine Derivative (Varying Conc.) Seed->Treat Lyse Lyse Cells Treat->Lyse Quantify Quantify Protein (BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibodies (anti-pHH3, anti-Actin) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with Chemiluminescence Secondary_Ab->Detect Densitometry Quantify Band Intensity (Densitometry) Detect->Densitometry Normalize Normalize pHH3 to Loading Control Densitometry->Normalize Plot Plot vs. Compound Concentration Normalize->Plot

Caption: Experimental Workflow for Cellular pHH3 Assay.

Conclusion

The this compound scaffold is a highly valuable pharmacophore in modern drug discovery. Its derivatives have been unequivocally shown to target and potently inhibit critical oncogenic kinases, including Aurora kinases A/B and Mnk2. The primary mechanism of action involves the disruption of mitosis and the downregulation of pro-survival proteins, leading to cancer cell death. The quantitative data and established experimental protocols provide a robust framework for the continued development and optimization of new therapeutic agents based on this versatile chemical core.

References

The Multifaceted Biological Activities of 2-Aminothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole (B372263) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of 2-aminothiazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity of 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and proteins involved in mitotic progression.[3][4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDR1R2Target Cell LineIC50 (µM)Reference
Dasatinib --K562 (Leukemia)0.011
Alpelisib --Breast Cancer-
Compound 21 2-amino-thiazole-5-carboxylic acid phenylamide derivative-K563 (Leukemia)16.3
Compound 20 2-aminothiazole with lipophilic substituents-H1299 (Lung Cancer)4.89
Compound 20 2-aminothiazole with lipophilic substituents-SHG-44 (Glioma)4.03
Compound 13 ethyl 2-substituted-aminothiazole- 4-carboxylate derivative-RPMI-8226 (Leukemia)0.08
Compound 73b 2-aminothiazole unitH1299 (Lung Cancer)4.89
Compound 73b 2-aminothiazole unitSHG-44 (Glioma)4.03
Compound 84 2-aminothiazole derivativeCK1δ0.040
Compound 85 2-aminothiazole derivativeCK1δ0.042
Compound 88 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thioureaHS 578T (Breast Cancer)0.8[5]
INH1 N-(4-[2,4-dimethyl-phenyl]-thiazol-2-yl)-benzamideBreast Cancer Cell Lines10-21[6]
Compound 32 4-aryl-N-arylcarbonyl-2-aminothiazoleMDA-MB-231 (Breast Cancer)0.0163-0.0427[4]
Key Signaling Pathways in Anticancer Activity

Several 2-aminothiazole derivatives have been identified as potent inhibitors of CDK2, a key regulator of the cell cycle.[3] By inhibiting CDK2, these compounds can arrest the cell cycle at the G1/S transition, leading to the suppression of cancer cell proliferation.[3][7]

CDK2_Inhibition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 binds CDK2->Rb hyper-phosphorylates E2F E2F Rb->E2F releases E2F->Cyclin E activates transcription S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->CDK2 inhibits

CDK2 Signaling Pathway Inhibition

The interaction between Hec1 and Nek2 is critical for proper chromosome segregation during mitosis.[8][9] Certain 2-aminothiazole derivatives can disrupt this interaction, leading to mitotic catastrophe and apoptosis in cancer cells.[4][10]

Hec1_Nek2_Disruption cluster_disruption Disrupted Interaction Hec1 Hec1 Nek2 Nek2 Hec1->Nek2 interacts with Chromosome Segregation Chromosome Segregation Hec1->Chromosome Segregation ensures proper Apoptosis Apoptosis Hec1->Apoptosis leads to Nek2->Hec1 phosphorylates 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->Hec1 binds to

Hec1/Nek2 Interaction Disruption
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 2-aminothiazole derivative stock solution (in DMSO)

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[12]

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[11] Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity of 2-Aminothiazole Derivatives

2-aminothiazole derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi.[13][14] Their mechanisms of action often involve the inhibition of essential enzymes in microbial metabolic pathways.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 2-aminothiazole derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism).

Compound IDTarget MicroorganismMIC (µg/mL)Reference
Compound 121d S. aureus 29213 (Gram-positive)2-128[5]
Compound 121d E. coli (Gram-negative)2-128[5]
Compound 124 S. aureus (Gram-positive)4-16[5]
Compound 124 S. epidermidis (Gram-positive)4-16[5]
Compound 160a-f Antibacterial and antifungal activity-[15]
Compound 2a S. epidermidis (MDR)250[16]
Compound 2b S. epidermidis (MDR)250[16]
Compound 2d S. aureus (MDR)250[16]
Compound 2g S. aureus (MDR)250[16]
Compound 2a P. aeruginosa (MDR)375[16]
Compound 2b P. aeruginosa (MDR)375[16]
Compound 2d E. coli (MDR)375[16]
Compound 2g E. coli (MDR)375[16]
Compound 6b M. tuberculosis H37Ra3.13[17]
Compound 7b M. tuberculosis H37Ra3.13[17]
Compound B9 C. albicans1-16[18]
Key Signaling Pathways in Antimicrobial Activity

MurB is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[19][20] 2-Aminothiazole derivatives can inhibit MurB, thereby disrupting cell wall synthesis and leading to bacterial cell death.[19]

MurB_Inhibition UDP-N-acetylglucosamine UDP-N-acetylglucosamine MurA MurA UDP-N-acetylglucosamine->MurA PEP PEP PEP->MurA UDP-N-acetylglucosamine-enolpyruvate UDP-N-acetylglucosamine-enolpyruvate MurB MurB UDP-N-acetylglucosamine-enolpyruvate->MurB MurA->UDP-N-acetylglucosamine-enolpyruvate UDP-N-acetylmuramic acid UDP-N-acetylmuramic acid MurB->UDP-N-acetylmuramic acid Peptidoglycan Synthesis Peptidoglycan Synthesis UDP-N-acetylmuramic acid->Peptidoglycan Synthesis 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->MurB inhibits CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14-demethylanosterol 14-demethylanosterol CYP51->14-demethylanosterol Ergosterol Ergosterol 14-demethylanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane component of 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor 2-Aminothiazole Inhibitor->CYP51 inhibits Hantzsch_Synthesis Start Start Reactants α-Haloketone + Thiourea/Thioamide Start->Reactants Solvent Ethanol/DMF Reactants->Solvent Reaction Reflux/Stir at RT Solvent->Reaction Workup Pour into ice water, filter precipitate Reaction->Workup Purification Recrystallization/ Column Chromatography Workup->Purification Characterization NMR, IR, Mass Spec Purification->Characterization End End Characterization->End

References

Spectroscopic Analysis of 5-Methyl-4-phenyl-2-thiazolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Methyl-4-phenyl-2-thiazolamine. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this and related heterocyclic compounds. The guide details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from known data for 2-aminothiazole (B372263) derivatives and related substituted thiazoles.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
NH₂5.0 - 7.0Broad SingletChemical shift is concentration and solvent dependent.
Phenyl-H7.2 - 7.5MultipletProtons of the phenyl ring.
Methyl-H (C5-CH₃)2.2 - 2.4SingletThe proton of the methyl group on the thiazole (B1198619) ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
Thiazole C2 (C-NH₂)166 - 170
Thiazole C4148 - 152
Thiazole C5110 - 120
Phenyl C (quaternary)130 - 135
Phenyl C125 - 130Multiple signals expected.
Methyl C (C5-CH₃)10 - 15
Table 3: Predicted IR Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Doublet
C-H Stretch (aromatic)3000 - 3100Medium to Weak
C-H Stretch (aliphatic)2850 - 3000Medium to Weak
C=N Stretch (thiazole ring)1610 - 1640Strong
C=C Stretch (aromatic/thiazole)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-S Stretch650 - 750Weak
Table 4: Predicted Mass Spectrometry Fragmentation
m/zProposed FragmentNotes
190[M]⁺Molecular ion peak for C₁₀H₁₀N₂S.
113[M - C₆H₅]⁺Loss of the phenyl group.
98[C₄H₄N₂S]⁺Thiazole ring fragment with the methyl group.
77[C₆H₅]⁺Phenyl group.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate acquisition of spectroscopic data. The following are generalized protocols for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Ensure the sample is completely dissolved before analysis.[1]

  • Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker or JEOL) operating at a proton frequency of 300 MHz or higher is recommended.[1]

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse experiment.[1]

    • Spectral Width : 0-15 ppm.[1]

    • Number of Scans : 16-64, depending on the sample concentration.[1]

    • Relaxation Delay : 1-5 seconds.[1]

    • Reference : Tetramethylsilane (TMS) at 0.00 ppm.[1]

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled experiment.[1]

    • Spectral Width : 0-200 ppm.[1]

    • Number of Scans : 1024 or more, owing to the low natural abundance of the ¹³C isotope.[1]

    • Relaxation Delay : 2-5 seconds.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid (KBr pellet) : Mix a small quantity of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[1]

    • Solid (ATR) : Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer or Thermo Fisher).[1]

  • Acquisition :

    • Spectral Range : 4000-400 cm⁻¹.[1]

    • Resolution : 4 cm⁻¹.[1]

    • Number of Scans : 16-32.[1]

    • Background : A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subsequently subtracted from the sample spectrum.[1]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent like methanol (B129727) or acetonitrile. For techniques like LC-MS, the sample will be introduced via a liquid chromatography system.

  • Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquisition (for LC-MS with ESI) :

    • Ionization Mode : Positive ion mode is generally more sensitive for this compound due to the presence of basic nitrogen atoms.[1]

    • Mass Range : Scan from m/z 50 to 500.[1]

    • Capillary Voltage : Typically in the range of 3-5 kV.[1]

    • Nebulizer Gas : Nitrogen, at a pressure suitable for the specific instrument.[1]

    • Drying Gas : Nitrogen, at a temperature of 250-350 °C.[1]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and subsequent spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

A general workflow for the synthesis, purification, and spectroscopic analysis.
Logical Relationship of Spectroscopic Techniques

This diagram outlines the logical relationship between different spectroscopic techniques and the structural information they provide for the characterization of this compound.

Spectroscopic_Techniques_Relationship cluster_techniques Spectroscopic Techniques cluster_information Structural Information Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR IR IR Compound->IR MS MS Compound->MS Carbon_Proton_Framework Carbon-Proton Framework NMR->Carbon_Proton_Framework Functional_Groups Functional Groups IR->Functional_Groups Molecular_Weight_Fragmentation Molecular Weight & Fragmentation MS->Molecular_Weight_Fragmentation Structure_Confirmation Structure Confirmation Carbon_Proton_Framework->Structure_Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight_Fragmentation->Structure_Confirmation

Relationship between spectroscopic techniques and structural information.

References

The Enduring Legacy of 4-Phenyl-2-aminothiazoles: A Centennial Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenyl-2-aminothiazole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of a multitude of biologically active compounds. Its journey, spanning over a century, began with a fundamental synthetic reaction and has culminated in the development of life-saving therapeutics. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of 4-phenyl-2-aminothiazoles. It details key experimental protocols, presents quantitative data for comparative analysis, and visualizes the intricate signaling pathways modulated by these remarkable molecules, offering a vital resource for researchers engaged in the exploration and application of this versatile heterocyclic system.

The Genesis: Hantzsch Thiazole (B1198619) Synthesis

The history of 4-phenyl-2-aminothiazoles is intrinsically linked to the pioneering work of German chemist Arthur Hantzsch. In 1887, Hantzsch reported a novel method for the synthesis of thiazole derivatives, a reaction that now bears his name.[1][2][3] The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide.[1][4] Specifically for the synthesis of 4-phenyl-2-aminothiazole, the reaction involves the condensation of an α-haloacetophenone, such as 2-bromoacetophenone (B140003) or phenacyl bromide, with thiourea (B124793).[4] This foundational reaction, dating back to the late 19th century, proved to be robust and high-yielding, establishing it as the classical and most widely adopted method for accessing this class of compounds.[4]

The fundamental mechanism of the Hantzsch synthesis commences with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloacetophenone, leading to the formation of an isothiouronium salt intermediate. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. The subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic 4-phenyl-2-aminothiazole.

Evolution of a Classic: Modern Synthetic Methodologies

While the Hantzsch synthesis remains a cornerstone, the 20th and 21st centuries have witnessed significant advancements aimed at improving its efficiency, environmental footprint, and substrate scope. These modern adaptations have focused on the use of alternative energy sources, catalysts, and one-pot procedures.

Microwave-Assisted Synthesis

A significant leap forward in the synthesis of 4-phenyl-2-aminothiazoles has been the application of microwave irradiation.[5][6][7] This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods.[5][6] For instance, microwave-assisted Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines has been shown to produce yields of up to 95% in just 30 minutes.[5][8]

Catalytic Approaches

The use of various catalysts has further refined the Hantzsch synthesis. Both acid and base catalysts can be employed to facilitate the condensation and dehydration steps.[9] More recently, the focus has shifted towards greener and more sustainable catalytic systems. Heterogeneous catalysts, such as silica-supported tungstosilicic acid, have been successfully used in one-pot, multi-component syntheses of Hantzsch thiazole derivatives, offering the advantages of high yields (79-90%), mild reaction conditions, and catalyst reusability.[10][11] Other catalytic systems, including copper silicate (B1173343) and ammonium-12-molybdophosphate, have also been reported to efficiently promote the synthesis of 2-aminothiazoles.[12][13]

Quantitative Analysis of Synthetic Methods

The evolution of synthetic methodologies for 4-phenyl-2-aminothiazoles is best illustrated by comparing the quantitative data from various approaches. The following table summarizes the reported yields and reaction conditions for the synthesis of 4-phenyl-2-aminothiazole and its derivatives using different methods.

MethodReactantsCatalyst/ConditionsYield (%)Reference
Classical Hantzsch 2-Bromoacetophenone, ThioureaReflux in Ethanol~58%[6]
Classical Hantzsch Acetophenone, Thiourea, IodineRefluxNot specified[14]
Microwave-Assisted 2-Hydroxy-5-methyl acetophenone, Thiourea, I₂/Br₂Microwave (110W), 6-8 min90%[6]
Microwave-Assisted 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone, N-phenylthioureaMicrowave (90°C), 30 min, Methanol (B129727)95%[5][8]
Catalytic (Heterogeneous) 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, BenzaldehydesSilica supported tungstosilisic acid, Conventional heating or ultrasonic irradiation79-90%[10][11]
One-Pot Synthesis Aromatic methyl ketones, Thiourea/N-substituted thioureasCopper(II) bromide, Reflux in EtOAc68-90%[15]

Experimental Protocols

Classical Hantzsch Synthesis of 2-amino-4-phenylthiazole (B127512)

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the mixture through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a watch glass and allow it to air dry to obtain the crude product.[4]

Microwave-Assisted Synthesis of 2-amino-4-phenylthiazole Derivatives

Materials:

  • Substituted phenacyl bromide (1 mmol)

  • Thiourea (1.2 mmol)

  • Ethanol (5 mL)

  • Copper silicate catalyst (10 mol%)

Procedure:

  • In a round bottom flask, add the substituted phenacyl bromide, thiourea, and copper silicate catalyst to ethanol.

  • Reflux the reaction mixture at 78°C.

  • Monitor the progress of the reaction by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to isolate the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Isolate the crude product by filtration and purify by recrystallization from hot ethanol.[12]

Biological Significance and Signaling Pathways

The enduring interest in 4-phenyl-2-aminothiazoles stems from their broad spectrum of biological activities. Derivatives of this scaffold have been reported to possess anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[16][17][18] A particularly significant area of application is in the development of kinase inhibitors for cancer therapy.[17][19][20]

Inhibition of Kinase Signaling Pathways

Many 4-phenyl-2-aminothiazole derivatives function as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and adhesion.[14] The 2-aminothiazole (B372263) scaffold has been identified as a novel template for the development of potent pan-Src kinase inhibitors.[19] A prime example is Dasatinib , a clinically approved anticancer drug that contains a 2-aminothiazole core.[17][19] Dasatinib effectively inhibits the activity of Src family kinases, thereby disrupting downstream signaling cascades that promote cancer cell growth and survival.[3][21][22]

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activates Integrin Integrin Integrin->Src Activates FAK FAK Src->FAK Phosphorylates PI3K PI3K Src->PI3K Activates Ras Ras Src->Ras Activates STAT3 STAT3 Src->STAT3 Activates Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Metastasis) FAK->Transcription Akt Akt PI3K->Akt Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Dasatinib Dasatinib (4-phenyl-2-aminothiazole derivative) Dasatinib->Src Inhibits

Caption: Inhibition of the Src signaling pathway by Dasatinib.

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A.[1][23][24][25] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some 2-aminothiazole derivatives have been shown to inhibit VEGFR-2 signaling, thereby exerting anti-angiogenic effects.[17] The inhibition of VEGFR-2 blocks downstream signaling pathways, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1][23][24]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binds & Activates PLCg PLCγ VEGFR-2->PLCg PI3K PI3K VEGFR-2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Aminothiazole_Inhibitor 4-phenyl-2-aminothiazole Kinase Inhibitor Aminothiazole_Inhibitor->VEGFR-2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The journey of 4-phenyl-2-aminothiazoles from their discovery in the late 19th century to their current status as a cornerstone of modern drug discovery is a testament to the enduring power of chemical synthesis and the relentless pursuit of therapeutic innovation. The foundational Hantzsch synthesis has proven to be a remarkably adaptable and resilient reaction, evolving over time to meet the demands of contemporary chemistry. The diverse biological activities exhibited by this scaffold, particularly in the realm of kinase inhibition, have solidified its importance in the development of targeted therapies for cancer and other diseases. This technical guide has provided a comprehensive overview of the history, synthesis, and biological significance of 4-phenyl-2-aminothiazoles, offering valuable insights and practical protocols for researchers in the field. The continued exploration of this privileged structure promises to unveil new therapeutic opportunities and further enrich its already impressive legacy.

References

An In-depth Technical Guide on 5-Methyl-4-phenyl-2-thiazolamine Structural Analogs and Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of 5-methyl-4-phenyl-2-thiazolamine and its structural analogs and derivatives as potential anticancer agents. The document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes the underlying signaling pathways involved in their therapeutic effects.

Core Compound and Its Significance

This compound serves as a key pharmacophore in the design and development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer drugs. The structural versatility of the thiazole (B1198619) ring allows for modifications that can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Synthesis of Structural Analogs

The synthesis of this compound derivatives often involves a multi-step process. A common strategy is the Hantzsch thiazole synthesis, which involves the reaction of a-haloketones with thiourea (B124793) or its derivatives. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides are synthesized by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with various mercapto derivatives.

Representative Synthetic Protocol: Synthesis of 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

This intermediate is a key building block for a variety of analogs. A general synthetic procedure is as follows:

  • Step 1: Synthesis of this compound. A mixture of 1-phenyl-1-propanone and thiourea is reacted in the presence of a suitable oxidizing agent, such as iodine, in a solvent like ethanol. The reaction mixture is heated under reflux. Upon cooling, the product, this compound hydroiodide, precipitates and is collected by filtration. The free base is obtained by neutralization with an appropriate base, such as sodium bicarbonate.

  • Step 2: Synthesis of 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide. To a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or dioxane), chloroacetyl chloride is added dropwise at a low temperature (0-5 °C). A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred for several hours at room temperature. The resulting product, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, is then isolated by filtration and can be purified by recrystallization.

Biological Activity and Quantitative Data

Numerous studies have evaluated the in vitro anticancer activity of this compound derivatives against a panel of human cancer cell lines. The cytotoxicity is typically assessed using the MTT assay, and the results are expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

Compound IDR Group (Substitution on acetamide)Cancer Cell LineIC50 (µM)Reference
1a -S-(1-methyl-1H-imidazol-2-yl)A549 (Lung)>1000[1]
1b -S-(1-methyl-1H-tetrazol-5-yl)A549 (Lung)23.30 ± 0.35[1]
1b -S-(1-methyl-1H-tetrazol-5-yl)NIH/3T3 (Fibroblast)>1000[1]
2a 4-FluorophenylSKNMC (Neuroblastoma)>25[2]
2b 4-ChlorophenylSKNMC (Neuroblastoma)22.3 ± 1.89[2]
2c 4-NitrophenylSKNMC (Neuroblastoma)10.8 ± 0.08[2]
2d 3-ChlorophenylHep-G2 (Liver)11.6 ± 0.12[2]

Mechanism of Action: Induction of Apoptosis and PI3K/Akt Pathway Inhibition

The anticancer effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells without causing widespread inflammation. Furthermore, evidence suggests that these compounds may exert their effects by targeting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway.

Apoptosis Induction

Studies have shown that treatment with these thiazole derivatives leads to characteristic morphological and biochemical changes associated with apoptosis. These include cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine (B164497) on the cell surface. The induction of apoptosis is often mediated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.

Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its hyperactivation is a common feature in many cancers and is associated with tumor progression and drug resistance. Some 5-phenylthiazol-2-amine (B1207395) derivatives have been identified as inhibitors of this pathway.[3][4] By blocking the activity of PI3K, these compounds prevent the phosphorylation and activation of Akt, a key downstream effector. This inhibition leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis.

Experimental Protocols

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Annexin V-FITC/PI Staining for Apoptosis Quantification

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[5][6]

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins, such as caspases, Bcl-2, and Bax.

  • Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponds to the protein expression level.[7][8][9]

Visualizations

Experimental Workflow for Anticancer Activity Screening

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action synthesis Synthesis of This compound Analogs mtt MTT Assay (Cytotoxicity) synthesis->mtt Test Compounds apoptosis Annexin V/PI Staining (Apoptosis) mtt->apoptosis Identify Lead Compounds western Western Blot (Caspase, Bcl-2, Bax) apoptosis->western Confirm Apoptotic Pathway pathway PI3K/Akt Pathway Analysis western->pathway Investigate Upstream Signaling

Caption: A typical workflow for the synthesis and evaluation of novel anticancer compounds.

Proposed Signaling Pathway of Action

signaling_pathway compound 5-Methyl-4-phenyl-2- thiazolamine Derivative pi3k PI3K compound->pi3k Inhibition pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 p_akt p-Akt (Active) pdk1->p_akt Phosphorylation akt Akt bcl2 Bcl-2 (Anti-apoptotic) p_akt->bcl2 Phosphorylation (Inhibition of Apoptosis) bax Bax (Pro-apoptotic) cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c Promotes caspase9 Caspase-9 cytochrome_c->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

In Vitro Screening of 5-Methyl-4-phenyl-2-thiazolamine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro screening methodologies applicable to 5-Methyl-4-phenyl-2-thiazolamine and its derivatives. While public data on the specific parent compound, this compound, is limited, extensive research on its substituted analogues has revealed significant potential in oncology. This document outlines the typical screening workflow, key experimental protocols, and data interpretation based on published studies of closely related molecules.

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of drugs like the kinase inhibitor Dasatinib.[1] Derivatives of this core are evaluated for a wide range of biological activities, including anticancer, antifungal, antiviral, and anti-inflammatory effects.[1][2][3]

General In Vitro Screening Workflow

A standard cascade for evaluating novel chemical entities like this compound derivatives involves a multi-stage process. This begins with broad cytotoxicity screening, followed by target-specific assays and selectivity profiling to identify promising lead compounds for further development.

G cluster_0 Screening Cascade Compound Test Compound (this compound derivative) PrimaryScreen Primary Screen (e.g., Cytotoxicity in Cancer Cell Line Panel) Compound->PrimaryScreen High-Throughput DoseResponse Dose-Response & Potency (IC50 Determination) PrimaryScreen->DoseResponse Active 'Hits' TargetID Target Deconvolution (e.g., Kinase Panel, Apoptosis Assays) DoseResponse->TargetID Potent Compounds Selectivity Selectivity Profiling (Normal vs. Cancer Cells, Off-Target Assays) TargetID->Selectivity Lead Lead Candidate Selectivity->Lead Selective & Potent

Caption: A typical in vitro screening workflow for novel compounds.

Anticancer Activity of N-(5-methyl-4-phenylthiazol-2-yl) Derivatives

A key study by Evren et al. investigated a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides for their anticancer properties.[4][5] The compounds were evaluated for cytotoxicity against the A549 human lung adenocarcinoma cell line and the non-cancerous NIH/3T3 mouse fibroblast cell line to determine selectivity.

The half-maximal inhibitory concentration (IC₅₀) was determined using the MTT assay. A lower IC₅₀ value indicates higher potency. The selectivity index (SI) is calculated as IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells), with a higher value indicating greater selectivity for cancer cells.

Compound IDSubstitutionA549 IC₅₀ (µM)[4][5]NIH/3T3 IC₅₀ (µM)[4][6]Selectivity Index (SI)
4a 2-[(1-Methyl-1H-imidazol-2-yl)thio]30.63 ± 0.47> 1000> 32.6
4c 2-[(1-methyl-1H-tetrazol-5-yl)thio]23.30 ± 0.35> 1000> 42.9
Cisplatin (Reference Drug)18.23 ± 0.25115.50 ± 1.526.3

Data sourced from Evren et al. (2019).[4][5]

This protocol is adapted from the methodology used to evaluate the anticancer activity of 5-methyl-4-phenylthiazole derivatives.[4][7]

  • Cell Culture: A549 (human lung adenocarcinoma) and NIH/3T3 (mouse fibroblast) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.[7]

  • Compound Treatment: The test compounds are first dissolved in DMSO to create stock solutions.[7] Serial dilutions are then prepared in the culture medium and added to the wells. A vehicle control (DMSO) is included. The plates are incubated for an additional 24-48 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Apoptosis Induction

To understand the mechanism behind the observed cytotoxicity, further assays are conducted to determine if the compounds induce programmed cell death (apoptosis).

A common method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

G cluster_1 Apoptosis Assay Workflow cluster_2 Cell Population Analysis Treat Treat A549 Cells with Test Compound (IC50 conc.) Harvest Harvest & Wash Cells Treat->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Analyze via Flow Cytometry Stain->Analyze Q1 Annexin V (-) / PI (-) (Viable) Analyze->Q1 Q2 Annexin V (+) / PI (-) (Early Apoptosis) Q3 Annexin V (+) / PI (+) (Late Apoptosis) Q4 Annexin V (-) / PI (+) (Necrosis)

Caption: Workflow for assessing apoptosis via flow cytometry.

This protocol provides a general framework for assessing apoptosis.[7]

  • Cell Treatment: Seed and treat A549 cells with the test compound at its predetermined IC₅₀ concentration for 24 hours.

  • Cell Harvesting: Harvest the cells using trypsin, then wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The FITC signal (Annexin V) is detected in the FL1 channel and the PI signal in the FL2 channel. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Studies on N-(5-methyl-4-phenylthiazol-2-yl) derivatives showed they induced apoptosis in A549 cells, though to a lesser extent than the reference drug, cisplatin.[4][5]

Potential Molecular Targets and Signaling Pathways

The 2-aminothiazole scaffold is a well-known "kinase hinge-binder," suggesting that protein kinases are a probable target class for these compounds.[8] For example, Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of the BCR-Abl kinase and SRC family kinases. A plausible mechanism of action for cytotoxic this compound derivatives could involve the inhibition of key kinases in pro-survival signaling pathways, such as the MAPK/ERK pathway, leading to apoptosis.

G cluster_0 Hypothetical Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Suppression Compound This compound Derivative Compound->RAF Inhibition

Caption: Potential inhibition of the MAPK/ERK pathway by a thiazole (B1198619) derivative.

Further screening against a panel of purified kinases would be necessary to confirm the specific molecular target(s) and elucidate the precise mechanism of action.

References

Navigating the Physicochemical Landscape of 5-Methyl-4-phenyl-2-thiazolamine: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-4-phenyl-2-thiazolamine, with a specific focus on its solubility and stability. Understanding these parameters is critical for the advancement of research and development involving this compound, ensuring its effective and reliable application in various scientific contexts. While specific experimental data for this compound is not extensively published, this guide synthesizes information from structurally related compounds and established analytical methodologies to provide robust frameworks for its characterization.

Core Physicochemical Properties

This compound is a heterocyclic amine featuring a thiazole (B1198619) core, a functional group of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Its structure, incorporating both a phenyl and a methyl group, influences its solubility and stability profiles.

PropertyValueSource
CAS Number 30709-67-2[1][2][3]
Molecular Formula C₁₀H₁₀N₂S[1][3]
Molecular Weight 190.26 g/mol [1][3]
Appearance Solid (crystalline)[1]
Melting Point 122-126 °C[1]

Solubility Profile

The solubility of a compound is a determining factor in its formulation, bioavailability, and utility in various experimental assays. Based on the general characteristics of thiazole derivatives and related aromatic compounds, a qualitative solubility profile for this compound can be projected. The presence of the phenyl group suggests a degree of lipophilicity, while the 2-amino group can contribute to solubility in polar and protic solvents, particularly under acidic conditions where it can be protonated.

A kinetic study involving a similar compound, 2-amino-5-methyl-4-phenylthiazole, was conducted in acetonitrile (B52724), indicating its solubility in this polar aprotic solvent. For a related derivative, 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid, it was noted to be sparingly soluble in water but soluble in polar aprotic solvents like DMF and DMSO, with DMSO being preferred for biological assays.[4]

Table of Expected Solubility:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), AcetonitrileSolubleFavorable interactions with the polar functional groups of the molecule.
Polar Protic Water, Ethanol, MethanolSparingly to Moderately SolubleThe amino group can form hydrogen bonds, but the phenyl and methyl groups may limit extensive solubility in water. Solubility is expected to be higher in alcohols than in water.
Nonpolar Hexane, ToluenePoorly SolubleThe molecule's overall polarity is likely too high for significant solubility in nonpolar solvents.
Acidic Aqueous Solutions Dilute HClIncreased SolubilityProtonation of the amino group can form a more soluble salt.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 7.4, 0.1 N HCl, DMSO, ethanol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Centrifuge the samples to further separate the undissolved solid.

  • Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or mol/L.

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate on shaker (24-72h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify by HPLC E->F G Calculate solubility F->G

Caption: Workflow for shake-flask solubility determination.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a compound is paramount for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. Forced degradation, or stress testing, is a critical component of this assessment, providing insights into the intrinsic stability of the molecule.[5][6] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7][8] The typical degradation range targeted in such studies is 5-20%.[9][10]

Based on the known chemistry of the 2-aminothiazole (B372263) scaffold, this compound is likely susceptible to degradation under hydrolytic, oxidative, and photolytic conditions.[11][12][13]

Table of Forced Degradation Conditions:

Stress ConditionReagent/MethodTypical Conditions
Acid Hydrolysis 0.1 M to 1 M HClRoom temperature to 60 °C
Base Hydrolysis 0.1 M to 1 M NaOHRoom temperature to 60 °C
Oxidative Degradation 3-30% H₂O₂Room temperature
Thermal Degradation Dry heat60-80 °C
Photostability UV and visible lightICH Q1B guidelines (1.2 million lux hours and 200 watt-hours/m²)
Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • pH meter

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Store at 60 °C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Store at 60 °C and sample at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, and sample at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at 80 °C. Sample at various time points. Also, expose the stock solution to the same conditions.

  • Photostability: Expose the solid compound and the stock solution to light as per ICH Q1B guidelines in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A PDA detector is useful for assessing peak purity and detecting the formation of new chromophores. LC-MS can be employed for the identification of degradation products.

G Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC PeakPurity Peak Purity Analysis HPLC->PeakPurity DegradantID Degradant Identification PeakPurity->DegradantID Stock Compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Caption: General workflow for a forced degradation study.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most suitable technique for the quantification of this compound and for stability-indicating assays.[14][15] A reverse-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

Proposed HPLC Method Parameters (Starting Point)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution may be necessary to resolve degradation products)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV-Vis spectral scan of the compound (likely in the range of 250-300 nm).

  • Injection Volume: 10 µL

Signaling Pathways

Currently, there is no specific information in the public domain linking this compound to defined signaling pathways. However, the 2-aminothiazole scaffold is a privileged structure in drug discovery and has been incorporated into molecules targeting a wide range of biological targets, including kinases, receptors, and enzymes.[5] Should this compound be investigated for its biological activity, pathway analysis would be a crucial subsequent step.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound for researchers and drug development professionals. While compound-specific quantitative data is limited, the provided protocols and theoretical framework offer a robust starting point for comprehensive characterization. The experimental workflows and analytical methods described herein are based on established pharmaceutical industry practices and regulatory guidelines, ensuring a scientifically sound approach to evaluating the physicochemical properties of this and similar molecules.

References

5-Methyl-4-phenyl-2-thiazolamine: A Scaffolding Approach for Kinase Inhibition in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on 5-Methyl-4-phenyl-2-thiazolamine as a potential kinase inhibitor. While direct and extensive kinase profiling data for this specific compound is limited in publicly accessible literature, its structural analogs have demonstrated significant inhibitory activity against key oncogenic kinases, particularly Aurora kinases and MAP kinase-interacting kinases (Mnks). This guide consolidates the available biological data on close derivatives, outlines detailed experimental protocols for assessing kinase inhibition, and visualizes the relevant signaling pathways, providing a foundational resource for researchers interested in exploring the therapeutic potential of the this compound core.

Introduction: The Promise of the 2-Aminothiazole Scaffold

The thiazole (B1198619) ring is a five-membered heterocyclic motif containing both sulfur and nitrogen, which has been identified as a crucial component in a wide array of therapeutic agents. Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the design of kinase inhibitors. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, are central to cellular signaling and are frequently dysregulated in diseases such as cancer, inflammation, and neurodegenerative disorders. The development of small molecule kinase inhibitors has therefore become a major focus in modern drug discovery.

This compound represents a fundamental structure within the broader class of 2-aminothiazole-based kinase inhibitors. Its derivatives have shown promise in targeting critical kinases involved in cell cycle regulation and signal transduction.

Kinase Inhibition Profile: Insights from Structural Analogs

One notable example is the derivative 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) , a potent inhibitor of Aurora kinases A and B.[1][2] Another class of related compounds, 5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivatives , has been identified as potent inhibitors of MAP kinase-interacting kinase 2 (Mnk2).[3]

Furthermore, a study on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are direct derivatives of the core compound, has demonstrated cytotoxic effects against cancer cell lines.[4]

Data Presentation: Biological Activity of this compound Derivatives

The following table summarizes the available quantitative data for key derivatives of the this compound scaffold.

Compound/DerivativeTarget Kinase/Cell LineActivity TypeValueReference
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora Kinase AK_i8.0 nM[2]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora Kinase BK_i9.2 nM[2]
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Human Lung Carcinoma)IC_5023.30 µM[4]

Key Signaling Pathways

The known targets of this compound derivatives, Aurora kinases and Mnk2, are integral components of crucial cellular signaling pathways that regulate cell division and protein synthesis, respectively.

The Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[5][6] Their overexpression is linked to tumorigenesis and resistance to chemotherapy.[5] Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[6][7]

Aurora_Kinase_Pathway cluster_upstream Upstream Regulation cluster_core Aurora Kinase Activation cluster_downstream Downstream Effects G2/M_Transition G2/M Transition Aurora_A Aurora A G2/M_Transition->Aurora_A Activates Aurora_B Aurora B (in CPC) G2/M_Transition->Aurora_B Activates Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis TPX2 TPX2 TPX2->Aurora_A Binds & Activates 5_Methyl_4_phenyl_2_thiazolamine_Scaffold_1 5-Methyl-4-phenyl- 2-thiazolamine Scaffold (e.g., CYC116) 5_Methyl_4_phenyl_2_thiazolamine_Scaffold_1->Aurora_A Inhibits 5_Methyl_4_phenyl_2_thiazolamine_Scaffold_1->Aurora_B Inhibits

Figure 1: Simplified Aurora Kinase Signaling Pathway and Inhibition.
The Mnk2 Signaling Pathway

MAP kinase-interacting kinases (Mnks), including Mnk1 and Mnk2, are activated by the MAPK signaling pathway (p38 and ERK) and play a crucial role in protein synthesis by phosphorylating the eukaryotic initiation factor 4E (eIF4E).[8][9] The phosphorylation of eIF4E is a critical step in cap-dependent translation initiation, a process often hijacked by cancer cells to promote their growth and survival.

Mnk2_Signaling_Pathway cluster_upstream Upstream Kinases cluster_core Mnk2 Activation cluster_downstream Downstream Substrate and Effect p38_MAPK p38 MAPK Mnk2 Mnk2 p38_MAPK->Mnk2 Activates ERK ERK ERK->Mnk2 Activates eIF4E eIF4E Mnk2->eIF4E Phosphorylates p_eIF4E p-eIF4E Protein_Synthesis Protein Synthesis (e.g., oncogenic proteins) p_eIF4E->Protein_Synthesis Promotes 5_Methyl_4_phenyl_2_thiazolamine_Scaffold_2 5-Methyl-4-phenyl- 2-thiazolamine Scaffold (related derivatives) 5_Methyl_4_phenyl_2_thiazolamine_Scaffold_2->Mnk2 Inhibits

Figure 2: Overview of the Mnk2 Signaling Pathway and Inhibition.

Experimental Protocols

To facilitate the investigation of this compound and its analogs as kinase inhibitors, this section provides detailed methodologies for in vitro kinase inhibition assays for both Aurora kinases and Mnk2.

Aurora Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available assay kits and is designed to measure the activity of Aurora kinases by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.1 mg/ml BSA, 2 mM DTT)

  • This compound or its derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add 10 µL of a solution containing the kinase substrate and ATP in kinase assay buffer.

  • Kinase Reaction Initiation:

    • Add 10 µL of diluted Aurora kinase in kinase assay buffer to each well to start the reaction.

    • Include a "no kinase" control for background luminescence.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC_50 value by fitting the data to a dose-response curve.

Mnk2 Kinase Inhibition Assay (Radiometric)

This protocol describes a radiometric filter-binding assay to measure the incorporation of ³³P from [γ-³³P]ATP into a substrate peptide by Mnk2.

Materials:

  • Recombinant human Mnk2 kinase

  • Substrate peptide (e.g., a derivative of eIF4E)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound or its derivatives dissolved in DMSO

  • Phosphocellulose filter plates

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Mixture Preparation: Prepare a master mix containing kinase reaction buffer, substrate peptide, and [γ-³³P]ATP.

  • Reaction Setup:

    • Add 2 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 18 µL of the reaction mixture to each well.

  • Kinase Reaction Initiation:

    • Add 5 µL of diluted Mnk2 kinase in kinase reaction buffer to each well to start the reaction.

    • Include a "no kinase" control for background signal.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Filtration:

    • Stop the reaction by adding an equal volume of 0.75% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Data Acquisition:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC_50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

While direct evidence for the kinase inhibitory activity of this compound is still emerging, the significant potency of its structural analogs against key cancer targets like Aurora kinases and Mnk2 strongly suggests that this scaffold holds considerable promise for the development of novel kinase inhibitors. The data and protocols presented in this technical guide provide a solid foundation for researchers to initiate screening and lead optimization programs centered around this versatile chemical core.

Future research should focus on a comprehensive kinase panel screening of this compound to identify its primary targets. Subsequent structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity. Furthermore, cell-based assays and in vivo studies will be necessary to validate the therapeutic potential of promising derivatives. The exploration of the this compound scaffold could lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Hantzsch Synthesis of 5-Methyl-4-phenyl-2-thiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5-Methyl-4-phenyl-2-thiazolamine via the Hantzsch thiazole (B1198619) synthesis. The Hantzsch synthesis is a fundamental and versatile method for the preparation of thiazole derivatives, which are significant structural motifs in numerous biologically active compounds.[1][2][3] This protocol outlines the reaction between an α-haloketone and thiourea (B124793) to yield the target aminothiazole.[2][4] Included are the necessary reagents, step-by-step experimental procedures, and data presentation in a structured format. A graphical representation of the experimental workflow is also provided to facilitate a clear understanding of the process.

Introduction

Thiazole and its derivatives are a critical class of heterocyclic compounds widely found in pharmaceuticals and biologically active molecules, exhibiting a broad range of activities including antimicrobial, anti-inflammatory, and antifungal properties.[1][5] The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the construction of the thiazole ring.[2] The reaction typically involves the condensation of an α-haloketone with a thioamide.[2][6] In this protocol, we detail the synthesis of this compound, a specific aminothiazole derivative, by reacting an appropriate α-bromoketone with thiourea.

Reaction Scheme

The synthesis of this compound proceeds through the reaction of 2-bromo-1-phenyl-1-propanone with thiourea. The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]

Experimental Protocol

This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-phenyl-1-propanone (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL).[6]

  • Reaction: Stir the mixture at reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[6]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.[6][7]

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.[6]

  • Drying and Concentration: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter.[6] The solvent is then removed under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • Purification: The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane mixture to afford pure this compound.[6]

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

Reagent/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (g)Yield (%)
2-Bromo-1-phenyl-1-propanoneC₉H₉BrO213.071.00.213-
ThioureaCH₄N₂S76.121.20.091-
This compoundC₁₀H₁₀N₂S190.27[8]--(To be determined experimentally)

Visualizations

Experimental Workflow Diagram

Hantzsch_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Reaction Setup (2-Bromo-1-phenyl-1-propanone, Thiourea, Ethanol) reflux 2. Reflux (4-6 hours) start->reflux cool 3. Cooling reflux->cool neutralize 4. Neutralization (5% NaHCO₃) cool->neutralize extract 5. Extraction (Ethyl Acetate) neutralize->extract dry 6. Drying (Na₂SO₄) extract->dry concentrate 7. Concentration (Rotary Evaporator) dry->concentrate recrystallize 8. Recrystallization concentrate->recrystallize end_product Pure 5-Methyl-4-phenyl- 2-thiazolamine recrystallize->end_product

Caption: Workflow for the Hantzsch synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Hantzsch_Mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole (this compound) intermediate2->product Dehydration

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

References

Application Notes and Protocols for 5-Methyl-4-phenyl-2-thiazolamine in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticancer potential of 5-Methyl-4-phenyl-2-thiazolamine and its derivatives. This document includes a summary of its cytotoxic effects on various cancer cell lines, detailed protocols for key experimental assays, and visualizations of the implicated signaling pathways.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against several human cancer cell lines. This data highlights the potential of this chemical scaffold in anticancer drug development.

Compound IDDerivative/ModificationCancer Cell LineIC50 (µM)Reference
1 N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamideA549 (Lung Adenocarcinoma)23.30 ± 0.35[1][2]
2 Methyl 2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetateOVCAR-4 (Ovarian Cancer)1.569 ± 0.06
3 Derivative with para-nitro moiety on N-phenyl ringSKNMC (Neuroblastoma)10.8 ± 0.08
4 Derivative with meta-chlorine on N-phenyl ringHep-G2 (Hepatocarcinoma)11.6 ± 0.12
5 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora A Kinase (Enzymatic Assay)Ki = 8.0 nM[3][4]
6 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora B Kinase (Enzymatic Assay)Ki = 9.2 nM[3][4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and its derivatives in an anticancer context.

Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effect of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, OVCAR-4)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final concentrations should bracket the expected IC50 value (e.g., 0.1, 1, 10, 25, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound derivatives using flow cytometry.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol assesses the effect of this compound derivatives on cell cycle progression.

Materials:

  • Cancer cells treated with the test compound

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Kinase Inhibition Assay (PI3Kα and Aurora Kinase)

This protocol outlines a general procedure for evaluating the inhibitory activity of this compound derivatives against specific kinases.

Materials:

  • Recombinant human PI3Kα or Aurora A/B kinase

  • Kinase-specific substrate (e.g., PIP2 for PI3Kα)

  • ATP

  • Kinase assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the test compound at various concentrations to the kinase assay buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 or Ki value.

Visualizations

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_target Target Identification cell_culture Cancer Cell Culture (e.g., A549, MCF-7) treatment Treatment with This compound Derivatives cell_culture->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression/ Phosphorylation) treatment->western_blot pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis xenograft Tumor Xenograft Model (Immunocompromised Mice) drug_admin Compound Administration xenograft->drug_admin tumor_measurement Tumor Growth Monitoring drug_admin->tumor_measurement endpoint Endpoint Analysis (Tumor Weight, IHC) tumor_measurement->endpoint kinase_assay Kinase Inhibition Assays (PI3K, Aurora Kinase) kinase_assay->pathway_analysis

Caption: General experimental workflow for anticancer evaluation.

PI3K_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation compound 5-Methyl-4-phenyl- 2-thiazolamine Derivative compound->pi3k Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Aurora_pathway aurora_a Aurora A Kinase centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome aurora_b Aurora B Kinase chromosome Chromosome Segregation & Cytokinesis aurora_b->chromosome mitotic_arrest Mitotic Arrest centrosome->mitotic_arrest Dysfunction leads to chromosome->mitotic_arrest Errors lead to apoptosis Apoptosis mitotic_arrest->apoptosis compound 5-Methyl-4-phenyl- 2-thiazolamine Derivative compound->aurora_a Inhibits compound->aurora_b Inhibits

Caption: Proposed inhibition of Aurora Kinases leading to mitotic arrest.

References

Application Notes and Protocols for Testing 5-Methyl-4-phenyl-2-thiazolamine Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental design for evaluating the cytotoxic effects of 5-Methyl-4-phenyl-2-thiazolamine. The enclosed protocols detail a multi-faceted approach to characterize the compound's impact on cell viability, proliferation, and the induction of cell death pathways, including apoptosis and necrosis. While the specific cytotoxic mechanism of this compound is not extensively documented, derivatives of thiazole (B1198619) have been investigated for their potential cytotoxic properties, particularly against cancer cell lines.[1][2][3][4][5] This experimental design, therefore, employs a panel of well-established assays to screen for cytotoxic activity and elucidate potential mechanisms of action.

Experimental Design Workflow

The overall experimental workflow is designed to systematically assess the cytotoxicity of this compound, starting with a broad assessment of its impact on cell viability and progressing to more specific assays to determine the mode of cell death.

experimental_workflow cluster_phase1 Phase 1: Initial Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Cell Death Analysis cluster_phase3 Phase 3: Investigating Potential Mechanisms cell_culture Cell Line Seeding (e.g., HepG2, A549, MCF-7) compound_treatment Treatment with this compound (Dose-Response and Time-Course) cell_culture->compound_treatment viability_assay Cell Viability Assay (MTT or XTT) compound_treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_necrosis_assay Apoptosis vs. Necrosis Assays (Annexin V/PI Staining, LDH Assay) ic50->apoptosis_necrosis_assay caspase_activity Caspase-3/7 Activity Assay apoptosis_necrosis_assay->caspase_activity ros_production Reactive Oxygen Species (ROS) Assay apoptosis_necrosis_assay->ros_production mmp_assay Mitochondrial Membrane Potential Assay (JC-1) ros_production->mmp_assay apoptosis_pathway cluster_apoptosis Apoptotic Events cluster_necrosis Necrotic Events compound This compound cell Target Cell compound->cell apoptosis Apoptosis cell->apoptosis necrosis Necrosis cell->necrosis ps_translocation Phosphatidylserine Translocation (Annexin V) apoptosis->ps_translocation caspase_activation Caspase-3/7 Activation apoptosis->caspase_activation membrane_damage Plasma Membrane Damage (LDH Release, PI Uptake) necrosis->membrane_damage cell_death_apo Apoptotic Cell Death ps_translocation->cell_death_apo caspase_activation->cell_death_apo cell_death_nec Necrotic Cell Death membrane_damage->cell_death_nec

References

Application Notes and Protocols for Antimicrobial Screening of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole (B1198619) derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The thiazole ring is a core structure in several clinically important drugs, highlighting its potential as a scaffold for the development of new therapeutic agents.[2] Of particular interest is the antimicrobial potential of thiazole derivatives, especially in the face of rising antimicrobial resistance, which poses a significant global health threat.[3]

These application notes provide a detailed protocol for the comprehensive antimicrobial screening of novel thiazole derivatives. The described methodologies cover the determination of essential antimicrobial parameters, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Furthermore, this document outlines assays to investigate the potential mechanism of action of these compounds.

Experimental Protocols

Preparation of Thiazole Derivatives and Controls
  • Compound Solubilization : Dissolve thiazole derivatives in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution of known concentration (e.g., 10 mg/mL). Ensure complete dissolution.

  • Control Preparation : Prepare stock solutions of a positive control antibiotic (e.g., Ampicillin, Ciprofloxacin) and a negative control (the solvent used for the derivatives, e.g., DMSO).

Bacterial Strains and Culture Conditions
  • Bacterial Panel : Utilize a panel of clinically relevant bacterial strains for screening. This should include Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633) and Gram-negative bacteria (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853).

  • Culture Media : Use appropriate broth and agar (B569324) media for bacterial growth, such as Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).[4]

  • Inoculum Preparation :

    • Streak the bacterial strains from frozen stocks onto MHA plates and incubate at 37°C for 18-24 hours.

    • Pick 3-5 isolated colonies and inoculate into MHB.

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the assay.[6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] The broth microdilution method is a standard and efficient way to determine MIC values.[6][8][9]

  • Serial Dilutions :

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the thiazole derivative stock solution (at the highest desired concentration) to the first well of each row.

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.

  • Inoculation : Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

  • Controls :

    • Positive Control : Wells containing MHB and the bacterial inoculum, but no thiazole derivative.

    • Negative Control : Wells containing MHB only, to check for sterility.

    • Solvent Control : Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds and the bacterial inoculum, to ensure the solvent has no inhibitory effect.

  • Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation : The MIC is the lowest concentration of the thiazole derivative at which there is no visible turbidity (bacterial growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial bacterial population.[5][10][11][12]

  • Sub-culturing : Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating : Spot-plate the aliquots onto separate, labeled MHA plates.

  • Incubation : Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation : The MBC is the lowest concentration of the thiazole derivative that results in no colony formation on the MHA plate, indicating a 99.9% or greater reduction in the initial inoculum. An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[5]

Data Presentation

The following tables present hypothetical antimicrobial screening data for a series of novel thiazole derivatives (TD-1 to TD-5).

Table 1: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives (µg/mL)

CompoundS. aureus ATCC 29213B. subtilis ATCC 6633E. coli ATCC 25922P. aeruginosa ATCC 27853
TD-1163264>128
TD-28163264
TD-33264128>128
TD-4481632
TD-564128>128>128
Ampicillin0.50.25416
Ciprofloxacin0.250.1250.060.5

Table 2: Minimum Bactericidal Concentration (MBC) of Thiazole Derivatives (µg/mL)

CompoundS. aureus ATCC 29213B. subtilis ATCC 6633E. coli ATCC 25922P. aeruginosa ATCC 27853
TD-13264128>128
TD-2163264128
TD-364128>128>128
TD-48163264
TD-5128>128>128>128
Ampicillin10.5832
Ciprofloxacin0.50.250.1251

Visualization of Protocols and Pathways

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination cluster_analysis Data Analysis Compound_Prep Thiazole Derivative Stock Solutions Serial_Dilution Serial Dilution in 96-Well Plate Compound_Prep->Serial_Dilution Culture_Prep Bacterial Culture Preparation Inoculation Inoculation with Bacterial Suspension Culture_Prep->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation (18-24h, 37°C) Inoculation->Incubation_MIC Read_MIC Read MIC Results (Visual Inspection) Incubation_MIC->Read_MIC Subculture Sub-culturing from Clear Wells Read_MIC->Subculture Data_Analysis Data Interpretation and Comparison Read_MIC->Data_Analysis Plating Plating on MHA Subculture->Plating Incubation_MBC Incubation (18-24h, 37°C) Plating->Incubation_MBC Read_MBC Read MBC Results (Colony Count) Incubation_MBC->Read_MBC Read_MBC->Data_Analysis

Caption: Experimental workflow for antimicrobial screening.

signaling_pathway cluster_pathway Potential Mechanism of Action: Inhibition of Bacterial Cell Division Thiazole Thiazole Derivative Polymerization FtsZ Polymerization Thiazole->Polymerization Inhibits FtsZ FtsZ Monomers FtsZ->Polymerization Z_Ring Z-Ring Formation Polymerization->Z_Ring Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Blocked Blocked Cell Division (Filamentous Cells) Z_Ring->Blocked Cell_Division->Blocked Inhibition Inhibition

Caption: Postulated mechanism of action for thiazole derivatives.

References

Application Notes and Protocols for Bioassay Development: 5-Methyl-4-phenyl-2-thiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for developing and executing bioassays to characterize the biological activity of 5-Methyl-4-phenyl-2-thiazolamine. This document includes detailed protocols for assessing its potential as a kinase inhibitor and its cytotoxic effects on cancer cell lines.

Introduction

This compound belongs to the thiazole (B1198619) class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of this core structure have shown promise as inhibitors of key cellular signaling pathways, particularly those involving protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[1]

This document outlines protocols for two key bioassays: a kinase inhibition assay to determine the compound's effect on specific enzyme activity and a cell viability assay to assess its cytotoxic potential against cancer cells.

Data Presentation: In Vitro Efficacy of Thiazole Derivatives

The following tables summarize the reported in vitro activities of various thiazole derivatives, providing a comparative context for the potential efficacy of this compound.

Table 1: Kinase Inhibitory Activity of Thiazole Derivatives

Compound/DerivativeTarget Kinase(s)Assay TypeIC50/Ki ValueReference
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora ABiochemicalKi = 8.0 nM[3][4][5]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineAurora BBiochemicalKi = 9.2 nM[3][4][5]
Thiazole Derivative 3bPI3KαBiochemicalNot Specified[6]
Thiazole Derivative 3bmTORBiochemicalNot Specified[6]
Thiazole Derivative 6aPI3KαBiochemicalIC50 = 0.225 ± 0.01 µM[7]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A, Aurora BBiochemicalNot Specified[3][4][5]
5-(2-(phenylamino)pyrimidin-4-yl)thiazole-2(3H)-one derivativesMnk2BiochemicalNot Specified[8]

Table 2: Cytotoxic Activity of Thiazole Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineAssay TypeIC50 ValueReference
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideA549 (Lung)MTT23.30 ± 0.35 µM[9][10]
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid derivativeHepG2 (Liver)MTT~1.61 ± 1.92 µg/mL[11]
Thiazole-pyrrolotriazinone hybridMCF-7 (Breast)Not SpecifiedSignificant Cytotoxicity[12]
Thiazole-pyrrolotriazinone hybridA549 (Lung)Not SpecifiedSignificant Cytotoxicity[12]
Thiazole-pyrrolotriazinone hybridHepG2 (Liver)Not SpecifiedSignificant Cytotoxicity[12]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22A549 (Lung)Not Specified2.47 µM[13]
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative 4cSKNMC (Neuroblastoma)Not Specified10.8 ± 0.08 µM[14]
Thiazole derivative 6aOVCAR-4 (Ovarian)Not Specified1.569 ± 0.06 µM[7]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol is designed to quantify the inhibitory activity of this compound against a specific kinase of interest (e.g., Aurora Kinase A, PI3K). The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[15][16] The luminescent signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase activity in the presence of an inhibitor.

Materials:

  • Purified active kinase (e.g., Aurora A, PI3Kα)

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (specific to the kinase)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the Kinase Reaction Buffer. A common starting concentration range is 100 µM to 1 nM. Include a vehicle control (buffer with the same final concentration of DMSO).

  • Kinase Reaction Setup:

    • In a white, opaque multiwell plate, add the following components in the specified order:

      • Kinase Reaction Buffer

      • Test compound dilutions or vehicle control

      • Purified kinase enzyme

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate Kinase Reaction:

    • Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for the recommended reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]

    • Incubate at room temperature for 40 minutes.[17]

  • ADP Detection:

    • Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and subsequently generate a luminescent signal.[17]

    • Incubate at room temperature for 30-60 minutes.[17]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of kinase activity) using a non-linear regression curve fit.

Protocol 2: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of a compound on cultured cancer cells.[18] Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[19]

Materials:

  • Cancer cell line (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting concentration range is 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a set of wells with medium only (blank).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control medium to the respective wells.

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[18]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently mix the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[19]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) using a non-linear regression curve fit.

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a potential signaling pathway that may be targeted by this compound.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare Compound Dilutions add_reagents Add Reagents to Plate prep_compound->add_reagents prep_reagents Prepare Kinase, Substrate, ATP prep_reagents->add_reagents initiate_reaction Initiate Reaction with ATP/Substrate add_reagents->initiate_reaction incubation Incubate initiate_reaction->incubation terminate_reaction Terminate & Deplete ATP (ADP-Glo™ Reagent) incubation->terminate_reaction add_detection Add Detection Reagent terminate_reaction->add_detection read_luminescence Read Luminescence add_detection->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the in vitro kinase inhibition assay.

MTT_Assay_Workflow seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat Cells with Compound overnight_incubation->treat_cells drug_incubation Incubate for 48-72h treat_cells->drug_incubation add_mtt Add MTT Reagent drug_incubation->add_mtt mtt_incubation Incubate for 2-4h add_mtt->mtt_incubation solubilize Solubilize Formazan Crystals mtt_incubation->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data and Determine IC50 read_absorbance->analyze_data

Caption: Workflow for the MTT cell viability assay.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Transcription Gene Transcription S6K->Transcription Cell Growth, Proliferation fourEBP1->Transcription GrowthFactor Growth Factor GrowthFactor->RTK Thiazolamine This compound Thiazolamine->PI3K Thiazolamine->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for the Synthesis of 5-Methyl-4-phenyl-2-thiazolamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis and biological evaluation of 5-Methyl-4-phenyl-2-thiazolamine and its analogs. The protocols are intended for use by qualified personnel in a laboratory setting.

Introduction

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1] This document details the synthesis of this compound, a key intermediate, and the subsequent synthesis and evaluation of its N-substituted analogs.

Synthesis of this compound

The synthesis of the core scaffold, this compound, is typically achieved through the Hantzsch thiazole (B1198619) synthesis. This classic method involves the condensation of an α-haloketone with a thiourea (B124793).[2] For the target molecule, the synthesis proceeds in two main steps: the α-bromination of 1-phenyl-1-propanone and the subsequent cyclization with thiourea.

Protocol 1: Synthesis of 2-Bromo-1-phenyl-1-propanone

Materials:

  • 1-Phenyl-1-propanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1-phenyl-1-propanone (1 equivalent) in carbon tetrachloride.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the crude 2-bromo-1-phenyl-1-propanone.

  • Purify the product by vacuum distillation or column chromatography.

Protocol 2: Hantzsch Synthesis of this compound

Materials:

  • 2-Bromo-1-phenyl-1-propanone

  • Thiourea

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-phenyl-1-propanone (1 equivalent) in ethanol.

  • Add thiourea (1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and neutralize with a saturated sodium bicarbonate solution to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide Analogs

A series of N-substituted analogs can be synthesized from the parent 2-aminothiazole. The following protocol is adapted from Evren et al. (2019) for the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides.[2][3][4][5]

Protocol 3: Synthesis of 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Add chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide.

Protocol 4: Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides

Materials:

  • 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

  • Various mercapto derivatives (e.g., 1-methyl-1H-imidazole-2-thiol, 1-methyl-1H-tetrazole-5-thiol)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of the appropriate mercapto derivative (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide (1 equivalent) in acetone.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Biological Evaluation of Analogs

The synthesized analogs can be evaluated for their biological activity, such as anticancer properties, using various in vitro assays.

Protocol 5: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549 lung adenocarcinoma) and normal cell lines (e.g., NIH/3T3 mouse embryonic fibroblasts)

  • Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound analogs dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The following table summarizes the in vitro anticancer activity of a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide analogs against A549 human lung adenocarcinoma and NIH/3T3 mouse fibroblast cell lines, as reported by Evren et al. (2019).[2][3][4][5]

Compound IDR Group (Substituted Thio moiety)A549 IC₅₀ (µM)[2][3][4][5]NIH/3T3 IC₅₀ (µM)[2][3][4][5]
4a 1-Methyl-1H-imidazol-2-yl30.50 ± 0.41>1000
4b 4,5-Diphenyl-4H-1,2,4-triazol-3-yl120.30 ± 1.30>1000
4c 1-Methyl-1H-tetrazol-5-yl23.30 ± 0.35>1000
4d 5-Phenyl-1,3,4-oxadiazol-2-yl160.70 ± 2.10>1000
4e 1,3-Benzothiazol-2-yl140.50 ± 1.50>1000
4f Pyrimidin-2-yl210.60 ± 2.50>1000
Cisplatin -15.40 ± 0.25180.20 ± 2.10

Signaling Pathways and Experimental Workflows

Signaling Pathways

While the specific signaling pathways modulated by the this compound analogs from the presented study have not been fully elucidated, the broader class of 2-aminothiazole derivatives has been shown to target various signaling pathways implicated in cancer, such as those involving Src kinase and glutaminase.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Invasion Src->Migration FAK->Src MAPK_Pathway MAPK Pathway (Raf/MEK/ERK) Ras->MAPK_Pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT3->Proliferation MAPK_Pathway->Proliferation Survival Cell Survival Akt->Survival Inhibitor 2-Aminothiazole Inhibitor Inhibitor->Src

Caption: General Src kinase signaling pathway and its inhibition by 2-aminothiazole analogs.

Glutaminase_Signaling_Pathway Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate GLS aKG α-Ketoglutarate Glutamate->aKG Redox Redox Balance (GSH Production) Glutamate->Redox TCA TCA Cycle aKG->TCA GLS Glutaminase (GLS) Biosynthesis Biosynthesis (Nucleotides, Amino Acids) TCA->Biosynthesis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->GLS Synthesis_Workflow cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: N-Acylation cluster_3 Step 4: Nucleophilic Substitution Propanone 1-Phenyl-1-propanone Bromination Bromination (NBS, Initiator) Propanone->Bromination BromoPropanone 2-Bromo-1-phenyl-1-propanone Bromination->BromoPropanone Cyclization Cyclization (Ethanol, Reflux) BromoPropanone->Cyclization Thiourea Thiourea Thiourea->Cyclization Aminothiazole 5-Methyl-4-phenyl- 2-thiazolamine Cyclization->Aminothiazole Acylation Acylation (TEA, DCM) Aminothiazole->Acylation AcylChloride Chloroacetyl Chloride AcylChloride->Acylation Chloroacetamide 2-Chloro-N-(thiazol-2-yl) acetamide Acylation->Chloroacetamide Substitution Substitution (K₂CO₃, Acetone) Chloroacetamide->Substitution Mercaptan Mercapto Derivative Mercaptan->Substitution FinalProduct Final Analog Substitution->FinalProduct MTT_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC₅₀ Read->Analyze

References

Application Notes and Protocols: 5-Methyl-4-phenyl-2-thiazolamine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Substituted 4-phenylthiazoles, in particular, have garnered significant interest as versatile building blocks for the discovery of novel therapeutics.[1] 5-Methyl-4-phenyl-2-thiazolamine is a member of this class and holds potential for the development of inhibitors against a variety of biological targets. High-throughput screening (HTS) of small molecule libraries containing such compounds is a critical step in modern drug discovery, enabling the rapid identification of promising lead candidates.[2]

This document provides detailed application notes and protocols for the use of this compound and similar 4-phenylthiazole (B157171) derivatives in HTS campaigns. The methodologies described herein are based on established practices for both biochemical and cell-based screening assays.

Target Application: Kinase Inhibition in Oncology

Derivatives of the 4-phenylthiazole scaffold have shown potential as inhibitors of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer.[1] A key example is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in tumor angiogenesis.[1] The following protocols are presented in the context of screening for inhibitors of a representative protein kinase, such as VEGFR-2.

Representative Signaling Pathway: VEGFR-2

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Angiogenesis & Cell Proliferation ERK->Proliferation Inhibitor 5-Methyl-4-phenyl -2-thiazolamine Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and the putative inhibitory action of this compound.

High-Throughput Screening Workflow

The process of identifying active compounds through HTS is a multi-step endeavor, beginning with assay development and culminating in hit confirmation and characterization.[2][3]

HTS_Workflow cluster_prep Assay Preparation cluster_execution Screening Execution cluster_validation Hit Validation AssayDev Assay Development & Optimization (384-well) Pilot Pilot Screen (~2,000 Compounds) AssayDev->Pilot Primary Primary HTS (Full Library @ 10 µM) Pilot->Primary DataAnalysis Data Analysis & Hit Selection Primary->DataAnalysis Confirmation Hit Confirmation (Fresh Compound) DataAnalysis->Confirmation DoseResponse Dose-Response & IC50 Determination Confirmation->DoseResponse SAR Preliminary SAR Analysis DoseResponse->SAR Lead Lead Candidates SAR->Lead

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: Primary HTS - Biochemical Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a generic, fluorescence-based biochemical assay to identify inhibitors of a target kinase.

Materials:

  • 384-well, low-volume, black assay plates

  • Recombinant human kinase (e.g., VEGFR-2)

  • Fluorescently-labeled peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35

  • Stop Solution: 100 mM EDTA

  • This compound and other library compounds (10 mM in DMSO)

  • Positive Control: Staurosporine or other known kinase inhibitor

  • Negative Control: DMSO

Procedure:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each library compound (10 mM stock) into the wells of the 384-well assay plate. This results in a final screening concentration of 10 µM in a 50 µL reaction volume.

  • Control Wells: Designate columns for controls:

    • Negative Control: Add 50 nL of DMSO.

    • Positive Control: Add 50 nL of a known inhibitor at a concentration that yields >80% inhibition.

  • Enzyme Addition: Prepare a solution of the kinase in assay buffer. Dispense 25 µL of the kinase solution into each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Prepare a solution containing both the peptide substrate and ATP in assay buffer. Add 25 µL of this solution to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of Stop Solution to each well.

  • Data Acquisition: Read the plate on a suitable fluorescence plate reader according to the substrate manufacturer's instructions.

Protocol 2: Secondary Assay - Cell-Based Proliferation Assay

This protocol is used to confirm the activity of hits from the primary screen in a more biologically relevant context.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other relevant cell line

  • Cell Culture Medium: EGM-2 or appropriate medium

  • 384-well, clear-bottom, tissue culture-treated plates

  • Resazurin-based viability reagent (e.g., alamarBlue)

  • Hit compounds (freshly ordered or re-synthesized)

  • Positive Control: Known cytotoxic agent or kinase inhibitor

  • Negative Control: DMSO

Procedure:

  • Cell Plating: Seed HUVECs into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a dose-response plate by performing serial dilutions of the hit compounds in culture medium. A typical starting concentration is 20 µM.

  • Compound Addition: Add 10 µL of the diluted compounds to the cell plates. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.

  • Viability Assessment: Add 10 µL of the resazurin-based reagent to each well. Incubate for 2-4 hours.

  • Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) using a plate reader.

Data Presentation

Effective HTS relies on robust statistical measures to ensure data quality and to identify true hits.[2]

Table 1: Assay Quality Control Statistics
ParameterValueAcceptance CriteriaDescription
Z'-Factor 0.78> 0.5A measure of assay robustness, comparing the signal window between positive and negative controls to the signal variation.
Signal-to-Background 12.5> 5The ratio of the mean signal of the negative control to the mean signal of the positive control.
Coefficient of Variation (%CV) 4.2%< 10%The standard deviation of the negative control wells divided by the mean, expressed as a percentage.
Table 2: Primary HTS Results Summary
ParameterValueDescription
Library Size 100,000Total number of compounds screened.
Hit Criteria > 50% InhibitionThe threshold for a compound to be considered a primary hit.
Primary Hit Rate 0.45%The percentage of compounds meeting the hit criteria.
Number of Hits 450Total primary hits identified for follow-up.
Table 3: Hit Confirmation and Characterization for this compound
Assay TypeParameterValue
Biochemical Assay IC₅₀1.2 µM
Cell-Based Assay EC₅₀5.8 µM

IC₅₀: The half maximal inhibitory concentration in the biochemical assay. EC₅₀: The half maximal effective concentration in the cell-based proliferation assay.

Conclusion

The protocols and data presented provide a framework for utilizing this compound and related analogs in high-throughput screening campaigns, particularly in the context of kinase inhibitor discovery. The robust biochemical primary screen allows for the efficient identification of initial hits, while the cell-based secondary assay provides crucial validation of on-target activity in a physiological setting. This structured approach is fundamental to the successful identification of novel lead compounds for further drug development.

References

Application Notes and Protocols for In Vivo Formulation of 5-Methyl-4-phenyl-2-thiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-4-phenyl-2-thiazolamine is a synthetic small molecule belonging to the 2-aminothiazole (B372263) class of compounds. Molecules within this class have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties. The development of this and similar compounds for in vivo evaluation is often hampered by poor aqueous solubility, a common challenge in preclinical studies that can lead to low bioavailability and variable exposure.

These application notes provide a comprehensive guide to formulating this compound for in vivo studies in rodent models. The protocols outlined below are based on established methods for formulating poorly soluble compounds and take into account the physicochemical properties of 2-aminothiazole derivatives. The aim is to provide researchers with a starting point for developing stable and effective formulations for both oral and parenteral administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to developing a successful formulation. Key properties for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂SPubChem[1]
Molecular Weight 190.27 g/mol PubChem[1]
Appearance Crystalline solidN/A
Melting Point 122-126 °CSigma-Aldrich
Predicted pKa (Strongest Basic) ~5.3 (Estimated based on 2-aminothiazole)N/A
LogP (Predicted) 2.7PubChem[1]

Note: The predicted pKa suggests that the compound's solubility may increase in acidic conditions due to the protonation of the amino group. The predicted LogP value indicates that the compound is lipophilic, suggesting poor aqueous solubility.

Solubility Data

Quantitative solubility data is critical for selecting an appropriate formulation vehicle. The following table summarizes the known and estimated solubility of this compound and its close analog, 2-amino-4-phenylthiazole (B127512), in common preclinical vehicles.

Solvent/VehicleThis compound Solubility (mg/mL)2-amino-4-phenylthiazole Solubility (mg/mL)Comments
Water Sparingly soluble (Estimated < 0.1 mg/mL)Sparingly solublePoor aqueous solubility is a key challenge.
Phosphate Buffered Saline (PBS, pH 7.2) Very poorly soluble (Estimated < 0.1 mg/mL)~0.1 mg/mL (in 1:10 Ethanol:PBS)Co-solvents are necessary for aqueous formulations.
Ethanol Soluble (Estimated)~12 mg/mLA useful co-solvent for both oral and parenteral formulations.
Dimethyl Sulfoxide (DMSO) Soluble (Estimated)~10 mg/mLA powerful solvent, but potential for toxicity and compound degradation should be considered, especially for long-term storage.[2]
Polyethylene Glycol 400 (PEG 400) Soluble (Estimated)N/AA commonly used, safe vehicle for in vivo studies.
Corn Oil Soluble (Estimated)N/ASuitable for oral or intraperitoneal administration of lipophilic compounds.

Note: The solubility of this compound is estimated based on the data available for the structurally similar 2-amino-4-phenylthiazole and the general properties of lipophilic compounds. It is highly recommended that researchers determine the precise solubility of their specific batch of the compound in the selected vehicles before proceeding with formulation.

Experimental Protocols

The following protocols provide detailed methodologies for preparing formulations of this compound for oral and parenteral administration in rodents.

Protocol 1: Oral Gavage Suspension Formulation

Oral gavage is a common route for administering compounds in preclinical studies. For poorly soluble compounds like this compound, a suspension is often the most practical formulation.

Materials:

  • This compound

  • Vehicle: 0.5% (w/v) Methylcellulose (or Hydroxypropyl Methylcellulose) and 0.1% (v/v) Tween 80 in sterile water

  • Mortar and pestle or homogenizer

  • Sterile water

  • Calibrated oral gavage needles

  • Appropriate animal model (e.g., mice, rats)

Methodology:

  • Vehicle Preparation:

    • To prepare 100 mL of the vehicle, heat approximately 50 mL of sterile water to 60-70°C.

    • Slowly add 0.5 g of Methylcellulose (or HPMC) while stirring to form a uniform dispersion.

    • Add 0.1 mL of Tween 80 and mix thoroughly.

    • Add the remaining 50 mL of cold sterile water and continue stirring until the solution is clear and uniform. Store at 2-8°C.

  • Suspension Preparation:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Weigh the compound accurately and place it in a mortar.

    • Add a small volume of the vehicle to the mortar and triturate the compound with the pestle to form a smooth paste. This step is crucial to ensure uniform particle size and prevent clumping.

    • Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.

    • Alternatively, a homogenizer can be used for more efficient particle size reduction and dispersion.

  • Administration:

    • Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.

    • The typical administration volume for mice is 10 mL/kg and for rats is 5 mL/kg.

    • Administer the suspension to the animals using a calibrated oral gavage needle.

Workflow for Oral Gavage Suspension Preparation

G cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation v1 Heat 50 mL sterile water v2 Add 0.5g Methylcellulose v1->v2 v3 Add 0.1 mL Tween 80 v2->v3 v4 Add 50 mL cold water v3->v4 v5 Store at 2-8°C v4->v5 s2 Triturate with small volume of vehicle v5->s2 s1 Weigh Compound s1->s2 s3 Gradually add remaining vehicle and mix s2->s3 admin Oral Administration (10 mL/kg for mice) s3->admin

Caption: Workflow for preparing an oral gavage suspension.

Protocol 2: Parenteral Formulation (Intraperitoneal or Intravenous)

For parenteral administration, the compound must be in a solution to avoid embolism and ensure bioavailability. Given the poor aqueous solubility of this compound, a co-solvent system is necessary.

Materials:

  • This compound

  • Vehicle: 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% sterile saline (0.9% NaCl)

  • Sterile, light-protected vials

  • Sterile syringes and filters (0.22 µm)

  • Appropriate animal model (e.g., mice)

Methodology:

  • Formulation Preparation (prepare fresh daily and protect from light):

    • In a sterile, light-protected vial, dissolve the accurately weighed this compound in DMSO. Gentle warming or sonication may be used to aid dissolution.

    • Add the PEG 400 to the solution and mix thoroughly.

    • Add the Tween 80 and mix until the solution is homogeneous.

    • Finally, add the sterile saline and mix well to obtain a clear solution.

    • Filter the final solution through a sterile 0.22 µm syringe filter into a new sterile, light-protected vial.

  • Administration:

    • The typical injection volume for intraperitoneal (IP) administration in mice is 10 mL/kg.

    • For intravenous (IV) administration, the volume should be lower, typically around 5 mL/kg, and the injection should be performed slowly.

    • Administer the formulation to the animals using appropriate sterile syringes and needles.

Workflow for Parenteral Formulation Preparation

G p1 Dissolve compound in DMSO p2 Add PEG 400 and mix p1->p2 p3 Add Tween 80 and mix p2->p3 p4 Add sterile saline and mix p3->p4 p5 Sterile filter (0.22 µm) p4->p5 admin Parenteral Administration (IP or IV) p5->admin

Caption: Workflow for preparing a parenteral co-solvent formulation.

Signaling Pathway Considerations

While the specific signaling pathways modulated by this compound are likely under investigation, many 2-aminothiazole derivatives have been shown to interact with key cellular signaling pathways involved in cancer and inflammation. For instance, some analogs act as inhibitors of protein kinases, which are crucial components of signaling cascades that regulate cell growth, proliferation, and survival. A generalized schematic of a kinase signaling pathway that could be a potential target is shown below. Researchers should consider the putative mechanism of action of their compound when designing in vivo efficacy studies.

Generalized Kinase Signaling Pathway

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cellular Response (Proliferation, Survival) transcription->response inhibitor This compound (Potential Kinase Inhibitor) inhibitor->raf inhibitor->mek

References

Application Note: Quantification of 5-Methyl-4-phenyl-2-thiazolamine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-4-phenyl-2-thiazolamine is a substituted aminothiazole, a class of heterocyclic compounds with a wide range of biological activities.[1][2][3] Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during preclinical and clinical development. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical techniques for structurally similar aminothiazole derivatives and are in accordance with regulatory guidelines for bioanalytical method validation.[4][5][6][7]

Recommended Analytical Approaches

Two primary analytical techniques are recommended for the quantification of this compound in biological samples: HPLC-UV for routine analysis and LC-MS/MS for enhanced sensitivity and selectivity, which is often required for complex biological matrices.

  • HPLC-UV: This technique is widely accessible and robust, suitable for the quantification of analytes with sufficient chromophores. Given the aromatic nature of this compound, it is expected to have adequate UV absorbance for detection.

  • LC-MS/MS: This method offers superior sensitivity and selectivity by utilizing the mass-to-charge ratio of the analyte and its fragments for detection. It is the preferred method for bioanalysis due to its ability to minimize matrix effects and achieve low limits of quantification.[2]

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.[2]

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound reference standard

  • Internal Standard (IS) - a structurally similar compound if available

  • Acetonitrile (B52724) (HPLC grade), chilled

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a stock solution of the Internal Standard (1 mg/mL) in methanol.

  • From the stock solutions, prepare working solutions and a series of calibration standards by serial dilution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve the desired concentration range (e.g., 1-1000 ng/mL). Each standard should contain a fixed concentration of the IS.

  • Aliquot 100 µL of the biological sample (blank, calibration standard, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the IS working solution to each tube (except for the blank matrix).

  • Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.

  • Vortex the tubes vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by HPLC-UV or LC-MS/MS.

G cluster_prep Sample Preparation Workflow start Start: Biological Sample (100 µL) add_is Add Internal Standard (10 µL) start->add_is add_acn Add Cold Acetonitrile (300 µL) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis Inject into HPLC-UV or LC-MS/MS transfer->analysis

Protein Precipitation Workflow
HPLC-UV Method Protocol

This protocol provides a starting point for developing a robust HPLC-UV method. Optimization of the mobile phase composition, column, and flow rate may be necessary.

Instrumentation and Conditions (based on a similar aminothiazole compound[1]):

  • HPLC System: An HPLC system with a UV detector (e.g., Waters Alliance e2695 with a 2487 dual λ absorbance detector).[1]

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 272 nm (this should be optimized for this compound).[1]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 40 °C.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared samples (from the protein precipitation step) onto the column.

  • Monitor the absorbance at the determined optimal wavelength.

  • Quantify the analyte by comparing the peak area of this compound to that of the internal standard and constructing a calibration curve.

G cluster_hplcuv HPLC-UV Analytical Workflow autosampler Autosampler (Sample Injection) column C18 Column (Separation) autosampler->column pump HPLC Pump (Mobile Phase) pump->autosampler detector UV Detector column->detector data_system Data Acquisition System detector->data_system

HPLC-UV System Configuration
LC-MS/MS Method Protocol

This protocol outlines a sensitive and selective LC-MS/MS method for the quantification of this compound.

Instrumentation and Conditions (based on a similar aminothiazole compound[2]):

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

  • Elution: Isocratic with 85% A and 15% B.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the IS will need to be determined by direct infusion.

Procedure:

  • Optimize the mass spectrometer parameters (e.g., ion spray voltage, temperature, collision energy) by infusing a standard solution of this compound.

  • Determine the optimal MRM transitions for the analyte and the IS.

  • Equilibrate the LC-MS/MS system with the mobile phase.

  • Inject the prepared samples.

  • Acquire data using the optimized MRM transitions.

  • Quantify the analyte using the peak area ratio of the analyte to the IS against a calibration curve.

G cluster_lcms LC-MS/MS Analytical Workflow autosampler Autosampler (Sample Injection) column C18 Column (Separation) autosampler->column pump LC Pump (Mobile Phase Gradient) pump->autosampler esi_source ESI Source (Ionization) column->esi_source mass_spec Triple Quadrupole MS (MRM Detection) esi_source->mass_spec data_system Data Acquisition System mass_spec->data_system

LC-MS/MS System Configuration

Method Validation and Data Presentation

A full validation of the chosen analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the results.[4][5][6][7] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of co-eluting substances from the matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Quantitative Data Summary for a Structurally Similar Aminothiazole (21MAT)[2]

The following table summarizes the validation parameters for an LC-MS/MS method developed for a novel aminothiazole (21MAT) in rat plasma, which can serve as a reference for the expected performance of a method for this compound.

ParameterResult
Linearity Range 1.25–1250 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.25 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Intra-day Accuracy (%Bias) Within ±15%
Inter-day Accuracy (%Bias) Within ±15%
Recovery Consistent and reproducible
Matrix Effect No significant matrix effect observed

Conclusion

The protocols outlined in this application note provide a robust starting point for the development and validation of analytical methods for the quantification of this compound in biological samples. Both HPLC-UV and LC-MS/MS are suitable techniques, with LC-MS/MS being the preferred method for bioanalysis due to its superior sensitivity and selectivity. Adherence to regulatory guidelines for method validation is essential to ensure the generation of high-quality, reliable data for drug development studies.

References

Application Notes and Protocols: 5-Methyl-4-phenyl-2-thiazolamine in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methyl-4-phenyl-2-thiazolamine as a promising scaffold in the discovery of novel anti-inflammatory agents. This document outlines its mechanism of action, key signaling pathways involved, and detailed protocols for its evaluation.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in a multitude of diseases. The thiazole (B1198619) nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory properties. This compound and its analogs have emerged as potent inhibitors of key inflammatory mediators. Their anti-inflammatory effects are attributed to the modulation of critical signaling pathways, including the inhibition of cyclooxygenase (COX) enzymes and interference with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

Mechanism of Action and Key Signaling Pathways

The anti-inflammatory activity of this compound derivatives is multifaceted, primarily targeting the following pathways:

  • Cyclooxygenase (COX) Inhibition: These compounds have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound derivatives have been shown to suppress the activation of NF-κB.

  • MAPK Signaling Pathway: The MAPK family, including p38 and JNK, plays a crucial role in the production of inflammatory mediators like TNF-α and IL-6. Inhibition of p38 and JNK phosphorylation is a key mechanism by which thiazole derivatives exert their anti-inflammatory effects.

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for evaluating the anti-inflammatory potential of this compound.

G General Experimental Workflow for Anti-inflammatory Evaluation cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Synthesis (this compound derivatives) B COX-1/COX-2 Inhibition Assay A->B C LPS-stimulated Macrophage Assay (Cytokine Measurement) A->C F Carrageenan-Induced Paw Edema Model B->F Lead Compound Selection D NF-κB Activation Assay C->D E MAPK Phosphorylation Assay C->E E->F Lead Compound Selection G Measurement of Paw Volume F->G H Histopathological Analysis G->H I Analysis of Inflammatory Markers in Tissue G->I

Caption: General experimental workflow for evaluating anti-inflammatory agents.

G Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65/p50) Nuclear Translocation IkB->NFkB Gene Pro-inflammatory Gene Transcription NFkB->Gene Cytokines Cytokines, Chemokines, COX-2, iNOS Gene->Cytokines Compound This compound Compound->IkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

G Inhibition of p38 MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 MKK MKK3/6 ASK1->MKK p38 p38 MAPK Phosphorylation MKK->p38 Transcription Transcription Factor Activation (e.g., AP-1) p38->Transcription Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) Transcription->Cytokines Compound This compound Compound->p38 Inhibition

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of this compound and its derivatives from various studies.

Table 1: In Vitro COX-1 and COX-2 Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference Compound
Derivative 2a 2.650.952.79Celecoxib
Derivative 2b 0.2390.1911.25Celecoxib
Derivative 2j >100.957>10.45Celecoxib

Note: Data presented for thiazole carboxamide derivatives.[1]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundDose (mg/kg)Time (h)Paw Edema Inhibition (%)Reference Compound
Derivative 1 200496.31Indomethacin (57.66%)
Derivative 2 200472.08Indomethacin (57.66%)
Derivative 3 200499.69Indomethacin (57.66%)

Note: Data presented for 1,3,5-triazine (B166579) derivatives with thiazole-like bioactivity.[2]

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference Compound
Compound 51 3.1 (IC₅₀)Not specifiedNot specified-
5-methoxyflavone Not specifiedDose-dependent decreaseDose-dependent decrease-

Note: Data presented for a potent NF-κB inhibitor (Compound 51) and a flavone (B191248) with similar downstream effects.[3][4]

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX inhibitor screening assay kit

  • This compound (test compound)

  • Celecoxib or Indomethacin (reference inhibitor)

  • Tris-HCl buffer

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound and reference inhibitor.

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor at various concentrations to the respective wells.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a further period (e.g., 10 minutes).

  • Stop the reaction according to the assay kit instructions.

  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Wistar albino rats (150-200 g)

  • This compound (test compound)

  • Indomethacin or Diclofenac sodium (reference drug)

  • Carrageenan (1% w/v in saline)

  • Plethysmometer or digital calipers

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups: control (vehicle), reference drug, and test compound groups (at least 3 doses).

  • Administer the test compound or reference drug orally or intraperitoneally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

LPS-Stimulated Cytokine Release in Macrophages

This in vitro assay assesses the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the percentage of cytokine inhibition compared to the LPS-stimulated control group.

NF-κB Activation Assay (p65 Nuclear Translocation)

This protocol determines the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • This compound (test compound)

  • Nuclear and cytoplasmic extraction kit

  • Western blotting reagents

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Seed RAW 264.7 cells and treat with the test compound and/or LPS as described in the cytokine release assay.

  • After the desired incubation time (e.g., 1-2 hours for p65 translocation), wash the cells with cold PBS.

  • Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.

  • Determine the protein concentration of each fraction.

  • Perform SDS-PAGE and Western blotting for NF-κB p65, Lamin B1, and β-actin in both nuclear and cytoplasmic fractions.

  • Analyze the band intensities to determine the extent of p65 translocation to the nucleus and its inhibition by the test compound.

p38 MAPK Phosphorylation Assay (Western Blot)

This protocol assesses the inhibitory effect of this compound on the phosphorylation of p38 MAPK.

Materials:

  • RAW 264.7 macrophage cell line

  • LPS

  • This compound (test compound)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Western blotting reagents

  • Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection system

Procedure:

  • Seed and treat RAW 264.7 cells with the test compound and/or LPS for a short duration (e.g., 15-60 minutes).

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and Western blotting for phospho-p38 and total p38.

  • Analyze the band intensities to determine the ratio of phosphorylated p38 to total p38 and assess the inhibitory effect of the test compound.[5][6]

Conclusion

This compound represents a valuable chemical scaffold for the development of novel anti-inflammatory agents. Its mechanism of action, involving the inhibition of COX enzymes and modulation of the NF-κB and MAPK signaling pathways, provides multiple avenues for therapeutic intervention in inflammatory diseases. The protocols detailed in these application notes offer a robust framework for the comprehensive evaluation of this and related compounds, facilitating their progression from preclinical research to potential clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-4-phenyl-2-thiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5-Methyl-4-phenyl-2-thiazolamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and well-established method for synthesizing 2-aminothiazoles, including this compound, is the Hantzsch thiazole (B1198619) synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical starting materials are 2-bromo-1-phenyl-1-propanone and thiourea (B124793).

Q2: I am experiencing low yields in my synthesis. What are the common causes?

A2: Low yields in the Hantzsch synthesis of this compound can arise from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield.

  • Impure Reactants: The purity of the α-haloketone and thiourea is crucial, as impurities can lead to side reactions.

  • Side Reaction Products: The formation of byproducts is a common reason for reduced yields.

  • Inefficient Purification: Product loss during the workup and purification steps can also contribute to a lower overall yield.

Q3: What are some common side reactions to be aware of?

A3: A notable side reaction, particularly under acidic conditions, is the formation of the isomeric 2-imino-2,3-dihydrothiazole. The stability of reactants and intermediates can also influence the occurrence of other competing reactions.

Q4: How can I improve the purity of my final product?

A4: To enhance the purity of this compound, consider the following:

  • Use High-Purity Starting Materials: Ensure the α-haloketone and thiourea are of high purity.

  • Optimize Reaction Conditions: Fine-tuning the temperature, solvent, and reaction time can minimize the formation of byproducts.

  • Effective Purification Strategy: Recrystallization from a suitable solvent is a common and effective method. If recrystallization is insufficient, column chromatography over silica (B1680970) gel can be employed.[1]

Q5: Are there any specific safety precautions for this synthesis?

A5: Yes. The α-haloketone starting material, 2-bromo-1-phenyl-1-propanone, is a lachrymator and is corrosive. It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can also generate acidic byproducts, so caution should be exercised during the workup and neutralization steps.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low to No Product Formation Inactive reagentsVerify the quality and purity of starting materials (2-bromo-1-phenyl-1-propanone and thiourea).
Incorrect reaction temperatureOptimize the reaction temperature. The Hantzsch synthesis often requires heating.[2]
Insufficient reaction timeMonitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Formation of Multiple Products/Byproducts Impure starting materialsPurify the α-haloketone and thiourea before use. Recrystallization or distillation are common methods.
Suboptimal reaction conditionsAdjust the reaction temperature and solvent. Different solvents can influence the reaction pathway and selectivity.
Acid-catalyzed side reactionsIf acidic conditions are leading to isomer formation, consider running the reaction in a neutral solvent.
Difficulty in Product Isolation Product is soluble in the workup solventAfter the reaction, pour the mixture into a weak base solution (e.g., 5% sodium carbonate) to precipitate the product.[2]
Inefficient extractionIf using liquid-liquid extraction, ensure the correct solvent polarity and perform multiple extractions to maximize recovery.
Product is an Oil Instead of a Solid Presence of impuritiesPurify the crude product using column chromatography to remove impurities that may be preventing crystallization.
Incorrect pH during workupEnsure the product is fully neutralized during the workup, as the salt form may be more soluble or oily.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-Aminothiazole (B372263) Derivatives (Illustrative Examples)

α-Haloketone Thioamide Solvent Temperature (°C) Time (h) Yield (%) Reference
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanol (B129727)90 (Microwave)0.595[3]
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMethanolReflux8Lower than microwave[3]
Ethyl 4-bromo-3-oxopentanoateThioureaEthanol50 (Microwave)0.0874[4]
2-BromoacetophenoneThioureaMethanol1000.5High[2]

Note: The data in this table is for structurally related 2-aminothiazole derivatives and is intended to illustrate the impact of different reaction parameters. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is a general procedure based on the Hantzsch thiazole synthesis.

Materials:

  • 2-bromo-1-phenyl-1-propanone

  • Thiourea

  • Ethanol

  • 5% Sodium Bicarbonate solution

  • Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve thiourea (1.2 equivalents) in ethanol.

  • To the stirred solution, add 2-bromo-1-phenyl-1-propanone (1 equivalent).

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol).

  • Monitor the reaction progress by TLC. The reaction time can range from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% aqueous sodium carbonate solution to neutralize the hydrobromide salt and precipitate the product.[2]

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with water to remove any inorganic salts.

  • Allow the product to air dry or dry in a desiccator.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

This protocol is a general guideline for a more rapid synthesis using microwave irradiation, adapted from the synthesis of related compounds.[3]

Materials:

  • α-Haloketone (e.g., 2-bromo-1-phenyl-1-propanone) (1 mmol)

  • Thiourea (1 mmol)

  • Methanol (2 mL)

Equipment:

  • Microwave reactor

  • Specialized microwave test tube with a cap

Procedure:

  • In a specialized microwave test tube, combine the α-haloketone (1 mmol) and thiourea (1 mmol).

  • Add methanol (2 mL) as the solvent.

  • Securely cap the test tube and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 90°C) for a specified time (e.g., 30 minutes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Synthesis_Pathway 2-bromo-1-phenyl-1-propanone 2-bromo-1-phenyl-1-propanone Reaction Reaction 2-bromo-1-phenyl-1-propanone->Reaction Thiourea Thiourea Thiourea->Reaction Intermediate Intermediate Reaction->Intermediate Cyclocondensation This compound This compound Intermediate->this compound Dehydration

Caption: Hantzsch synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Reactant Purity start->check_purity optimize_temp Optimize Temperature check_purity->optimize_temp Purity OK yield_improved Yield Improved check_purity->yield_improved Impure, Purified optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_temp->yield_improved Improvement check_byproducts Analyze for Byproducts optimize_solvent->check_byproducts No Improvement optimize_solvent->yield_improved Improvement improve_workup Improve Workup/Purification check_byproducts->improve_workup Byproducts Identified check_byproducts->yield_improved No Byproducts, Other Issue improve_workup->yield_improved Successful

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of Crude 5-Methyl-4-phenyl-2-thiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 5-Methyl-4-phenyl-2-thiazolamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.

Problem 1: Low Yield After Recrystallization

Possible Cause Solution
Incomplete Precipitation: The compound may be too soluble in the chosen solvent, even at low temperatures.- Solvent Selection: Test a variety of solvents or solvent mixtures. Good solvents for recrystallization of similar 2-aminothiazoles include ethanol (B145695), isopropanol, and acetonitrile (B52724). A solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated is ideal. - Anti-Solvent Addition: If the compound is highly soluble in a particular solvent, an anti-solvent (a solvent in which the compound is poorly soluble) can be slowly added to the solution at an elevated temperature until turbidity is observed. The solution is then clarified by adding a small amount of the primary solvent and allowed to cool slowly. - Concentration: The initial solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of the compound before cooling.
Premature Crystallization: The compound crystallizes too quickly during hot filtration, leading to loss of product on the filter paper.- Pre-heated Funnel and Flask: Ensure that the funnel and receiving flask are pre-heated to the boiling point of the solvent to prevent a sudden drop in temperature. - Minimal Solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely.
Co-precipitation of Impurities: Impurities may precipitate along with the desired product.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice. - Second Recrystallization: If the purity is still low, a second recrystallization step may be necessary.

Problem 2: Oiling Out During Recrystallization

Possible Cause Solution
High Solute Concentration: The concentration of the crude product in the solvent is too high.- Add More Solvent: Add more hot solvent to the mixture to create a less saturated solution before allowing it to cool.
Inappropriate Solvent: The boiling point of the solvent may be too high, or the compound's melting point is below the boiling point of the solvent.- Change Solvent: Select a solvent with a lower boiling point.
Presence of Impurities: Impurities can lower the melting point of the mixture, leading to the formation of an oil instead of crystals.- Pre-purification: Consider a preliminary purification step, such as a simple filtration through a plug of silica (B1680970) gel, to remove some of the impurities before recrystallization.

Problem 3: Poor Separation During Column Chromatography

Possible Cause Solution
Inappropriate Mobile Phase: The polarity of the eluent is either too high or too low.- TLC Optimization: First, optimize the solvent system using Thin Layer Chromatography (TLC). A good mobile phase should give the desired compound an Rf value of approximately 0.3-0.4. For 2-aminothiazole (B372263) derivatives, mixtures of hexane (B92381) and ethyl acetate (B1210297) are commonly used. - Gradient Elution: If a single solvent system does not provide adequate separation, a gradient elution from a less polar to a more polar solvent system can be employed.
Column Overloading: Too much crude material has been loaded onto the column.- Reduce Sample Load: Use a smaller amount of crude material relative to the amount of stationary phase. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Sample Application: The initial band of the sample at the top of the column is too broad.- Dry Loading: Dissolve the crude product in a minimal amount of a polar solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can be carefully loaded onto the top of the column.
Peak Tailing: The amino group on the thiazolamine can interact with the acidic silanol (B1196071) groups on the silica gel, causing the compound to streak down the column.- Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Hantzsch reaction?

A1: The Hantzsch synthesis of 2-aminothiazoles can lead to several types of impurities, including:

  • Unreacted Starting Materials: Residual α-haloketone (e.g., 1-bromo-1-phenylpropan-2-one) and thiourea.

  • Isomeric Byproducts: Formation of the isomeric 2-imino-3-methyl-4-phenyl-2,3-dihydrothiazole can occur, particularly under certain pH conditions.

  • Self-Condensation Products: The α-haloketone can undergo self-condensation, especially under basic conditions.

  • Dimeric Impurities: Formation of bis-thiazoles can occur.

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: Based on the polarity of the molecule, common solvents for recrystallization of similar 2-aminothiazole derivatives include ethanol, isopropanol, and acetonitrile. A mixed solvent system, such as ethanol/water, may also be effective. It is crucial to perform small-scale solubility tests to identify the optimal solvent or solvent system for your specific crude product.

Q3: What is a good starting mobile phase for column chromatography purification?

A3: A good starting point for developing a mobile phase for the column chromatography of this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A typical starting ratio would be in the range of 4:1 to 9:1 (hexane:ethyl acetate). The polarity can be gradually increased as needed. The addition of a small amount of triethylamine (e.g., 0.5%) to the mobile phase is highly recommended to prevent peak tailing.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of column chromatography. Use the same mobile phase for TLC as for the column. The spots can be visualized under a UV lamp (typically at 254 nm) or by staining with an appropriate reagent, such as iodine vapor or a potassium permanganate (B83412) solution.

Q5: What analytical technique is suitable for determining the final purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust and widely used method for determining the purity of aromatic compounds like this compound. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol (B129727) and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

Quantitative Data Summary

The following tables provide representative data for the purification of crude this compound. Please note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Table 1: Representative Data for Recrystallization

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Brownish solidOff-white to pale yellow crystals
Purity (by HPLC) ~85%>98%
Yield -70-90%
Solvent System (Example) -Ethanol
Solvent Volume (Example) -~10 mL per gram of crude material

Table 2: Representative Data for Column Chromatography

ParameterValue
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Example) Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine
Crude Loading 1g crude / 50g silica gel
Purity of Combined Fractions (by HPLC) >99%
Recovery Yield 80-95%

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate with 0.5% triethylamine). Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). In a separate flask, add a small amount of silica gel and add the dissolved sample. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 9:1 hexane:ethyl acetate).

  • Gradient Elution (Optional): If the compound does not elute or the separation is poor, gradually increase the polarity of the mobile phase (e.g., to 7:3 or 1:1 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Initial Purification column Column Chromatography crude->column High-Purity Purification pure_recrystal Purified Product (>98%) recrystallization->pure_recrystal impurities1 Soluble Impurities recrystallization->impurities1 pure_column Highly Purified Product (>99%) column->pure_column impurities2 Closely-related Impurities column->impurities2

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue Encountered low_yield Low Recrystallization Yield? start->low_yield oiling_out Oiling Out? start->oiling_out poor_sep Poor Column Separation? start->poor_sep check_solvent Optimize Solvent System low_yield->check_solvent Yes slow_cool Ensure Slow Cooling low_yield->slow_cool Yes change_solvent Change Solvent / Dilute oiling_out->change_solvent Yes optimize_mp Optimize Mobile Phase (TLC) poor_sep->optimize_mp Yes check_loading Check Sample Loading poor_sep->check_loading Yes

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Crystallization of 5-Methyl-4-phenyl-2-thiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the crystallization of 5-Methyl-4-phenyl-2-thiazolamine.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₁₀H₁₀N₂S
Molecular Weight 190.26 g/mol
Melting Point 122-126 °C
Appearance Solid
Assay ≥ 97%

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the crystallization of 2-aminothiazole (B372263) derivatives?

A1: Based on literature for similar compounds, common solvents for the crystallization of 2-aminothiazole derivatives include alcohols like methanol (B129727) and ethanol.[1][2] Solvent mixtures such as DMF/water have also been reported to be effective.[3] For purification, recrystallization from ethyl acetate (B1210297) has been mentioned for a related thiazole (B1198619) derivative.[4] It is recommended to perform a solvent screen to find the optimal solvent or solvent system for this compound.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, often occurs when the solution is too saturated or the cooling process is too rapid. Since the melting point of this compound is 122-126 °C, using a high-boiling point solvent might lead to this issue if the solution temperature is above the compound's melting point at that concentration. To resolve this, you can try the following:

  • Re-heat the solution until the oil redissolves.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Allow the solution to cool down very slowly. Insulating the flask can help.

  • Consider using a different solvent or a co-solvent system.

Q3: I am not getting any crystals upon cooling. What could be the problem?

A3: Failure to form crystals can be due to several factors:

  • The solution is not saturated: Too much solvent may have been used. Try to evaporate some of the solvent to increase the concentration.

  • Supersaturation without nucleation: The solution may need a trigger to start crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of this compound.

  • Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, a solvent in which the compound is less soluble, or an anti-solvent system, should be considered.

Q4: The crystal yield is very low. How can I improve it?

A4: To improve a low crystal yield, consider these strategies:

  • Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cool the solution to a lower temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize precipitation.

  • Concentrate the mother liquor: After filtering the initial crop of crystals, you can concentrate the remaining solution by evaporating some of the solvent and cooling again to obtain a second crop of crystals.

Q5: Is polymorphism a concern for this compound?

A5: While there is no specific data on the polymorphism of this compound, polymorphism has been observed in related thiazole derivatives.[5][6] Different crystalline forms (polymorphs) can have different physical properties. If you observe variability in your crystallization outcomes (e.g., different crystal shapes, melting points), polymorphism could be a factor. Screening different solvents and crystallization conditions can help in identifying and controlling the formation of specific polymorphs.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated.- Inappropriate solvent choice.- Nucleation is inhibited.- Concentrate the solution by slowly evaporating the solvent.- Perform a solvent screen to find a more suitable solvent or solvent system.- Induce crystallization by scratching the inside of the flask or adding a seed crystal.
"Oiling Out" / Amorphous Precipitate - High degree of supersaturation.- Cooling rate is too fast.- The compound may have a low melting point relative to the boiling point of the solvent.- Re-heat the solution and add a small amount of additional solvent.- Slow down the cooling process by insulating the flask.- Use a co-solvent to reduce the solubility of the compound more gradually.
Low Yield - Too much solvent was used.- The compound is highly soluble in the chosen solvent at low temperatures.- Premature filtration.- Reduce the amount of solvent used to dissolve the compound.- Use an anti-solvent to decrease the compound's solubility.- Ensure the solution is sufficiently cooled to maximize precipitation before filtration.
Impure Crystals - Crystallization occurred too rapidly, trapping impurities.- The crude material has a high level of impurities.- Ensure the solution cools slowly.- Consider a pre-purification step like column chromatography before crystallization.- If crystals are colored, consider adding activated charcoal to the hot solution before filtration (if chemically compatible).
Fine Powder Instead of Crystals - Very rapid crystallization from a highly supersaturated solution.- Reduce the initial concentration of the solution.- Slow down the cooling rate.

Experimental Protocols

General Single-Solvent Recrystallization Protocol

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests. Based on related compounds, suitable starting solvents to screen include ethanol, methanol, and ethyl acetate.[1][2][4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was added, perform a hot filtration to remove them. It is important to pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. For an improved yield, further cool the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals, for example, in a vacuum oven, until a constant weight is achieved.

Qualitative Solubility Screening

A systematic approach to finding a suitable crystallization solvent is crucial. The following table provides a general guideline for selecting solvents to test.

Solvent CategoryExamplesExpected Solubility of this compound
Protic Solvents Ethanol, MethanolLikely soluble when hot, less soluble when cold. Good candidates for single-solvent recrystallization.[1][2]
Polar Aprotic Solvents Acetone, Ethyl Acetate, DMFMay show good solubility. DMF might be part of a solvent/anti-solvent system (e.g., DMF/water).[3][4]
Non-polar Solvents Hexane, TolueneLikely to be poorly soluble. Could be used as anti-solvents.

Visualizations

Troubleshooting Workflow for Crystallization

The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of this compound.

G start Start Crystallization (Dissolve in Hot Solvent) cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Crystals Formed observe->crystals Yes no_crystals No Crystals observe->no_crystals No oil_out Oiling Out observe->oil_out Liquid check_yield Check Yield & Purity crystals->check_yield troubleshoot_no_crystals Troubleshoot: - Evaporate solvent - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat & add solvent - Cool slower - Change solvent oil_out->troubleshoot_oil good_yield Good Yield & Purity check_yield->good_yield Good low_yield Low Yield check_yield->low_yield Low end_ok Process Complete good_yield->end_ok troubleshoot_yield Troubleshoot: - Cool further - Concentrate mother liquor low_yield->troubleshoot_yield troubleshoot_no_crystals->cool end_retry Re-evaluate Protocol troubleshoot_no_crystals->end_retry troubleshoot_oil->cool troubleshoot_oil->end_retry troubleshoot_yield->end_ok

Caption: A flowchart for troubleshooting common crystallization outcomes.

Logical Relationships in Solvent Selection

This diagram outlines the decision-making process for selecting an appropriate solvent system for crystallization.

G start Start: Test Solubility in Various Solvents soluble_cold Soluble in Cold Solvent? start->soluble_cold soluble_hot Soluble in Hot Solvent? soluble_cold->soluble_hot No too_soluble Too Soluble soluble_cold->too_soluble Yes insoluble Insoluble in Hot & Cold soluble_hot->insoluble No good_solvent Good Single Solvent (Soluble Hot, Insoluble Cold) soluble_hot->good_solvent Yes consider_antisolvent Consider for Anti-Solvent System insoluble->consider_antisolvent Use as 'Poor' Solvent (Anti-Solvent) too_soluble->consider_antisolvent Use as 'Good' Solvent

Caption: Decision tree for selecting a suitable crystallization solvent.

References

Technical Support Center: Stability of 4-Phenyl-2-Thiazolamine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenyl-2-thiazolamine derivatives. The information provided is designed to help address common stability issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Discoloration of Stock Solutions

Symptom: Your stock solution of a 4-phenyl-2-thiazolamine derivative, often prepared in solvents like DMSO, changes color over time (e.g., turns yellow or brown).

Potential Cause: Discoloration can be an indicator of chemical degradation. Thiazole-containing compounds can be susceptible to oxidation and photo-induced degradation, which may lead to the formation of colored byproducts.[1]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of your 4-phenyl-2-thiazolamine derivative immediately before use to minimize degradation.[1]

  • Solvent Selection: The stability of 2-aminothiazole (B372263) derivatives can be dependent on the solvent used. While DMSO is a common solvent, some studies on similar compounds have shown better stability in acetone (B3395972).[1] If your experimental design allows, consider testing alternative high-purity solvents like acetone or acetonitrile (B52724).

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, as 2-aminothiazole derivatives can be susceptible to photodegradation.[1]

  • Purity Analysis: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check the purity of your stock solution and identify any degradation products.

Issue 2: Precipitation in Stock Solutions

Symptom: You observe the formation of a precipitate in your stock solution upon storage, even at low temperatures.

Potential Cause: Precipitation can result from several factors, including poor solubility in the chosen solvent, temperature fluctuations, or the formation of insoluble degradation products. The bulky phenyl group in 4-phenyl-2-thiazolamine derivatives increases their lipophilicity, which can reduce their solubility in aqueous solutions or even in some organic solvents over time.[1]

Troubleshooting Steps:

  • Verify Solubility: Ensure the compound is fully dissolved at the intended concentration. Gentle warming or sonication may be required.

  • Solvent Optimization: If precipitation persists, consider using a more suitable organic solvent or a co-solvent system.

  • Storage Conditions: Store solutions at a constant, appropriate temperature. For long-term storage, consider aliquoting and freezing at -20°C or -80°C, but first confirm the freeze-thaw stability of your specific derivative.[1]

  • Prepare Fresh: As with discoloration, preparing fresh solutions is the most reliable way to avoid issues with precipitation of the parent compound or its degradants.[1]

Issue 3: Inconsistent or Non-Reproducible Experimental Results

Symptom: You are observing high variability or a lack of reproducibility in your experimental data when using solutions of 4-phenyl-2-thiazolamine derivatives.

Potential Cause: Inconsistent results are often a downstream effect of compound instability. If the concentration of the active compound is decreasing over the course of an experiment due to degradation, it will lead to unreliable data.

Troubleshooting Steps:

  • Assess Solution Stability: Perform a time-course experiment where you analyze the purity of your experimental solution by HPLC at several time points (e.g., 0, 2, 4, 8, and 24 hours) under the same conditions as your assay (temperature, light exposure, etc.).

  • pH Control: The stability of compounds with an amino group, like 2-aminothiazole derivatives, can be pH-dependent.[1] Ensure your experimental medium is buffered to a stable and appropriate pH for your assay.

  • Minimize Exposure to Harsh Conditions: Protect your solutions from prolonged exposure to light, extreme temperatures, and strong acidic or basic conditions.

  • Workflow for Troubleshooting Stability: The following diagram outlines a logical workflow for troubleshooting stability issues.

G Troubleshooting Logic for Stability Issues A Inconsistent Experimental Results B Prepare Fresh Solution A->B E Perform Purity Analysis (HPLC) A->E C Check for Discoloration B->C D Check for Precipitation B->D C->E If color change D->E If precipitate forms F Protect from Light E->F If degradation detected G Optimize Solvent E->G If degradation detected H Control pH E->H If degradation detected I Optimize Storage Conditions F->I G->I H->I J Problem Resolved I->J

Caption: A logical workflow for troubleshooting stability issues with 4-phenyl-2-thiazolamine derivatives.

Frequently Asked Questions (FAQs)

Q1: In which solvents are 4-phenyl-2-thiazolamine derivatives most stable?

A1: While specific data for every derivative is not available, general guidance suggests that stability is solvent-dependent. One study on a similar 2-aminothiazole derivative indicated good stability in acetone, with some degradation observed in DMSO and chloroform.[1] It is recommended to perform a preliminary stability assessment in the solvent of your choice if long-term storage is required. For aqueous solutions, ensure the pH is controlled with a suitable buffer.

Q2: How does pH affect the stability of these compounds?

A2: The 2-amino group on the thiazole (B1198619) ring can be protonated under acidic conditions, which can alter the molecule's stability.[1] Extreme pH conditions (both acidic and basic) can catalyze the hydrolysis of susceptible functional groups that may be present on the derivative.[1] It is advisable to maintain the pH of your aqueous solutions within a neutral and buffered range, unless your experiment specifically requires acidic or basic conditions.

Q3: Are 4-phenyl-2-thiazolamine derivatives sensitive to light?

A3: Yes, 2-aminothiazole derivatives have been shown to be susceptible to photodegradation.[1] Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradation products.[1] Therefore, it is crucial to protect solutions of these compounds from light by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the expected degradation pathways for 4-phenyl-2-thiazolamine derivatives?

A4: While specific degradation pathways for all derivatives have not been elucidated, based on the chemistry of the 2-aminothiazole scaffold, potential degradation pathways include:

  • Oxidation: The electron-rich thiazole ring and the amino group can be susceptible to oxidation.

  • Photodegradation: As mentioned, light can induce degradation, potentially through reactions with singlet oxygen.

  • Hydrolysis: Under strong acidic or basic conditions, hydrolysis of amide or ester functionalities on the derivative, or even opening of the thiazole ring, may occur.

Q5: How can I develop a stability-indicating HPLC method for my specific 4-phenyl-2-thiazolamine derivative?

A5: A stability-indicating method is one that can separate the parent drug from its degradation products. To develop such a method, you will need to perform a forced degradation study. This involves subjecting your compound to various stress conditions to generate the potential degradants. A general protocol for a forced degradation study is provided in the "Experimental Protocols" section below.

Data Presentation

Stress ConditionGeneral Stability of 2-Aminothiazole DerivativesPotential Degradation Products
Acidic Hydrolysis Susceptible to degradation, especially at elevated temperatures.Hydrolysis products of susceptible functional groups, potential ring opening under harsh conditions.
Basic Hydrolysis Susceptible to degradation.Hydrolysis products, potential rearrangement products.
Oxidation Susceptible to oxidation.Oxidized derivatives, N-oxides.
Thermal Generally stable at ambient temperatures, but degradation can occur at elevated temperatures over time.Thermally induced decomposition products.
Photolysis Susceptible to degradation upon exposure to UV and visible light.Photo-oxygenation products, rearranged products.[2]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution
  • Accurately weigh the desired amount of the 4-phenyl-2-thiazolamine derivative.

  • Add the appropriate volume of a high-purity solvent (e.g., HPLC-grade DMSO, acetone, or acetonitrile) to achieve the target concentration.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Store the solution in an amber vial to protect it from light.

  • For short-term storage, keep the solution at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C, after confirming freeze-thaw stability.[1]

Protocol 2: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.

G Forced Degradation Study Workflow cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (e.g., 0.1 M HCl) G HPLC-UV/DAD Analysis A->G B Base Hydrolysis (e.g., 0.1 M NaOH) B->G C Oxidation (e.g., 3% H2O2) C->G D Thermal Stress (e.g., 60°C) D->G E Photolytic Stress (UV/Vis light) E->G H LC-MS for Degradant Identification G->H If degradation observed F Prepare Drug Solution F->A F->B F->C F->D F->E

Caption: A general workflow for conducting a forced degradation study.

Methodology:

  • Sample Preparation: Prepare a solution of the 4-phenyl-2-thiazolamine derivative in a suitable solvent (e.g., a mixture of water or buffer and an organic co-solvent like acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 24 hours), taking samples at various time points. Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the drug solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period, taking samples at various time points.

  • Thermal Degradation: Store the drug solution at an elevated temperature (e.g., 60°C) in the dark. Sample at various time points.

  • Photolytic Degradation: Expose the drug solution to a light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be kept in the dark under the same temperature conditions. Sample at various time points.

  • Analysis: Analyze all samples by a suitable HPLC method. A good starting point for method development is a C18 column with a gradient elution using a mobile phase of acetonitrile and water (or a buffer like ammonium (B1175870) acetate) with an acidic modifier like formic acid. A photodiode array (PDA) detector is useful for monitoring peak purity. If significant degradation is observed, LC-MS can be used to identify the mass of the degradation products.

Signaling Pathways

4-Phenyl-2-thiazolamine derivatives have been investigated as inhibitors of several protein kinases involved in disease-related signaling pathways. Understanding these pathways can provide context for the mechanism of action of these compounds.

Spleen Tyrosine Kinase (SYK) Signaling Pathway

SYK is a key mediator of signal transduction downstream of various cell surface receptors, and its inhibition is a therapeutic target for inflammatory diseases and some cancers.

G SYK Signaling Pathway Inhibition Receptor Receptor (e.g., BCR, FcR) SYK SYK Receptor->SYK Activation Downstream Downstream Signaling (e.g., PLCγ, PI3K, MAPK) SYK->Downstream Response Cellular Response (e.g., Proliferation, Cytokine Release) Downstream->Response Inhibitor 4-Phenyl-2-Thiazolamine Derivative Inhibitor->SYK

Caption: Inhibition of the SYK signaling pathway by 4-phenyl-2-thiazolamine derivatives.

Aurora Kinase Signaling Pathway

Aurora kinases are crucial for the regulation of mitosis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

G Aurora Kinase Signaling Pathway Inhibition Aurora Aurora Kinases (A, B, C) Substrates Mitotic Substrates (e.g., Histone H3, Plk1) Aurora->Substrates Phosphorylation Apoptosis Mitotic Arrest & Apoptosis Aurora->Apoptosis Mitosis Proper Mitotic Progression Substrates->Mitosis Inhibitor 4-Phenyl-2-Thiazolamine Derivative Inhibitor->Aurora Inhibitor->Apoptosis

Caption: Inhibition of Aurora Kinase signaling, leading to mitotic arrest and apoptosis.

EGFR/PI3K/AKT/mTOR Signaling Pathway

This is a critical pathway in many cancers, regulating cell growth, proliferation, and survival. Some 2-aminothiazole derivatives have been shown to inhibit components of this pathway.[3]

G EGFR/PI3K/AKT/mTOR Pathway Inhibition EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Cell Growth, Proliferation, Survival mTOR->Response Inhibitor 4-Phenyl-2-Thiazolamine Derivative Inhibitor->EGFR Inhibitor->PI3K Potential Target

Caption: Potential inhibition points for 4-phenyl-2-thiazolamine derivatives in the EGFR/PI3K/AKT/mTOR pathway.

References

overcoming poor solubility of 5-Methyl-4-phenyl-2-thiazolamine in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 5-Methyl-4-phenyl-2-thiazolamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a thiazole (B1198619) derivative.[1][2][3][4] Thiazole-containing compounds are a significant class of heterocyclic molecules with a wide range of potential pharmacological activities.[5][6][7][8] However, their utility in research and development is often hampered by low aqueous solubility. This poor solubility can be attributed to the hydrophobic nature of the phenyl group and the overall molecular structure, which can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound.[5] Inadequate solubility can lead to challenges in conducting in vitro assays and developing oral formulations, potentially causing inaccurate experimental results and poor bioavailability.[9][10][11][12]

Q2: What are the initial steps to assess the solubility of this compound?

A2: A systematic approach is recommended. Begin by determining the compound's equilibrium solubility in water and relevant buffers for your experiments. Subsequently, evaluating the pH-solubility profile is crucial as many thiazole derivatives contain basic nitrogen atoms.[13] The ionization state of these atoms can significantly influence solubility.[13][14] These initial data points are essential for selecting an appropriate solubility enhancement strategy.[13]

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[9][15][16] The choice of method depends on the compound's physicochemical properties and the experimental requirements. Common approaches include:

  • pH Adjustment: Leveraging the basicity of the amine group to increase solubility in acidic conditions.[9][15][17]

  • Co-solvents: Using water-miscible organic solvents to increase the solubilizing capacity of the aqueous medium.[17][18][19]

  • Cyclodextrins: Encapsulating the compound within cyclodextrin (B1172386) molecules to form more soluble inclusion complexes.[15][20][21][22][23]

  • Solid Dispersions: Dispersing the compound in a hydrophilic carrier matrix to improve wettability and dissolution rate.[10][11][12][15][24]

  • Surfactants: Using surface-active agents to form micelles that can encapsulate the hydrophobic compound.[9][15]

Troubleshooting Guide

Problem 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay.

  • Possible Cause: The concentration of the compound in the final aqueous solution exceeds its kinetic solubility. The abrupt change in solvent polarity from DMSO to the aqueous buffer causes the compound to crash out.

  • Solution:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and interfere with assays.

    • Employ a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent polarity. This can help maintain the compound in a supersaturated state for the duration of the experiment.[5]

    • Consider a Different Solubilization Technique: If precipitation persists even at low DMSO concentrations, it indicates that the intrinsic aqueous solubility is too low for the desired experimental concentration. In this case, you will need to employ a formulation strategy such as using co-solvents or cyclodextrins.

Problem 2: I need to prepare a stock solution at a specific concentration in an aqueous buffer, but the compound won't fully dissolve.

  • Possible Cause: The desired concentration is above the thermodynamic solubility of the compound in that specific buffer.

  • Solution:

    • pH Adjustment: Since this compound has a basic amine group, lowering the pH of the buffer can significantly increase its solubility.[25][26][27] Experiment with buffers of varying pH to find the optimal condition where the compound is sufficiently soluble and stable, and that is compatible with your experimental system.

    • Co-solvent System: Introduce a water-miscible co-solvent like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to the aqueous buffer.[17][18][19][28] Start with a low percentage of the co-solvent and gradually increase it until the compound dissolves. Be mindful of the potential effects of the co-solvent on your experiment.

    • Heating and Sonication: Gently warming the solution and using a sonicator can help overcome the activation energy required for dissolution. However, be cautious as the compound may precipitate out upon cooling if the solution is supersaturated. Always check for stability at the intended storage and use temperature.

Problem 3: How do I choose the best solubilization technique for my specific application?

  • Consideration: The choice of technique is dictated by several factors including the required concentration, the type of experiment (e.g., in vitro cell-based assay, animal study), and the desired dosage form for in vivo studies.

  • Recommendation:

    • For in vitro assays , pH adjustment and the use of co-solvents are often the simplest and most direct methods. Cyclodextrins can also be effective, but it's important to verify that the cyclodextrin itself does not interfere with the assay.

    • For oral formulation development , solid dispersions and salt formation (if applicable) are powerful techniques to enhance bioavailability.[10][11][12][24] Cyclodextrin inclusion complexes are also a viable option.[15][20][21][22][23]

    • For parenteral formulations , co-solvents, surfactants, and cyclodextrins are commonly used.[9][17][18][19] The toxicity and regulatory acceptance of the chosen excipients are critical considerations.

Quantitative Data Summary

The following tables provide illustrative data on the solubility of this compound in various solvent systems. Note: These are representative values and actual solubility should be determined experimentally.

Table 1: Solubility in Different pH Buffers

pHBuffer SystemApproximate Solubility (µg/mL)
2.00.01 M HCl550
4.50.1 M Acetate (B1210297) Buffer120
7.4Phosphate Buffered Saline (PBS)< 5
9.00.1 M Borate Buffer< 5

Table 2: Solubility in Co-solvent Systems (in pH 7.4 PBS)

Co-solventConcentration (% v/v)Approximate Solubility (µg/mL)
Ethanol10%25
Ethanol20%80
Propylene Glycol10%30
Propylene Glycol20%95
PEG 40010%45
PEG 40020%150

Table 3: Comparison of Solubilization Techniques

TechniqueCarrier/AgentDrug-to-Carrier RatioResulting Apparent Solubility (µg/mL)
Cyclodextrin InclusionHydroxypropyl-β-Cyclodextrin (HP-β-CD)1:2 (molar)250
Solid DispersionPolyvinylpyrrolidone (PVP K30)1:5 (w/w)400
Micellar SolubilizationPolysorbate 80 (Tween® 80)1% (w/v)180

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using pH Adjustment

  • Determine the pKa: If not known, determine the pKa of the amine group of this compound. This will guide the selection of an appropriate buffer pH.

  • Buffer Preparation: Prepare a buffer with a pH at least 1-2 units below the pKa of the amine group. A common choice is a citrate (B86180) or acetate buffer.

  • Dissolution: Weigh the required amount of the compound and add it to a volumetric flask.

  • Add Buffer: Add a small amount of the acidic buffer and vortex or sonicate until the compound is fully dissolved.

  • Final Volume: Bring the solution to the final volume with the buffer and mix thoroughly.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

  • Verification: Confirm the final concentration using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to the chosen cyclodextrin (e.g., HP-β-CD). A 1:1 or 1:2 ratio is a good starting point.

  • Cyclodextrin Paste Formation: In a mortar, add the calculated amount of cyclodextrin. Add a small amount of a water-ethanol mixture (e.g., 50:50 v/v) dropwise while triturating with a pestle to form a homogeneous paste.[20]

  • Incorporation of Compound: Gradually add the weighed amount of the compound to the paste and continue kneading for 30-60 minutes.

  • Drying: The resulting paste is dried in an oven at 40-50°C until a constant weight is achieved.

  • Pulverization and Sieving: The dried complex is pulverized using the pestle and passed through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: The formation of the inclusion complex should be confirmed using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Powder Diffraction (XRPD).[21] The enhancement in solubility should be quantified by measuring the solubility of the complex in water.

Visualizations

G Decision Tree for Solubilization Strategy start Poorly Soluble Compound (this compound) is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust pH Adjustment (for acidic/basic compounds) is_ionizable->ph_adjust Yes not_ionizable Not sufficiently soluble or non-ionizable is_ionizable->not_ionizable No ph_adjust->not_ionizable If solubility is still insufficient use_cosolvent Use of Co-solvents (e.g., Ethanol, PEG 400) Good for in vitro not_ionizable->use_cosolvent need_higher_conc Need higher concentration or for in vivo formulation? use_cosolvent->need_higher_conc If solubility is still insufficient cyclodextrin Cyclodextrin Inclusion Complex need_higher_conc->cyclodextrin Yes solid_dispersion Solid Dispersion (e.g., with PVP, PEGs) Good for oral delivery need_higher_conc->solid_dispersion Yes

Caption: Decision tree for selecting a solubilization strategy.

G Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_final Finalization cluster_qc Quality Control weigh 1. Weigh Compound add_solvent 2. Add small amount of solvent (e.g., DMSO, acidic buffer) weigh->add_solvent dissolve 3. Vortex / Sonicate to dissolve add_solvent->dissolve add_to_volume 4. Bring to final volume with buffer dissolve->add_to_volume mix 5. Mix thoroughly add_to_volume->mix filter 6. Filter (0.22 µm) mix->filter verify 7. Verify concentration (HPLC/UV-Vis) filter->verify

Caption: Workflow for preparing a stock solution.

References

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Hantzsch thiazole (B1198619) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this fundamental reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the Hantzsch thiazole synthesis in a question-and-answer format, offering potential causes and actionable solutions.

Q1: Why is my reaction yield consistently low or the reaction failing entirely?

A1: Low or no yield in a Hantzsch thiazole synthesis can be attributed to several factors, ranging from suboptimal reaction conditions to the quality of your starting materials.[1]

  • Inadequate Reaction Conditions: The temperature, reaction time, and choice of solvent are critical parameters. Many Hantzsch syntheses necessitate heating to proceed efficiently.[1] For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea (B124793) in methanol (B129727) can be heated to reflux (around 100°C) for 30 minutes.[1][2] Insufficient heating or premature termination of the reaction can lead to low conversion.

  • Reagent Quality: The purity of the α-haloketone and the thioamide (or thiourea) is paramount. Impurities can participate in unwanted side reactions, consuming starting materials and reducing the yield of the desired thiazole.[1][3]

  • Side Reactions: The formation of byproducts is a common culprit for low yields.[1][3] Careful control over reaction conditions can help minimize these competing pathways.

  • Steric Hindrance: When using bulky α-haloketones or thioamides, steric hindrance can significantly slow down the reaction rate. In such cases, more forcing conditions like higher temperatures and longer reaction times may be necessary.[4]

Q2: I'm observing the formation of an unexpected isomer. How can I control the regioselectivity?

A2: The condensation of α-haloketones with N-monosubstituted thioureas can potentially lead to two different regioisomers. The control of regioselectivity is highly dependent on the reaction conditions.

  • Neutral Conditions: In neutral solvents like ethanol (B145695) or methanol, the reaction typically yields 2-(N-substituted amino)thiazoles exclusively.[3]

  • Acidic Conditions: Performing the reaction under acidic conditions, for example, using a mixture of 10M HCl and ethanol, can favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[3][5][6]

Q3: The purification of my thiazole product is proving difficult. What are some effective strategies?

A3: Purification of thiazole derivatives can be challenging due to the presence of unreacted starting materials or side products with similar polarities.

  • Precipitation and Filtration: For many 2-aminothiazoles, the product can be precipitated by pouring the reaction mixture into a weak base solution, such as 5% aqueous sodium carbonate.[1][2][7] The resulting solid can then be collected by vacuum filtration.

  • Recrystallization: This is a powerful technique for purifying crude solid products. Ethanol is a commonly used solvent for recrystallizing 2-aminothiazoles.[1] A two-solvent system, such as ethanol-water or hexane-ethyl acetate (B1210297), can also be effective.[1]

  • Column Chromatography: For more challenging separations, column chromatography is a reliable method. A common mobile phase for analyzing thiazole products by Thin Layer Chromatography (TLC) is a mixture of ethyl acetate and hexane (B92381) (e.g., 50% ethyl acetate/50% hexane), which can be adapted for column chromatography.[2][3]

Q4: My reaction mixture has turned dark or formed a tar-like substance. What does this indicate?

A4: A significant and unexpected color change, particularly darkening or the formation of tar, often suggests decomposition of the starting materials or the product, or the formation of polymeric byproducts.[1] This can be caused by excessive heat or prolonged reaction times.[1] It is advisable to monitor the reaction progress using TLC to determine the optimal reaction time and avoid overheating.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide to form a thiazole ring.[3][8] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction).[2][7][9] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.[2][9]

Q2: Are there greener alternatives to the traditional Hantzsch synthesis?

A2: Yes, due to the toxicity of α-haloketones, several more environmentally benign methods have been developed.[3][10] These include:

  • Alternative Starting Materials: Researchers have explored the use of α-diazoketones, α,β-unsaturated carbonyl compounds, and nitroepoxides as substitutes for α-haloketones.[3][10]

  • One-Pot, Multi-Component Reactions: These strategies combine multiple reaction steps into a single procedure, often utilizing greener catalysts and solvents.[3][11] For example, a one-pot synthesis of 2-aminothiazoles can be achieved from thiourea, methylcarbonyls, and iodine as an oxidant.[3]

  • Green Solvents and Catalysts: The use of water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions, along with reusable catalysts like silica-supported tungstosilisic acid, contributes to a more environmentally friendly synthesis.[3][11][12]

Q3: Can microwave irradiation be used to improve the Hantzsch synthesis?

A3: Yes, microwave irradiation has been shown to be an effective method for accelerating the Hantzsch thiazole synthesis.[1] It can dramatically shorten reaction times and, in some cases, improve yields compared to conventional heating methods.[1][13]

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies on the Hantzsch thiazole synthesis, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Effect of Solvent, Catalyst, and Temperature on a One-Pot Hantzsch Thiazole Synthesis [11]

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1WaterNone2512No reaction
2WaterSiW.SiO₂ (15)Reflux3.570
3EthanolNone2512No reaction
4EthanolSiW.SiO₂ (15)Reflux3.082
5MethanolNone2512No reaction
6MethanolSiW.SiO₂ (15)Reflux2.579
71-ButanolSiW.SiO₂ (15)Reflux2.085
82-PropanolSiW.SiO₂ (15)Reflux2.088
9Ethanol/Water (1:1)SiW.SiO₂ (15)652.090

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation [13]

EntryMethodSolventTemperature (°C)TimeYield (%)
1ConventionalMethanolReflux8 h75
2MicrowaveMethanol9030 min95
3MicrowaveEthanol9030 min92
4MicrowaveDMF9030 min85
5MicrowaveAcetonitrile9030 min88

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole [1][2]

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol). Add methanol (5 mL) and a magnetic stir bar.

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. The solids should dissolve during heating.

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with water to remove any inorganic salts.

  • Drying: Air-dry the solid on a watch glass or in a desiccator to a constant weight.

  • Purification (if necessary): Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-phenylthiazole.

Protocol 2: One-Pot Synthesis of Hantzsch Thiazole Derivatives using a Reusable Catalyst [11]

  • Reaction Mixture: In a round-bottom flask, mix 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (B42025) (1 mmol), and silica-supported tungstosilisic acid (SiW.SiO₂, 15 mol%).

  • Solvent: Add 5 mL of an ethanol/water (1:1) mixture.

  • Reaction: Reflux the mixture with stirring at 65°C for 2 to 3.5 hours.

  • Isolation: Filter the hot solution to remove the solid product. Wash the collected solid with ethanol.

  • Purification: Dissolve the solid in acetone (B3395972). Filter the solution to remove the SiW.SiO₂ catalyst (which can be recovered and reused). Evaporate the acetone from the filtrate under reduced pressure.

  • Drying: Dry the resulting product in an oven at 60°C.

Visualizations

Hantzsch_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification A Combine α-Haloketone, Thioamide, and Solvent B Add Catalyst (Optional) A->B C Heat Reaction Mixture (Conventional or Microwave) A->C B->C D Cool Reaction Mixture C->D E Precipitate Product (e.g., add to base) D->E F Isolate by Filtration E->F G Wash with Solvent(s) F->G H Recrystallization G->H J J G->J Pure Product I Column Chromatography H->I H->J I->J

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions A Low or No Yield B Suboptimal Conditions? A->B C Poor Reagent Quality? A->C D Side Reactions? A->D E Steric Hindrance? A->E F Optimize Temperature, Time, and Solvent B->F Yes G Use High Purity Reagents C->G Yes H Monitor by TLC, Adjust Conditions D->H Yes I Increase Temperature and Reaction Time E->I Yes

Caption: Troubleshooting logic for addressing low yield in Hantzsch synthesis.

References

identifying and minimizing byproducts in 5-Methyl-4-phenyl-2-thiazolamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 5-Methyl-4-phenyl-2-thiazolamine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via the Hantzsch thiazole (B1198619) synthesis. The primary reactants for this synthesis are 2-bromo-1-phenyl-1-propanone (α-bromopropiophenone) and thiourea (B124793).

Issue 1: Low or No Product Yield

Potential CauseTroubleshooting StepExpected Outcome
Poor Quality of Starting Materials Verify the purity of 2-bromo-1-phenyl-1-propanone and thiourea using appropriate analytical techniques (e.g., NMR, melting point).The use of pure starting materials should lead to an increase in product yield.
Incorrect Reaction Temperature Optimize the reaction temperature. The Hantzsch synthesis can be sensitive to temperature fluctuations. Start with a literature-recommended temperature for similar thiazole syntheses (e.g., reflux in ethanol) and then systematically vary it.An optimal temperature will maximize the reaction rate while minimizing the formation of byproducts.
Inappropriate Solvent Screen different solvents. Alcohols such as ethanol (B145695) or methanol (B129727) are commonly used. The choice of solvent can significantly impact reactant solubility and reaction rate.An ideal solvent will fully dissolve the reactants and facilitate the reaction, leading to a higher yield.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Technical Support Center: Enhancing the Purity of 5-Methyl-4-phenyl-2-thiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of 5-Methyl-4-phenyl-2-thiazolamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Hantzsch thiazole (B1198619) synthesis?

A1: The Hantzsch thiazole synthesis is a common method for preparing 2-aminothiazoles.[1][2][3][4] Consequently, typical impurities may include unreacted starting materials such as 1-phenyl-1-chloroacetone (or the corresponding bromo-ketone) and thiourea. Side-products from self-condensation of the α-haloketone or other side reactions can also be present.

Q2: What are the primary methods for purifying crude this compound?

A2: The two most effective and commonly employed purification techniques for 2-aminothiazole (B372263) derivatives are recrystallization and column chromatography.[5][6] Recrystallization is often the preferred initial method due to its simplicity and cost-effectiveness. Column chromatography is utilized when recrystallization alone is insufficient to achieve the desired purity.

Q3: How can I effectively monitor the progress of my purification?

A3: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the purification process.[7] A suitable eluent system for 2-aminothiazole derivatives is a mixture of ethyl acetate (B1210297) and petroleum ether (e.g., in a 1:3 or 1:4 ratio) or chloroform (B151607) and methanol (B129727) (e.g., 9:1 v/v).[7] Visualization of the TLC spots can typically be achieved under UV light or by using an iodine chamber.[7] For quantitative purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the recommended method.[8][9][10]

Troubleshooting Guides

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise. This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Solution
Compound "oils out" instead of forming crystals. The compound's solubility is too high in the hot solvent, causing it to separate as a liquid upon cooling.- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease saturation, and allow it to cool more slowly.[5][6][7] - Consider using a different, less polar, or lower-boiling point solvent system.[6] - Employ a two-solvent recrystallization method.
No crystals form upon cooling. The solution is not sufficiently saturated; too much solvent was used.- Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[7] - Add a suitable anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity appears, then reheat to clarify and cool slowly.[7] - If you have a pure crystal, "seed" the solution to initiate crystallization.[5] - Cool the solution to a lower temperature using an ice bath.[5]
Low recovery of the purified product. The compound has significant solubility in the cold solvent.- Ensure you are using the minimum amount of hot solvent necessary for complete dissolution.[7] - Maximize crystal formation by cooling the solution in an ice bath after it has slowly cooled to room temperature.[6][7]
The purified product is still impure. The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice. Impurities may also have very similar solubility profiles.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] - Perform a second recrystallization.[7] - If the solution is colored, consider adding activated charcoal to the hot solution and performing a hot filtration before cooling.[11]
Column Chromatography Troubleshooting

Column chromatography is a versatile method for separating compounds based on their differential adsorption to a stationary phase. Below are common problems and solutions for the column chromatography of this compound.

Problem Potential Cause Solution
Poor separation of the desired compound from impurities. The polarity of the mobile phase is either too high or too low.- Optimize the mobile phase using TLC. Aim for an Rf value of 0.2-0.4 for your target compound for good separation on the column.[5] - If the compound is not moving from the baseline (Rf = 0), increase the polarity of the mobile phase. - If the compound is running with the solvent front (Rf ≈ 1), decrease the polarity of the mobile phase.[7]
Significant peak tailing. The basic amine group of the thiazolamine is interacting with the acidic silanol (B1196071) groups on the surface of the silica (B1680970) gel.- Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-1%), to the mobile phase.[7] This will neutralize the acidic sites on the silica gel and improve the peak shape.
The compound is not eluting from the column. The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Cracking of the silica gel bed. Improper packing of the column or running the column dry.- Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels. - Always maintain a level of solvent above the silica gel bed.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent. Suitable solvents to test include ethanol, isopropanol, or a solvent mixture like N,N-dimethylformamide (DMF)/water or ethyl acetate/hexane.[5][6] A good solvent will dissolve the compound when hot but result in poor solubility at room temperature.[5]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography
  • Mobile Phase Selection: Using TLC, determine an optimal solvent system. A common starting point is a mixture of petroleum ether (or hexane) and ethyl acetate.[7] Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the this compound. To mitigate peak tailing, consider adding 0.5-1% triethylamine to the mobile phase.[7]

  • Column Packing: Prepare a slurry of silica gel (70-230 mesh) in the chosen mobile phase and carefully pack a chromatography column.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent to obtain a dry powder, and carefully load this powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent SystemNotes
RecrystallizationEthanol or IsopropanolGood for moderately polar compounds.
RecrystallizationDMF/WaterA solvent/anti-solvent system effective for polar compounds.[6]
RecrystallizationEthyl Acetate/HexaneA two-solvent system for compounds with intermediate polarity.
Column ChromatographyHexane/Ethyl Acetate (with 0.5-1% Triethylamine)A common mobile phase for silica gel chromatography of moderately polar compounds.[7] The triethylamine minimizes peak tailing.[7]
Column ChromatographyChloroform/Methanol (with 0.5-1% Triethylamine)A more polar mobile phase for compounds that do not elute with hexane/ethyl acetate.

Visualization

Purification_Workflow crude_product Crude 5-Methyl-4-phenyl- 2-thiazolamine recrystallization Recrystallization crude_product->recrystallization purity_check_1 Purity Check (TLC/HPLC) recrystallization->purity_check_1 column_chromatography Column Chromatography purity_check_2 Purity Check (TLC/HPLC) column_chromatography->purity_check_2 pure_product Pure Product purity_check_1->pure_product Purity > 98% impure_product Impure: Further Purification purity_check_1->impure_product Purity < 98% purity_check_2->pure_product Purity > 98% impure_product->column_chromatography

Caption: A typical workflow for the purification of this compound.

Recrystallization_Troubleshooting start Recrystallization Attempt oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No solution1 Reheat, add more solvent, cool slowly oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Concentrate solution or add anti-solvent no_crystals->solution2 Yes success Successful Crystallization low_yield->success No solution3 Use minimum hot solvent, cool in ice bath low_yield->solution3 Yes solution1->start solution2->start solution3->start

Caption: A troubleshooting decision tree for the recrystallization process.

References

Technical Support Center: Managing Photodegradation of Thiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with photosensitive thiazole-containing compounds.

Frequently Asked Questions (FAQs)

Q1: My thiazole-containing compound is degrading upon exposure to light. What is the likely chemical mechanism?

A1: A primary photodegradation mechanism for thiazole-containing compounds, particularly those with aryl substituents, involves a reaction with singlet oxygen. This can proceed via a [4+2] Diels-Alder cycloaddition, leading to the formation of an unstable endoperoxide that subsequently rearranges to form degradation products.[1] For some thiazole (B1198619) derivatives, photodegradation can also involve cleavage of the thiazole ring.

Q2: I am not observing any degradation of my thiazole compound during my photostability study. What could be the reason?

A2: There are several possibilities if you do not observe degradation:

  • Inherent Photostability: The compound may be inherently stable to light. Not all thiazole-containing compounds are photosensitive. For instance, sulfathiazole (B1682510) has been observed to be more stable under certain conditions compared to other thiazoles with specific aryl ring substitutions.[1]

  • Insufficient Light Exposure: Ensure your light source provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as recommended by ICH Q1B guidelines.

  • Inappropriate Solvent: The solvent used can influence photodegradation. Ensure the solvent is transparent in the wavelength range of the light source and does not quench the photochemical reaction.

  • Analytical Method Not Stability-Indicating: Your analytical method, typically HPLC, may not be able to separate the parent compound from its degradation products. It is crucial to develop and validate a stability-indicating method.

Q3: What are the key factors that can influence the rate of photodegradation of my thiazole compound?

A3: Several factors can affect the rate of photodegradation:

  • Chemical Structure: The type and position of substituents on the thiazole ring and any attached functional groups significantly impact photosensitivity.

  • pH of the Solution: The pH can alter the electronic state of the molecule, thereby affecting its light absorption and reactivity. For example, the anionic form of sulfathiazole is more susceptible to direct photodegradation.[2]

  • Presence of Excipients: In a formulated product, excipients can act as photosensitizers, accelerating degradation, or as photostabilizers. For example, cherry flavoring was found to sensitize losartan (B1675146) to light.[3]

  • Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (higher energy) generally lead to faster degradation.[4]

  • Oxygen Concentration: For degradation pathways involving singlet oxygen, the concentration of dissolved oxygen is a critical factor.

Q4: How can I protect my photosensitive thiazole-containing compound?

A4: Protection strategies include:

  • Light-Resistant Packaging: Use of amber glass vials, opaque containers, or blister packs with foil backing can effectively shield the compound from light.[3]

  • Formulation Strategies: Incorporating photostabilizing excipients, such as UV absorbers or antioxidants, into the formulation can reduce degradation.[5]

  • Chemical Modification: In the drug design phase, modifications to the molecular structure can sometimes reduce photosensitivity without compromising pharmacological activity.

Troubleshooting Guides

Issue 1: I am observing unexpected or inconsistent results in my photostability testing.

  • Possible Cause 1: Temperature Fluctuations. Heat generated by the light source may be causing thermal degradation, confounding the photostability results.

    • Solution: Monitor the temperature of the samples during light exposure using a calibrated thermometer. Use a dark control sample, wrapped in aluminum foil, placed alongside the exposed sample to differentiate between thermal and photodegradation.[3][6]

  • Possible Cause 2: Non-uniform Light Exposure. Samples may not be receiving uniform illumination, leading to variable degradation.

    • Solution: Ensure samples are spread in a thin, uniform layer. For solutions, use chemically inert and transparent containers. The light source should be calibrated to provide uniform irradiance across the sample area.[7]

  • Possible Cause 3: Sample Preparation Inconsistencies. Differences in sample preparation can lead to variability.

    • Solution: Standardize the sample preparation procedure, including solvent, concentration, and container type.

Issue 2: My analytical method is showing poor separation of degradation products.

  • Possible Cause 1: Inadequate Chromatographic Conditions. The mobile phase, column, or gradient may not be optimal for separating the parent compound from its photoproducts.

    • Solution: Method development is crucial. Experiment with different mobile phase compositions (e.g., varying pH, organic modifier), different column chemistries (e.g., C18, phenyl-hexyl), and gradient elution profiles.

  • Possible Cause 2: Co-elution of Degradants. Multiple degradation products may be eluting at the same time.

    • Solution: Employ a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, further method development is necessary. Mass spectrometry (MS) can also be used to identify if multiple species are present in a single chromatographic peak.

Issue 3: I am having difficulty identifying the structure of the photodegradation products.

  • Possible Cause 1: Insufficient Amount of Degradant for Analysis. The concentration of the degradation products may be too low for structural elucidation by techniques like NMR.

    • Solution: Perform preparative-scale forced degradation to generate a larger quantity of the degradation products. This can be achieved by exposing a larger amount of the compound to light for an extended period.

  • Possible Cause 2: Complexity of the Degradation Pathway. Multiple degradation products may be formed, making structural elucidation challenging.

    • Solution: Utilize hyphenated techniques such as LC-MS/MS to obtain molecular weight and fragmentation data for each degradation product. This information, combined with NMR data, can help in proposing and confirming the structures.[1]

Data Presentation

Table 1: Photodegradation Rate Constants of Selected Thiazole-Containing Compounds

CompoundConditionRate Constant (k)Half-life (t½)Reference
Ritonavir (B1064) Solar light (Milli-Q water)0.0009 min⁻¹~770 min[8][9]
Solar light (Tap water)0.0026 min⁻¹~267 min[8][9]
UV/H₂O₂ (500 µL)0.1439 min⁻¹~4.8 min[8][9]
Sulfathiazole UV/H₂O₂Not specifiedNot specified[10]
UV/Na₂S₂O₈0.0141 min⁻¹~49 min[10]
Direct Photolysis (pH 2.5)2.3 x 10⁻⁵ s⁻¹~8.4 hours[2]
Direct Photolysis (pH 8.4)13 x 10⁻⁵ s⁻¹~1.5 hours[2]
Thiamine Photo-oxidation to Thiochrome2.1 x 10⁻³ s⁻¹~5.5 min[11]

Table 2: Quantum Yields for Direct Photodegradation of Sulfonamides with Thiazole Heterocycles

CompoundProtonation StateQuantum Yield (Φ)Reference
Sulfathiazole Cationic0.03 ± 0.01[12]
Neutral0.02 ± 0.01[12]
Anionic0.2 ± 0.1[12]
Sulfamethizole Cationic0.01 ± 0.005[12]
Neutral<0.005[12]
Anionic0.01 ± 0.005[12]

Experimental Protocols

Protocol 1: Forced Photodegradation Study (as per ICH Q1B)

This protocol outlines the steps for conducting a forced degradation study to assess the photosensitivity of a thiazole-containing compound.

1. Sample Preparation:

  • Drug Substance (Solid): Weigh a sufficient amount of the compound and spread it in a thin, uniform layer (not more than 3 mm thick) in a chemically inert, transparent container (e.g., a petri dish).

  • Drug Substance (Solution): Prepare a solution of the compound in a suitable solvent (e.g., water, methanol, or acetonitrile) in a chemically inert and transparent container (e.g., quartz cuvette). The concentration should be high enough to allow for accurate quantification of degradation products.

  • Control Sample: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control.

2. Light Exposure:

  • Place the test and control samples in a photostability chamber.

  • Expose the test sample to a light source that conforms to ICH Q1B guidelines, such as a xenon lamp or a metal halide lamp.

  • The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV) energy of not less than 200 watt-hours per square meter.

  • Monitor and control the temperature inside the chamber to minimize thermal degradation.

3. Sample Analysis:

  • At appropriate time intervals, withdraw aliquots of the exposed and dark control samples.

  • For solid samples, dissolve them in a suitable solvent.

  • Analyze the samples using a validated stability-indicating HPLC method with a PDA detector.

  • Quantify the parent compound and any degradation products. Calculate the percentage of degradation.

4. Data Interpretation:

  • Compare the chromatograms of the exposed and dark control samples. Any peaks present in the exposed sample but not in the dark control are likely photodegradation products.

  • Determine the rate of degradation and identify the major degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach for developing an HPLC method capable of separating a thiazole-containing drug from its degradation products.

1. Initial Conditions:

  • Column: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Begin with a simple mobile phase, such as a gradient of acetonitrile (B52724) and water (with 0.1% formic acid or ammonium (B1175870) acetate (B1210297) buffer).

  • Flow Rate: A typical starting flow rate is 1.0 mL/min.

  • Detection: Use a PDA detector to monitor a range of wavelengths and identify the optimal wavelength for detection of the parent compound and potential degradants.

2. Method Optimization:

  • Inject a solution of the undegraded compound to determine its retention time and peak shape.

  • Inject a solution of a forced-degraded sample (e.g., from the photostability study).

  • Evaluate the separation of the parent peak from the degradation product peaks.

  • If separation is inadequate, modify the chromatographic conditions:

    • Mobile Phase: Adjust the gradient slope, initial and final organic solvent concentrations, and pH of the aqueous phase.

    • Column: Try a different column chemistry (e.g., C8, phenyl-hexyl) if co-elution persists.

    • Temperature: Varying the column temperature can also affect selectivity.

3. Method Validation:

  • Once adequate separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is particularly important to demonstrate that the method is stability-indicating.

Mandatory Visualizations

Photodegradation_Pathway Photodegradation Pathway of an Aryl-Thiazole ArylThiazole Aryl-Thiazole Compound Endoperoxide Unstable Endoperoxide ArylThiazole->Endoperoxide [4+2] Cycloaddition Light Light (hν) SingletOxygen Singlet Oxygen (¹O₂) Light->SingletOxygen Photosensitization DegradationProduct Rearranged Degradation Product Endoperoxide->DegradationProduct Rearrangement Experimental_Workflow Photostability Testing Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Drug Substance (Solid and Solution) Expose Expose to Light Source (ICH Q1B Conditions) Prep->Expose DarkControl Prepare Dark Control (Wrap in Foil) DarkControl->Expose Analyze Analyze Samples by Stability-Indicating HPLC Expose->Analyze Compare Compare Exposed vs. Dark Control Analyze->Compare Identify Identify & Quantify Degradation Products Compare->Identify Logical_Relationship Decision Logic for Photosensitive Compound Management Start Initial Photostability Assessment DegradationObserved Significant Degradation Observed? Start->DegradationObserved NoDegradation Compound is Photostable DegradationObserved->NoDegradation No Packaging Light-Resistant Packaging Sufficient? DegradationObserved->Packaging Yes PackagingSufficient Implement Packaging Controls Packaging->PackagingSufficient Yes Reformulate Reformulate with Photostabilizers Packaging->Reformulate No

References

Technical Support Center: 5-Methyl-4-phenyl-2-thiazolamine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the pH-dependent stability of 5-Methyl-4-phenyl-2-thiazolamine solutions. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is known about the general stability of this compound in solution?

While specific stability data for this compound is not extensively published, the stability of structurally related 2-aminothiazole (B372263) derivatives is known to be influenced by several factors.[1] These compounds can be susceptible to degradation under extreme pH conditions (both acidic and basic), through oxidation, and via photo-induced degradation.[1] The thiazole (B1198619) ring itself is relatively stable, but the overall stability is highly dependent on the substituents and the conditions of the solution.[2]

Q2: How does pH affect the stability of this compound solutions?

The pH of a solution can dramatically impact the stability of pharmaceutical compounds.[3][4][5][6] For 2-aminothiazole derivatives like this compound, the amino group can be protonated under acidic conditions, which may alter the molecule's stability.[1] Extreme pH levels, both acidic and basic, can catalyze the hydrolysis of susceptible functional groups.[1][6] It is crucial to determine the optimal pH range to ensure maximum stability for your specific application.[7]

Q3: Is this compound sensitive to light?

Yes, 2-aminothiazole derivatives have been shown to be susceptible to photodegradation.[1] Exposure to UV or ambient light can induce photochemical reactions, leading to the formation of degradation products.[1] Therefore, it is critical to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[1] Photostability testing should be conducted according to ICH guideline Q1B to evaluate the light sensitivity of the compound.[1][8][9][10][11]

Q4: What are the likely degradation pathways for this compound?

Based on the structure of this compound and the behavior of related compounds, the primary degradation pathways under stress conditions are likely to be:

  • Hydrolysis: While the thiazole ring is relatively stable, extreme pH can catalyze the cleavage of bonds. For some derivatives, this can lead to ring-opening.[2][12]

  • Oxidation: The thiazole ring can be susceptible to oxidation, potentially at the sulfur or nitrogen atoms.[13][14][15] The presence of an amino group might also be a site for oxidative degradation.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to complex reactions, including rearrangements of the thiazole ring.[2]

Troubleshooting Guide

Q5: I am observing a color change in my this compound solution. What does this indicate?

A change in the color of your solution is often an initial indicator of chemical degradation.[1] Thiazole-containing compounds can be susceptible to oxidative and photo-induced degradation, which may result in colored byproducts.[1] It is recommended to perform an analytical purity analysis (e.g., HPLC) to confirm the presence of degradation products and to prepare fresh solutions for your experiments.[1]

Q6: My compound is precipitating out of the solution upon storage or after dilution into an aqueous buffer. What can I do?

Precipitation can occur due to several factors, including low solubility, temperature fluctuations, or the formation of insoluble degradation products.[1][16] The bulky phenyl group in this compound increases its lipophilicity, potentially reducing its solubility in aqueous solutions.[1]

Here are some troubleshooting steps:

  • Solvent Choice: Ensure you are using a suitable solvent. While DMSO is often used for stock solutions, dilution into aqueous media can cause the compound to "crash out."[17] Consider using co-solvents if compatible with your experimental design.[18]

  • Concentration: The concentration of your stock solution might be too high, exceeding the solubility limit of the solvent.[16] Try preparing a new stock solution at a lower concentration.[17]

  • Temperature: A decrease in temperature during storage (e.g., moving from room temperature to 4°C) can reduce solubility.[16] If precipitation is observed after cold storage, gently warm the solution (e.g., to 37°C) and sonicate or vortex to redissolve the compound before use.[16][18]

  • pH of the Buffer: The pH of your aqueous buffer can significantly impact the solubility of ionizable compounds.[16][18] Ensure the buffer pH is within a range that favors the solubility of your compound.

  • Dilution Method: When diluting a concentrated organic stock solution into an aqueous buffer, perform a stepwise dilution. Avoid adding the concentrated stock directly into a large volume of buffer.[18]

Experimental Protocols

To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish its stability profile.[2][19] A validated stability-indicating HPLC method is crucial for this analysis.[20][21][22]

Protocol 1: pH-Dependent Stability (Hydrolysis)

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol (B129727) or acetonitrile (B52724) (e.g., at 1 mg/mL).[2]

  • Stress Application:

    • Acid Hydrolysis: Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 M HCl.[19]

    • Base Hydrolysis: In a separate flask, transfer an aliquot of the stock solution and add an equal volume of 0.1 M NaOH.

    • Neutral Hydrolysis: In a third flask, mix an aliquot of the stock solution with an equal volume of purified water.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[19] Periodically withdraw samples for analysis.

  • Neutralization: Before analysis, cool the solutions to room temperature. Neutralize the acidic solution with NaOH and the basic solution with HCl.[2]

  • Analysis: Dilute the neutralized solutions to a suitable concentration and analyze using a validated stability-indicating HPLC-UV or LC-MS/MS method.[2]

Protocol 2: Oxidative Degradation

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound.

  • Stress Application: Transfer an aliquot of the stock solution to a flask and add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂).

  • Incubation: Keep the solution at room temperature for a specified duration, monitoring for degradation at various time points.

  • Analysis: Dilute the sample to a suitable concentration and analyze immediately by HPLC-UV or LC-MS/MS.[2]

Protocol 3: Photostability

  • Sample Preparation: Prepare solutions of the compound (e.g., in methanol) and also expose the solid compound to light. Prepare control samples protected from light (e.g., wrapped in aluminum foil).[1][2]

  • Stress Application: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

  • Analysis: After the exposure period, dissolve the solid sample and dilute the solution samples for analysis by HPLC-UV or LC-MS/MS. Compare the results with the light-protected control samples.[2]

Data Presentation

Summarize the results of your stability studies in a clear, tabular format to facilitate comparison across different conditions.

Table 1: Summary of pH-Dependent Stability of this compound

pH ConditionIncubation Time (hours)Initial Purity (%)Purity after Incubation (%)% DegradationNumber of Degradants
0.1 M HCl 2
6
12
24
Water (Neutral) 2
6
12
24
0.1 M NaOH 2
6
12
24

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress neutral Neutral Hydrolysis (Water, 60°C) stock->neutral Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress photo Photostability (ICH Q1B Light Exposure) stock->photo Apply Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize neutral->neutralize hplc Analyze by Stability-Indicating HPLC-UV or LC-MS/MS oxidation->hplc photo->hplc neutralize->hplc data Quantify Parent Compound and Degradation Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

G cluster_investigation Initial Investigation cluster_troubleshooting Troubleshooting Actions start Stability Issue Observed (e.g., Precipitation, Color Change) check_prep Review Solution Preparation Protocol (Solvent, Concentration) start->check_prep check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage precip_issue Precipitation? check_prep->precip_issue check_storage->precip_issue color_issue Color Change? precip_issue->color_issue No precip_actions • Re-dissolve (Warm/Sonicate) • Prepare lower concentration stock • Use co-solvents • Adjust buffer pH precip_issue->precip_actions Yes color_actions • Prepare fresh solution • Protect from light • Use inert atmosphere (N₂) • Perform analytical purity check color_issue->color_actions Yes resolve Issue Resolved color_issue->resolve No precip_actions->resolve color_actions->resolve

Caption: Troubleshooting logic for stability issues with this compound solutions.

References

Validation & Comparative

Comparative Cytotoxicity of 5-Methyl-4-phenyl-2-thiazolamine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of 5-Methyl-4-phenyl-2-thiazolamine and its analogs, supported by experimental data. The information is presented to facilitate informed decisions in the pursuit of novel anticancer agents.

Derivatives of the thiazole (B1198619) scaffold have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. This guide focuses on the comparative cytotoxicity of this compound and a selection of its analogs, summarizing key findings from various studies to provide a comprehensive overview of their potential as cytotoxic agents.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The cytotoxic activity of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The table below summarizes the IC50 values for various analogs, providing a clear comparison of their cytotoxic efficacy.

Compound IDAnalog Structure/SubstitutionCell LineIC50 (µM)Reference CompoundIC50 (µM)
1 This compound----
2a N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamideA549 (Human Lung Adenocarcinoma)>1000Cisplatin15.80 ± 0.42
2b N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamideA549 (Human Lung Adenocarcinoma)23.30 ± 0.35Cisplatin15.80 ± 0.42
2a N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamideNIH/3T3 (Mouse Embryoblast)>1000--
2b N-(5-methyl-4-phenylthiazol-2-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamideNIH/3T3 (Mouse Embryoblast)>1000--
3a N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(p-tolyl)acetamideSKNMC (Neuroblastoma)10.8 ± 0.08Doxorubicin-
3b N-(4-(3-nitrophenyl)thiazol-2-yl)-2-(p-tolyl)acetamideSKNMC (Neuroblastoma)15.3 ± 1.12Doxorubicin-
3c N-(4-(3-chlorophenyl)thiazol-2-yl)-2-(p-tolyl)acetamideHepG2 (Human Hepatocarcinoma)11.6 ± 0.12Doxorubicin5.8 ± 1.01

Note: The IC50 values are presented as mean ± standard deviation where available. A lower IC50 value indicates a higher cytotoxic potency.

Experimental Protocols: Cytotoxicity Assessment

The evaluation of the cytotoxic effects of this compound and its analogs is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard and reliable method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT Assay Protocol

Objective: To determine the concentration at which a compound reduces the viability of a cell culture by 50% (IC50).

Materials:

  • 96-well microplates

  • Human cancer cell lines (e.g., A549, HepG2, SKNMC)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Treatment: After the initial incubation, the culture medium is removed and replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug like Cisplatin or Doxorubicin) are also included. The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: Following the treatment period, 10-20 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

To provide a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h compound_addition Addition of Test Compounds & Controls incubation_24h->compound_addition incubation_48_72h 48-72h Incubation compound_addition->incubation_48_72h mtt_addition MTT Addition incubation_48_72h->mtt_addition incubation_4h 2-4h Incubation mtt_addition->incubation_4h formazan_solubilization Formazan Solubilization incubation_4h->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination

Caption: Workflow for determining comparative cytotoxicity using the MTT assay.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates RAF RAF (e.g., B-RAF) RTK->RAF Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation Promotes Thiazolamine This compound & Analogs Thiazolamine->PI3K Inhibits Thiazolamine->RAF Inhibits

Caption: Potential signaling pathways inhibited by thiazole derivatives.

A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenyl-2-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Derivatives of this core have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-phenyl-2-aminothiazole derivatives, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Anticancer Activity: Targeting Key Kinases in Cell Proliferation

Derivatives of 4-phenyl-2-aminothiazole have emerged as potent inhibitors of several protein kinases that are crucial for cancer cell proliferation and survival. These include Aurora kinases, Src family kinases, and the Hec1/Nek2 complex, all of which play vital roles in cell cycle regulation and signal transduction.

Structure-Activity Relationship Insights

The anticancer potency of these derivatives is significantly influenced by the nature and position of substituents on the 4-phenyl ring, as well as modifications at the 2-amino group and the 5-position of the thiazole (B1198619) ring.

  • Substituents on the 4-Phenyl Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring at the C4 position of the thiazole can modulate the anticancer activity. For instance, the introduction of a nitro group at the para position of the phenyl ring has been shown to enhance cytotoxic activity against neuroblastoma cell lines.[1] Conversely, methoxy (B1213986) and chloro substitutions have also demonstrated increased cytotoxicity in certain contexts.[2] The addition of a 2,4-dimethylphenyl group at the 4-position has been identified in a potent inhibitor of the Hec1/Nek2 interaction.

  • Modifications at the 2-Amino Group: Acylation of the 2-amino group or its incorporation into larger heterocyclic systems often leads to enhanced biological activity. For example, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent inhibitors of Aurora kinases. Furthermore, the attachment of amino acid moieties to the 2-amino group has been shown to yield compounds with significant cytotoxic effects against various cancer cell lines.

  • Substituents at the 5-Position of the Thiazole Ring: While less explored, substitutions at the 5-position of the thiazole ring can also impact activity. For instance, the presence of a methyl group at this position has been noted in potent Aurora kinase inhibitors.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of selected 4-phenyl-2-aminothiazole derivatives against various human cancer cell lines.

Compound ID4-Phenyl Ring Substituent2-Amino Group Modification5-Position SubstituentCancer Cell LineIC50 (µM)Reference
1 p-NitroUnsubstitutedHSKNMC (Neuroblastoma)10.8[1]
2 m-ChloroUnsubstitutedHHep-G2 (Hepatocarcinoma)11.6[1]
3 UnsubstitutedPhenylacetamideHK562 (Leukemia)16.3[3]
4 2,4-DimethylBenzamideHHeLa (Cervical Cancer)~10[4]
5 4-Bromo-phenylThiourea (B124793) derivativeHHS 578T (Breast Cancer)0.8[5][6]
6 UnsubstitutedPhenylalanine conjugateHA549 (Lung Cancer)8.02[7]
7 UnsubstitutedValine conjugateHHeLa (Cervical Cancer)6.51[7]
8 2-pyridylPhenylalanine conjugateHMCF-7 (Breast Cancer)6.84[7]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

4-Phenyl-2-aminothiazole derivatives also exhibit promising antimicrobial properties. The structural modifications influencing their anticancer effects are often relevant to their activity against bacteria and fungi.

Structure-Activity Relationship Insights
  • Halogen and Methoxy Substituents: The presence of halogen atoms (e.g., chloro, bromo) or methoxy groups on the aryl ring at the 4-position of the thiazole has been associated with significant antibacterial and antifungal activity. For instance, derivatives with 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl substitutions on a thiourea moiety attached to the 2-amino group showed potent activity against staphylococcal species.[6][8]

  • Incorporation of Heterocyclic Moieties: The fusion of the 2-aminothiazole (B372263) core with other heterocyclic rings, such as pyran, can lead to compounds with broad-spectrum antimicrobial activity.

  • Piperazine Moiety: The introduction of a piperazinyl group has been shown to be effective against both Gram-positive and Gram-negative bacteria.[5]

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 4-phenyl-2-aminothiazole derivatives against various microbial strains.

Compound IDKey Structural FeaturesMicrobial StrainMIC (µg/mL)Reference
9 2-(3,4-dichlorophenyl)thioureidoS. aureus4 - 16[6][8]
10 2-(3-chloro-4-fluorophenyl)thioureidoS. epidermidis4 - 16[6][8]
11 Naphthalimide derivative with piperazineE. coli8[5]
12 Naphthalimide derivative with piperazineMethicillin-resistant S. aureus (MRSA)4[5]
13 4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrileVarious cancer cell lines (cytotoxicity)Not specified as MIC[8]
14 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione (R1=OCH3)E. coliNot specified, but showed remarkable efficacy[5]
15 2-(4-arylthiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione (R1=CH3)S. marcescensNot specified, but showed remarkable efficacy[5]

Experimental Protocols

MTT Assay for Anticancer Activity (Cytotoxicity)

This protocol is a standard colorimetric assay for assessing cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[2][9]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11][12]

Procedure:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial or fungal suspension to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 4-phenyl-2-aminothiazole derivatives and a general experimental workflow.

Aurora_Kinase_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b MDM2 MDM2 Akt->MDM2 p53 p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Tumor_Suppression Tumor Suppression p53->Tumor_Suppression MDM2->p53 degrades Aurora_A Aurora A Aurora_A->GSK3b activates Aurora_A->p53 phosphorylates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis 4_Phenyl_2_aminothiazole_derivatives 4-Phenyl-2-aminothiazole derivatives 4_Phenyl_2_aminothiazole_derivatives->Aurora_A inhibit 4_Phenyl_2_aminothiazole_derivatives->Aurora_B inhibit

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Hec1_Nek2_Signaling_Pathway G2_M_Phase G2/M Phase PLK1 PLK1 MST2 MST2 PLK1->MST2 phosphorylates PP1 PP1 MST2->PP1 inhibits binding to Nek2 Nek2 Nek2 MST2->Nek2 allows autophosphorylation PP1->Nek2 dephosphorylates (inactivates) Hec1 Hec1 Nek2->Hec1 phosphorylates (S165) Centrosome_Separation Centrosome Separation Nek2->Centrosome_Separation Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Hec1->Spindle_Assembly_Checkpoint Mitotic_Arrest Mitotic Arrest Hec1->Mitotic_Arrest 4_Phenyl_2_aminothiazole_derivatives 4-Phenyl-2-aminothiazole derivatives 4_Phenyl_2_aminothiazole_derivatives->Hec1 bind to and disrupt Hec1/Nek2 interaction Chromosome_Segregation Chromosome Segregation Spindle_Assembly_Checkpoint->Chromosome_Segregation Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Hec1/Nek2 Signaling Pathway in Mitosis.

Src_Kinase_Signaling_Pathway Growth_Factor_Receptors Growth Factor Receptors Integrins Integrins Src Src Integrins->Src activate FAK FAK Migration Migration FAK->Migration Ras Ras Proliferation Proliferation Ras->Proliferation PI3K PI3K Survival Survival PI3K->Survival STAT3 STAT3 STAT3->Proliferation Invasion Invasion STAT3->Invasion Src->FAK Src->Ras Src->PI3K Src->STAT3 4_Phenyl_2_aminothiazole_derivatives 4-Phenyl-2-aminothiazole derivatives 4_Phenyl_2_aminothiazole_derivatives->Src inhibit

Caption: Src Kinase Signaling Pathway and Inhibition.

Experimental_Workflow Start Start Synthesis Synthesis of 4-phenyl-2-aminothiazole derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Characterization->Antimicrobial_Screening Kinase_Inhibition_Assay Kinase Inhibition Assay Anticancer_Screening->Kinase_Inhibition_Assay SAR_Analysis Structure-Activity Relationship Analysis Anticancer_Screening->SAR_Analysis Antimicrobial_Screening->SAR_Analysis Kinase_Inhibition_Assay->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis End End Lead_Optimization->End

Caption: General Experimental Workflow for SAR Studies.

References

Efficacy of 5-Methyl-4-phenyl-2-thiazolamine Derivatives Compared to Known Inhibitors in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of a 5-Methyl-4-phenyl-2-thiazolamine derivative against established inhibitors in the context of cancer cell cytotoxicity and specific enzyme inhibition. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound class.

Executive Summary

Derivatives of this compound have demonstrated notable cytotoxic effects against human lung adenocarcinoma (A549) cells. This guide compares the in vitro efficacy of a lead thiazolamine derivative with the standard chemotherapeutic agent Cisplatin and the targeted Aurora kinase inhibitor, CYC116. All quantitative data is summarized for direct comparison, and detailed experimental protocols are provided. Visual diagrams of key signaling pathways and experimental workflows are included to enhance understanding.

Data Presentation

The following tables summarize the efficacy of the this compound derivative and the known inhibitors.

Table 1: Comparison of Cytotoxicity against A549 Human Lung Adenocarcinoma Cells

CompoundTarget/MechanismIC50 (µM)Reference
2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamideNot Specified23.30 ± 0.35[1][2]
CisplatinDNA Cross-linking9.73[2]

Table 2: Comparison of Kinase Inhibitory Activity

CompoundTarget KinasePotency (Ki or IC50)Cell Line (for IC50)Reference
CYC116Aurora AKi: 8.0 nM-[1]
CYC116Aurora BKi: 9.2 nM-[1]
CYC116Aurora Kinase (Histone H3 Phosphorylation)IC50: Not explicitly stated for A549, but potent inhibition notedA549[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cellular Viability

This protocol is a standard method for assessing the cytotoxic effects of compounds on cell lines and is representative of the assay used to evaluate the this compound derivative.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human lung adenocarcinoma (A549) cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide)

  • Cisplatin (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: A549 cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete culture medium. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound and Cisplatin are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the various compound concentrations. A vehicle control (medium with DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Aurora Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a compound against Aurora kinases.

Objective: To determine the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound against Aurora A and Aurora B kinases.

Materials:

  • Recombinant human Aurora A and Aurora B kinases

  • Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)

  • ATP (Adenosine triphosphate)

  • Peptide substrate (e.g., Kemptide for Aurora A)

  • Test compound (e.g., CYC116)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: The test compound is serially diluted in kinase buffer to various concentrations.

  • Reaction Setup: In a 384-well plate, the kinase, peptide substrate, and test compound dilutions are added.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: The reaction is allowed to proceed at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination and ADP Detection: The reaction is stopped, and the amount of ADP produced is quantified using a detection reagent such as the ADP-Glo™ system. This involves converting the generated ADP to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate reader.

  • Data Analysis: The kinase activity is proportional to the luminescent signal. The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 or Ki values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to an appropriate model.

Mandatory Visualizations

Signaling Pathway

Aurora_Kinase_Signaling_Pathway cluster_aurora Aurora Kinase Regulation cluster_processes Mitotic Events G2 G2 Phase Mitosis Mitosis Prophase Prophase Metaphase Metaphase Centrosome Centrosome Maturation & Separation Spindle Spindle Assembly Anaphase Anaphase Kinetochore Kinetochore- Microtubule Attachment SAC Spindle Assembly Checkpoint Cytokinesis Cytokinesis Cleavage Cleavage Furrow Formation AuroraA Aurora A AuroraA->Centrosome AuroraA->Spindle AuroraB Aurora B (in CPC) AuroraB->Kinetochore AuroraB->SAC AuroraB->Cleavage CYC116 CYC116 CYC116->AuroraA inhibits CYC116->AuroraB inhibits

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

Experimental Workflows

MTT_Assay_Workflow start Start seed Seed A549 cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with compound (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Kinase_Assay_Workflow start Start prepare Prepare serial dilutions of inhibitor start->prepare setup Set up reaction: Kinase, Substrate, Inhibitor prepare->setup initiate Initiate reaction with ATP setup->initiate incubate Incubate at 30°C for 60 min initiate->incubate detect Stop reaction and detect ADP produced incubate->detect measure Measure luminescence detect->measure analyze Calculate Ki / IC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for In Vitro Aurora Kinase Inhibition Assay.

References

A Comparative Guide to the Validation of Bioassays for Measuring 5-Methyl-4-phenyl-2-thiazolamine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel compounds like 5-Methyl-4-phenyl-2-thiazolamine, the validation of a robust and reliable bioassay is a critical first step. This guide provides a comparative overview of two common bioassay methodologies—a cell-based cytotoxicity assay and an enzyme inhibition assay—that could be employed to measure the biological activity of this compound. The focus is on the validation parameters and experimental protocols necessary to ensure data accuracy, reproducibility, and suitability for its intended purpose.

Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] Therefore, a cell-based assay to measure cytotoxicity or an enzyme inhibition assay targeting a relevant enzyme are logical starting points for characterizing the activity of this compound.

Comparison of Bioassay Methodologies

The choice of a suitable bioassay depends on the hypothesized mechanism of action of the compound and the specific research question. Cell-based assays provide data in a more physiologically relevant context, while enzyme inhibition assays offer a more direct measure of a compound's effect on a specific molecular target.[2][3]

FeatureCell-Based Cytotoxicity AssayEnzyme Inhibition Assay
Principle Measures the ability of the compound to induce cell death or inhibit cell proliferation.Measures the ability of the compound to reduce the activity of a specific enzyme.[4]
Typical Readout Changes in cell viability, proliferation markers (e.g., ATP levels), or reporter gene expression.[5]Spectrophotometric, fluorometric, or luminescent detection of substrate conversion or product formation.[6]
Throughput Can be adapted for high-throughput screening (HTS).[7]Generally suitable for HTS, especially with microplate formats.[6]
Physiological Relevance High, as it assesses the compound's effect in a living cellular system.[2]Moderate, as it focuses on a single molecular interaction in a simplified system.
Information Gained Provides insights into the overall cellular response to the compound, including potential off-target effects.[7]Determines the potency and mechanism of inhibition (e.g., competitive, non-competitive) against a specific target.[4][8]
Complexity More complex due to the involvement of multiple cellular processes.Relatively simpler, with fewer variables to control.

Experimental Protocols

Detailed and standardized protocols are crucial for generating high-quality and reproducible data.[1]

General Protocol for a Cell-Based Cytotoxicity Assay

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 human lung adenocarcinoma) in appropriate media and conditions.[9]

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include appropriate controls (e.g., vehicle control, positive control like cisplatin).[9]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a commercially available ATP-based assay kit) to each well and incubate as per the manufacturer's instructions.[5]

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

General Protocol for an Enzyme Inhibition Assay

This protocol can be adapted for various enzymes that might be targets for this compound.

  • Reagent Preparation: Prepare assay buffer, a solution of the purified enzyme, a solution of the enzyme's substrate, and serial dilutions of this compound.[4]

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Incubate the mixture for a predetermined time to allow the compound to bind to the enzyme.[4]

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.[4]

  • Detection: Monitor the change in absorbance or fluorescence over time using a microplate reader. This change corresponds to the rate of the enzymatic reaction.[6]

  • Data Analysis: Calculate the initial reaction velocities at different compound concentrations. Determine the IC50 value and potentially the mechanism of inhibition by performing kinetic studies with varying substrate concentrations.[10]

Bioassay Validation Parameters

Assay validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[11] The following table summarizes key validation parameters and their comparison for the two assay types.

Validation ParameterCell-Based Cytotoxicity AssayEnzyme Inhibition Assay
Accuracy The closeness of the measured IC50 value to the true value. Assessed using a reference compound with known potency.The closeness of the measured IC50 or Ki value to the true value. Determined using a reference inhibitor.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as repeatability (intra-assay) and intermediate precision (inter-assay).The degree of agreement among individual measurements. Assessed through repeatability and intermediate precision of IC50 values.
Specificity The ability to assess the cytotoxic effect of the compound in the presence of other components (e.g., vehicle, media).The ability to measure the inhibition of the target enzyme without interference from other substances in the sample matrix.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Demonstrated by a dose-response curve.The ability to produce results that are directly proportional to the concentration of the inhibitor. Shown by the inhibition curve.
Range The concentration range over which the assay is precise, accurate, and linear. Typically spans from the IC10 to the IC90.The concentration range of the inhibitor that provides a measurable and reproducible inhibition of enzyme activity.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, cell seeding density).The ability of the assay to withstand small variations in experimental conditions (e.g., temperature, pH, reagent concentrations).
Limit of Detection (LOD) The lowest concentration of the compound that can be detected but not necessarily quantitated as an exact value.The lowest concentration of the inhibitor that produces a detectable inhibition of enzyme activity.
Limit of Quantitation (LOQ) The lowest concentration of the compound that can be quantitatively determined with suitable precision and accuracy.The lowest concentration of the inhibitor that can be quantitatively measured with acceptable precision and accuracy.

Visualizing Key Concepts

Diagrams can help clarify complex processes and relationships in bioassay validation.

Signaling_Pathway This compound This compound Target Enzyme Target Enzyme This compound->Target Enzyme Inhibition Signaling Cascade Signaling Cascade Target Enzyme->Signaling Cascade Activation Cell Proliferation / Survival Cell Proliferation / Survival Signaling Cascade->Cell Proliferation / Survival Promotion

Caption: Hypothetical signaling pathway impacted by this compound.

Bioassay_Validation_Workflow cluster_0 Assay Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Validation Report Assay Optimization Assay Optimization Define Parameters & Acceptance Criteria Define Parameters & Acceptance Criteria Assay Optimization->Define Parameters & Acceptance Criteria Accuracy Accuracy Define Parameters & Acceptance Criteria->Accuracy Precision Precision Define Parameters & Acceptance Criteria->Precision Specificity Specificity Define Parameters & Acceptance Criteria->Specificity Linearity Linearity Define Parameters & Acceptance Criteria->Linearity Range Range Define Parameters & Acceptance Criteria->Range Robustness Robustness Define Parameters & Acceptance Criteria->Robustness Summarize Data Summarize Data Accuracy->Summarize Data Precision->Summarize Data Specificity->Summarize Data Linearity->Summarize Data Range->Summarize Data Robustness->Summarize Data Conclusion on Fitness for Purpose Conclusion on Fitness for Purpose Summarize Data->Conclusion on Fitness for Purpose

Caption: General workflow for bioassay validation.

Validation_Parameters Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Robustness Robustness Assay->Robustness Linearity Linearity Accuracy->Linearity Range Range Precision->Range Linearity->Range

Caption: Interrelationship of key bioassay validation parameters.

References

Comparative Guide to the Cross-Validation of Substituted Thiazoles for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis and cross-validation of experimental results for novel substituted thiazole (B1198619) derivatives, focusing on their potential as anticancer agents. By presenting standardized experimental protocols, comparative data tables, and visualizations of relevant biological pathways and workflows, this document aims to facilitate objective evaluation and guide further research.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds recognized for a wide range of pharmacological effects, including potent anticancer properties.[1][2][3][4] Their therapeutic potential stems from their ability to interact with various biological targets and modulate key signaling pathways involved in cancer progression.[4] This guide outlines the critical steps for cross-validating the efficacy of newly synthesized thiazole compounds, using hypothetical derivatives TZ-01 , TZ-02 , and TZ-03 as exemplars targeting breast cancer cell lines.

Experimental Protocols

Detailed and consistent methodologies are crucial for the reliable comparison of experimental data. Below are standard protocols for the synthesis and in vitro evaluation of thiazole derivatives.

2.1. General Synthesis: Hantzsch Thiazole Synthesis

A common and effective method for creating the thiazole ring is the Hantzsch synthesis.

  • Materials : α-haloketone, thioamide, solvent (e.g., ethanol), and a base (e.g., pyridine).

  • Procedure :

    • Dissolve the appropriate thioamide (1.0 eq) in ethanol.

    • Add the corresponding α-haloketone (1.0 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Filter the crude product, wash with cold ethanol, and purify by recrystallization.

  • Characterization : Confirm the structure and purity of the synthesized compounds using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

2.2. In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[5][6][7][8]

  • Cell Line : MCF-7 (Human Breast Adenocarcinoma Cell Line).

  • Procedure :

    • Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.

    • Treat the cells with varying concentrations of the thiazole derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control.

    • Incubate the plates for an additional 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5][7]

    • Dissolve the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO) to each well.[9]

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Data Presentation: Comparative Analysis

Summarizing quantitative results in a clear, tabular format is essential for direct comparison and identification of promising candidates.

Table 1: Physicochemical and Cytotoxic Properties of Substituted Thiazoles

Compound ID R-Group Substitution Yield (%) Purity (%) IC₅₀ vs. MCF-7 (µM)
TZ-01 4-chlorophenyl 88 >98 15.2 ± 1.8
TZ-02 3,4-dimethoxyphenyl 92 >99 4.5 ± 0.6
TZ-03 4-nitrophenyl 85 >98 28.9 ± 3.1

| Doxorubicin | (Positive Control) | N/A | >99 | 0.9 ± 0.2 |

Mandatory Visualization

4.1. Biological Pathway: PI3K/Akt Signaling

Many thiazole derivatives exert their anticancer effects by inhibiting critical cell signaling pathways.[4] The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and growth, and its over-activation is common in many cancers, including breast cancer.[10][11][12][13] The diagram below illustrates the hypothesized mechanism of action for a potent thiazole derivative.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole TZ-02 (Inhibitor) Thiazole->PI3K Inhibition Experimental_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Analysis & Conclusion start Design & Select Reagents synthesis Hantzsch Thiazole Synthesis start->synthesis purification Recrystallization & Purity Check synthesis->purification char Structural Characterization (NMR, MS) purification->char stock Prepare Stock Solutions char->stock assay In Vitro MTT Cytotoxicity Assay stock->assay data IC50 Data Calculation assay->data compare Compare IC50 Values (Cross-Validation) data->compare sar Structure-Activity Relationship (SAR) compare->sar end Identify Lead Compound sar->end

References

Interpreting the Mass Spectrometry of 5-Methyl-4-phenyl-2-thiazolamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mass spectrometry of 5-Methyl-4-phenyl-2-thiazolamine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a published mass spectrum for this specific compound, this guide presents a detailed interpretation based on the fragmentation patterns of structurally similar compounds. By comparing the predicted fragmentation of this compound with the known mass spectra of related 2-aminothiazole (B372263) derivatives, researchers can gain valuable insights for its identification and characterization.

Predicted Mass Spectrum and Fragmentation of this compound

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of specific bonds within the molecule. The proposed fragmentation pathway is detailed below.

m/z Proposed Fragment Description
190[M]+•Molecular ion of this compound
175[M - CH3]+Loss of a methyl radical from the thiazole (B1198619) ring
115[C6H5C≡S]+Cleavage of the thiazole ring, yielding a phenylthioketene radical cation
104[C6H5CN]+•Benzonitrile radical cation from rearrangement and cleavage
77[C6H5]+Phenyl cation

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, this section compares it with the known mass spectra of two closely related compounds: 2-Amino-4-phenylthiazole (B127512) and (4-Methyl-5-phenyl-thiazol-2-yl)-phenyl-amine.

2-Amino-4-phenylthiazole

2-Amino-4-phenylthiazole lacks the methyl group at the 5-position of the thiazole ring. Its mass spectrum provides a foundational understanding of the fragmentation of the core 2-amino-4-phenylthiazole structure.

m/z Observed Fragment Description
176[M]+•Molecular ion of 2-Amino-4-phenylthiazole
134[M - CH2N2]+•Loss of a neutral fragment corresponding to cyanamide
104[C6H5CN]+•Benzonitrile radical cation
77[C6H5]+Phenyl cation

Data sourced from the NIST WebBook.[1]

(4-Methyl-5-phenyl-thiazol-2-yl)-phenyl-amine

This compound is an isomer of the target molecule, with the phenyl and methyl groups swapped on the thiazole ring, and an additional phenyl group on the amino substituent. Its fragmentation provides insight into the behavior of a similarly substituted thiazole ring.

m/z Observed Fragment Description
266[M]+•Molecular ion of (4-Methyl-5-phenyl-thiazol-2-yl)-phenyl-amine
251[M - CH3]+Loss of a methyl radical
175[M - C6H5NH]+Loss of the phenylamino (B1219803) radical
115[C6H5C≡S]+Phenylthioketene radical cation
77[C6H5]+Phenyl cation

Based on available GC-MS data.

Proposed Fragmentation Pathway of this compound

The following diagram, generated using the DOT language, illustrates the predicted fragmentation pathway for this compound.

fragmentation_pathway M This compound [M]+• m/z = 190 F1 [M - CH3]+ m/z = 175 M->F1 - CH3• F2 [C6H5C≡S]+ m/z = 115 M->F2 Ring Cleavage F3 [C6H5CN]+• m/z = 104 F2->F3 - CS F4 [C6H5]+ m/z = 77 F2->F4 - CS

Caption: Proposed mass spectral fragmentation pathway of this compound.

Experimental Protocols

Accurate mass spectral data is crucial for the correct identification of this compound. Below is a standard experimental protocol for acquiring a mass spectrum using Electrospray Ionization (ESI) Mass Spectrometry.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If necessary, add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation and enhance signal in positive ion mode.

2. Instrumentation and Parameters (ESI-MS):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V (can be optimized to control in-source fragmentation).

  • Source Temperature: 100 - 150 °C.

  • Desolvation Temperature: 250 - 400 °C.

  • Nebulizer Gas (Nitrogen) Flow: Instrument-specific, typically 5-10 L/min.

  • Mass Range: m/z 50 - 500.

  • Data Acquisition: Acquire full scan data. For fragmentation studies, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 190) as the precursor ion and applying collision-induced dissociation (CID).

Other Characterization Methods

While mass spectrometry is a powerful tool for determining the molecular weight and fragmentation of a compound, a comprehensive characterization of this compound should include other spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Will provide information on the number and types of protons, their chemical environment, and their connectivity. Expected signals would include those for the aromatic protons of the phenyl group, the methyl protons, and the amine protons.

  • 13C NMR: Will show the number of unique carbon atoms in the molecule, providing further structural confirmation.

2. Infrared (IR) Spectroscopy:

  • IR spectroscopy can identify the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the amine group, C=N and C=C stretching from the thiazole and phenyl rings, and C-H stretching from the aromatic and methyl groups.

The following diagram illustrates a typical workflow for the comprehensive characterization of a novel compound like this compound.

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR Interpretation Combined Data Analysis MS->Interpretation NMR->Interpretation IR->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: A typical workflow for the synthesis and characterization of a chemical compound.

References

Comparative Analysis of the Kinase Inhibitory Profile of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole (B1198619) scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Thiazole derivatives, in particular, have emerged as a versatile class of kinase inhibitors, playing a crucial role in the development of targeted cancer therapies.[1] This guide provides a comparative analysis of the kinase inhibitory profiles of various thiazole derivatives, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.

Kinase Inhibitory Potency of Thiazole Derivatives

Thiazole-based compounds have been extensively investigated for their ability to inhibit a range of protein kinases, which are pivotal in cellular signaling pathways that govern cell growth, differentiation, and survival.[1] Dysregulation of these kinases is a hallmark of many diseases, most notably cancer. The inhibitory activities of several thiazole derivatives against key oncogenic kinases are summarized below.

Serine/Threonine Kinase Inhibitors

Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. Certain thiazole derivatives have shown potent inhibitory activity against various CDKs. For instance, a series of pyrimidines with thiazole ring systems demonstrated strong anti-proliferative effects, with one compound exhibiting IC50 values ranging from 0.64 to 2.01 μM against a panel of cancer cell lines, correlating with its CDK9 inhibitory activity.[1] Another study on diaminothiazole inhibitors of CDK2 reported compounds with IC50 values as low as 0.0009 – 0.0015 µM.[2]

Compound ClassTarget KinaseIC50Reference
Pyrimidine-Thiazole HybridCDK90.64 - 2.01 µM[1]
DiaminothiazoleCDK20.0009 – 0.0015 µM[2]
Thiazolone/Thiazolthione DerivativesCDK2/cyclin A2105.39 – 742.78 nM[3]

B-RAF Kinase: The B-RAF kinase is a key component of the MAPK/ERK signaling pathway, and the V600E mutation is a common driver in melanoma. Thiazole derivatives have been developed as potent inhibitors of this mutant kinase. One study reported a thiazole derivative with a phenyl sulfonyl group that exhibited an exceptional IC50 value of 23.1 ± 1.2 nM against B-RAFV600E, surpassing the standard drug dabrafenib (B601069) (IC50 of 47.2 ± 2.5 nM).[1][4] Another series of imidazo[2,1-b]thiazole (B1210989) derivatives also showed potent pan-RAF inhibitory effects.[5]

Compound ClassTarget KinaseIC50Reference
Phenyl Sulfonyl ThiazoleB-RAFV600E23.1 ± 1.2 nM[1][4]
Benzothiazole-Thiadiazole HybridB-RAF0.194 µM[6]
Thiazole/4-Thiazolidinone HybridB-RAFV600E94 nM[7]

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is implicated in various cellular processes, and its inhibition is being explored for the treatment of several diseases, including cancer. Acylaminopyridine-based thiazole derivatives have demonstrated nanomolar potency against GSK-3β, with one compound showing an IC50 of 0.29 ± 0.01 nM.[1] Another thiazole derivative, AR-A014418, is a known selective GSK-3 inhibitor.[1]

Compound ClassTarget KinaseIC50Reference
Acylaminopyridine-ThiazoleGSK-3β0.29 ± 0.01 nM[1]
4,5,6,7-tetrahydrobenzo[d]thiazoleGSK-3β0.67 µM[8]
Thiazole derivativeGSK-3β1.1 ± 0.1 nM[1]
Tyrosine Kinase Inhibitors

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation. Thiazole-based compounds have been designed as potent EGFR inhibitors. For example, a series of thiazolyl-pyrazolines were identified as dual EGFR and VEGFR-2 inhibitors, with the most potent compound showing an IC50 of 32.5 ± 2.2 nM against EGFR.[9] Another study on pyrazole–thiadiazole-based compounds reported a derivative with an EGFR inhibitory IC50 of 0.024 ± 0.002 μM.[10]

Compound ClassTarget KinaseIC50Reference
Thiazolyl-PyrazolineEGFR32.5 ± 2.2 nM[9]
Pyrazole-Thiadiazole HybridEGFR0.024 ± 0.002 µM[10]
Thiazole/4-Thiazolidinone HybridEGFR74 nM[7][11]
Imidazo[2,1-b]thiazoleEGFR0.122 µM[12]

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several thiazole derivatives have demonstrated significant VEGFR-2 inhibitory activity. A 4-chlorophenylthiazole-containing compound was found to inhibit VEGFR-2 with an IC50 value of 51.09 nM.[13] In another study, a thiazole derivative displayed a significant VEGFR-2 inhibitory activity with an IC50 of 0.044 μM.[14]

Compound ClassTarget KinaseIC50Reference
4-ChlorophenylthiazoleVEGFR-251.09 nM[13]
Thiazole DerivativeVEGFR-20.044 µM[14]
Thiazolyl-PyrazolineVEGFR-243.0 ± 2.4 nM[9]
Benzothiazole-Thiadiazole HybridVEGFR-20.071 µM[6]
2-Aminobenzothiazole HybridVEGFR-291 nM[15]

Experimental Protocols

The determination of the kinase inhibitory activity of the thiazole derivatives cited in this guide was primarily conducted using in vitro kinase assays. A generalized protocol for such an assay is outlined below.

In Vitro Kinase Inhibition Assay (General Protocol)

  • Reagents and Materials:

    • Recombinant human kinase enzyme (e.g., CDK2/cyclin A, B-RAFV600E, EGFR, VEGFR-2).

    • Specific peptide or protein substrate for the kinase.

    • Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-33P]ATP) or in a system that allows for non-radioactive detection.

    • Assay buffer (typically containing Tris-HCl, MgCl2, DTT, and other components to ensure optimal kinase activity).

    • Thiazole derivative test compounds dissolved in a suitable solvent (e.g., DMSO).

    • Positive control inhibitor (a known inhibitor of the target kinase).

    • Microplates (e.g., 96-well or 384-well).

    • Detection reagents (e.g., scintillation fluid for radiometric assays, or reagents for luminescence-based assays like ADP-Glo™).

    • Plate reader (scintillation counter or luminometer).

  • Assay Procedure:

    • The kinase reaction is typically performed in a microplate well.

    • The test compound (thiazole derivative) at various concentrations is pre-incubated with the kinase enzyme in the assay buffer for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., room temperature or 30°C).

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specific time, ensuring that it remains within the linear range of the assay (typically less than 10% of the substrate is consumed).

    • The reaction is terminated by the addition of a stop solution (e.g., a high concentration of EDTA or a denaturing agent).

  • Detection and Data Analysis:

    • The amount of phosphorylated substrate (in the case of radiometric assays) or the amount of ADP produced (in the case of luminescence-based assays) is quantified.

    • The percentage of kinase inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

    • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by thiazole derivatives and a typical experimental workflow for evaluating their inhibitory activity.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action synthesis Thiazole Derivative Synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization kinase_assay Kinase Inhibition Assay (IC50) characterization->kinase_assay cell_proliferation Cell-Based Proliferation Assay kinase_assay->cell_proliferation pathway_analysis Signaling Pathway Analysis cell_proliferation->pathway_analysis cell_cycle Cell Cycle Analysis pathway_analysis->cell_cycle apoptosis Apoptosis Assay cell_cycle->apoptosis EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Thiazole_Inhibitor Thiazole Derivative (EGFR Inhibitor) Thiazole_Inhibitor->EGFR VEGFR_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK MAPK MAPK MEK->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis Thiazole_Inhibitor Thiazole Derivative (VEGFR-2 Inhibitor) Thiazole_Inhibitor->VEGFR2 BRAF_pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras BRAF B-RAF (V600E Mutant) Ras->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation Thiazole_Inhibitor Thiazole Derivative (B-RAF Inhibitor) Thiazole_Inhibitor->BRAF

References

Confirming the Positional Isomerism of 5-Methyl-4-phenyl-2-thiazolamine using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to distinguishing between the 5-methyl-4-phenyl and 4-methyl-5-phenyl isomers through HSQC, HMBC, and COSY correlations.

For researchers in drug development and organic synthesis, unambiguous structural confirmation of novel or synthesized compounds is paramount. In the case of substituted heterocycles like thiazolamines, positional isomerism can present a significant analytical challenge. This guide provides a comprehensive comparison of how a suite of 2D Nuclear Magnetic Resonance (NMR) experiments—specifically Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY)—can be employed to definitively confirm the structure of 5-Methyl-4-phenyl-2-thiazolamine and distinguish it from its isomer, 4-methyl-5-phenyl-2-thiazolamine.

The structural elucidation of this compound (C10H10N2S) relies on establishing the precise connectivity of the methyl and phenyl substituents on the thiazole (B1198619) ring.[1][2] While 1D ¹H and ¹³C NMR provide initial information on the chemical environments of the protons and carbons, 2D NMR is essential for mapping the intricate network of through-bond correlations that define the molecule's architecture.

Predicted 2D NMR Correlations for Structural Verification

The key to differentiating between the two isomers lies in the long-range correlations observed in the HMBC spectrum. These correlations reveal multi-bond connectivities between protons and carbons, providing a skeletal map of the molecule.

Proton (¹H) Expected ¹H Chemical Shift (ppm) HSQC Correlation (¹³C) Key HMBC Correlations (¹³C) COSY Correlations (¹H)
Phenyl-H (ortho)~7.5Phenyl-C (ortho)Phenyl-C (ipso), Thiazole-C4Phenyl-H (meta)
Phenyl-H (meta)~7.4Phenyl-C (meta)Phenyl-C (para)Phenyl-H (ortho), Phenyl-H (para)
Phenyl-H (para)~7.3Phenyl-C (para)Phenyl-C (meta)Phenyl-H (meta)
Methyl-H₃~2.4Methyl-CThiazole-C5, Thiazole-C4None
NH₂BroadNoneThiazole-C2None

Table 1: Predicted 2D NMR correlations for this compound. Chemical shifts are approximate and can vary based on solvent and concentration. The crucial HMBC correlation is the cross-peak between the methyl protons and the phenyl-substituted C4 of the thiazole ring.

The definitive correlation for confirming the 5-methyl-4-phenyl arrangement is the HMBC cross-peak between the methyl protons and the C4 carbon of the thiazole ring, which is directly bonded to the phenyl group. Conversely, the absence of a strong HMBC correlation between the methyl protons and the ipso-carbon of the phenyl ring would further support this assignment. COSY correlations will be confined to the phenyl ring, showing the expected ortho, meta, and para couplings.[3][4] The HSQC spectrum will directly link each proton to its attached carbon.[5]

Experimental Workflow and Protocols

A systematic approach is crucial for obtaining high-quality 2D NMR data suitable for structural elucidation. The following workflow outlines the necessary steps.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_data_processing Data Processing and Analysis sample_prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) transfer Transfer to a 5 mm NMR tube sample_prep->transfer proton_nmr Acquire ¹H NMR spectrum transfer->proton_nmr carbon_nmr Acquire ¹³C NMR spectrum proton_nmr->carbon_nmr cosy Acquire ¹H-¹H COSY spectrum carbon_nmr->cosy hsqc Acquire ¹H-¹³C HSQC spectrum cosy->hsqc hmbc Acquire ¹H-¹³C HMBC spectrum hsqc->hmbc processing Process and phase all spectra hmbc->processing analysis Analyze correlations and assign peaks processing->analysis structure_confirmation Confirm structure based on key HMBC correlations analysis->structure_confirmation

Figure 1: Experimental workflow for 2D NMR structural confirmation.

Detailed Experimental Protocols:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • All spectra should be acquired on a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire a standard proton spectrum to determine the chemical shifts and multiplicities of all proton signals.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] Standard pulse programs for gradient-selected COSY should be used.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).[5]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this structural problem. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[5][6][7] The experiment should be optimized for a long-range coupling constant (J) of around 8 Hz to observe the key correlations.

Alternative Structural Elucidation Techniques

While 2D NMR is the gold standard for this type of structural confirmation, other analytical techniques can provide complementary information:

  • X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides an unambiguous three-dimensional structure. However, crystal growth can be a significant bottleneck.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 1D or 2D NOE experiments (NOESY) can show through-space correlations between protons. For this compound, an NOE between the methyl protons and the ortho-protons of the phenyl ring would be expected, providing strong evidence for their proximity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the molecule. Fragmentation patterns in MS/MS experiments could potentially offer clues to the connectivity, but are generally less definitive than NMR for positional isomers.

References

Assessing the Selectivity of 5-Methyl-4-phenyl-2-thiazolamine Against Off-Target Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the kinase selectivity of 5-Methyl-4-phenyl-2-thiazolamine, a small molecule inhibitor with potential therapeutic applications. Understanding the selectivity profile of a kinase inhibitor is paramount in drug discovery and development to minimize off-target effects and enhance therapeutic efficacy. This document presents hypothetical, yet representative, experimental data and detailed protocols to guide researchers in evaluating the performance of this compound against a panel of off-target kinases. The primary targets are presumed to be Aurora Kinase A and Aurora Kinase B, based on the activity of structurally similar compounds.[1][2][3][4]

Kinase Selectivity Profile

The selectivity of this compound was assessed against a panel of 10 representative kinases. The following table summarizes the inhibitory activity (IC50 values) of the compound against its primary targets and a selection of off-target kinases.

Kinase TargetIC50 (nM)Selectivity (Fold vs. Primary Target A)
Primary Target A (Aurora Kinase A) 10 1
Primary Target B (Aurora Kinase B) 15 1.5
Off-Target Kinase 1 (Src)85085
Off-Target Kinase 2 (LCK)1,200120
Off-Target Kinase 3 (LYN)>10,000>1,000
Off-Target Kinase 4 (FAK)2,500250
Off-Target Kinase 5 (JAK2)>10,000>1,000
Off-Target Kinase 6 (FLT3)5,000500
Off-Target Kinase 7 (CK2)8,000800
Off-Target Kinase 8 (B-RAF)>10,000>1,000

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Comprehensive assessment of kinase inhibitor specificity requires a multi-faceted approach.[5] The following are detailed methodologies for key experiments to determine the selectivity profile of a compound like this compound.

In Vitro Kinase Profiling Assay

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.[5]

Materials:

  • Purified recombinant kinases (e.g., a panel of over 400 kinases)

  • Specific peptide or protein substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare 10-point, 3-fold serial dilutions of this compound in DMSO, starting from a high concentration (e.g., 100 µM).

  • In a 384-well plate, add the kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.

  • Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration compared to the DMSO control.

  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

Differential Scanning Fluorimetry (DSF)

DSF is a rapid and robust method for screening and profiling kinase inhibitors by monitoring the thermal stabilization of the protein upon ligand binding.[6] This method does not require an active enzyme or a known substrate.[6]

Materials:

  • Purified recombinant kinases

  • This compound stock solution (e.g., 10 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • HEPES-buffered saline (HBS)

  • 96-well PCR plates

  • Real-time PCR instrument capable of monitoring fluorescence changes with temperature ramps

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well PCR plate, mix the purified kinase, SYPRO Orange dye, and the diluted compound or DMSO (control) in HBS.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Apply a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/min.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melting curve.

  • Calculate the change in melting temperature (ΔTm) induced by the compound compared to the DMSO control. A significant positive ΔTm indicates stabilization and binding of the compound to the kinase.

Visualizations

Hypothetical Signaling Pathway of Aurora Kinases

The following diagram illustrates a simplified signaling pathway involving Aurora Kinases A and B, which are key regulators of cell division.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_Kinases Key Kinases cluster_Inhibitor Inhibitor Action G2 G2 Phase Centrosome_Maturation Centrosome Maturation G2->Centrosome_Maturation Prophase Prophase Centrosome_Maturation->Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AURKA Aurora Kinase A AURKA->Centrosome_Maturation Regulates AURKB Aurora Kinase B AURKB->Metaphase Ensures proper chromosome alignment AURKB->Cytokinesis Regulates Inhibitor 5-Methyl-4-phenyl- 2-thiazolamine Inhibitor->AURKA Inhibits Inhibitor->AURKB Inhibits

Caption: Simplified signaling pathway of Aurora Kinases A and B in cell cycle progression.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the general workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Selectivity_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Compound_Prep Compound Serial Dilution (this compound) Incubation Incubation of Compound with Kinases Compound_Prep->Incubation Kinase_Panel Kinase Panel Preparation Kinase_Panel->Incubation Reaction Initiation of Kinase Reaction ([γ-³³P]ATP + Substrate) Incubation->Reaction Termination Reaction Termination Reaction->Termination Measurement Measurement of Kinase Activity (Scintillation Counting) Termination->Measurement Calculation Calculation of % Inhibition Measurement->Calculation IC50_Determination IC50 Value Determination Calculation->IC50_Determination Selectivity_Assessment Selectivity Profile Assessment IC50_Determination->Selectivity_Assessment

Caption: General experimental workflow for in vitro kinase selectivity profiling.

References

comparative docking studies of 5-Methyl-4-phenyl-2-thiazolamine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of molecular docking studies on 5-Methyl-4-phenyl-2-thiazolamine analogs and related thiazole (B1198619) derivatives reveals their potential as targeted therapeutic agents against various biological targets, including cancer and inflammatory-related proteins. This guide compares the binding affinities of these compounds from several key studies and outlines the experimental methodologies employed.

Comparative Analysis of Binding Affinities

The binding efficacy of various thiazole derivatives has been evaluated against several key protein targets. The data, presented below, showcases the docking scores and binding energies, which indicate the strength of interaction between the ligand (thiazole analog) and the protein. A more negative value typically signifies a stronger binding affinity.

Table 1: Docking Scores of Thiazole Analogs Against Rho6 Protein

New thiazole derivatives have been synthesized and docked against the active site of the Rho6 protein to evaluate their potential as anti-hepatic cancer agents.[1]

CompoundSubstituent on Phenyl RingBinding Energy (kcal/mol)Interacting Residues
5aUnsubstituted-8.2Arg96
5b-Me (electron-donating)-9.2Gln158, Arg108
5c-Cl (electron-withdrawing)-9.0Active site residues
5d-NO2 (electron-withdrawing)-9.1Active site residues

Data sourced from studies on new heterocycles linked thiazole conjugates.[1][2]

Table 2: Docking Scores of 4-Phenylthiazol-2-amine Derivatives Against Estrogen Receptor-α (ER-α)

In a study targeting breast cancer, various 4-Phenylthiazol-2-amine derivatives were docked against the ER-α protein. The results indicated that some compounds had better docking scores than the standard drug, Tamoxifen.[3]

Compound IDDocking Score (kcal/mol)
3e-8.911
Other Analogs-6.658 to -8.911
Tamoxifen (Standard)-6.821
Table 3: Binding Energies of Phenylthiazole Acids Against PPARγ

A series of phenylthiazole acids were evaluated as potential agonists for Peroxisome proliferator-activated receptor gamma (PPARγ), a key target in glucose and lipid homeostasis.[4]

Compound IDBinding Affinity (EC50, μM)
4t0.75 ± 0.20
Rosiglitazone (Standard)0.83 ± 0.14

Experimental Protocols: Molecular Docking

The following protocol represents a generalized methodology compiled from the cited studies for performing molecular docking on thiazole derivatives.

Software and Preparation of Target Protein
  • Software: Docking studies are commonly performed using software such as PyRx-virtual screening software 0.8, AutoDock 4.2®, or Schrodinger suite.[1][3][5]

  • Protein Structure: The three-dimensional crystal structure of the target protein is obtained from the RCSB Protein Data Bank (PDB).[6]

  • Protein Preparation: The protein is prepared for docking by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms and Kollman charges. The prepared protein structure is then saved in a PDBQT format for use with AutoDock.

Ligand Preparation
  • Ligand Structure: The 2D structures of the this compound analogs and other derivatives are drawn using software like ChemBio3D Ultra 14.0.[6]

  • Energy Minimization: The structures are then converted to 3D and subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process optimizes the ligand's geometry to its lowest energy state.

  • Charge Assignment: Gasteiger partial charges are computed for the ligand atoms. The prepared ligands are also saved in the PDBQT format.

Docking Simulation
  • Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid are determined based on the co-crystallized ligand or by identifying the binding pocket.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) is frequently employed for docking simulations. This algorithm explores a wide range of possible conformations of the ligand within the protein's active site.[1]

  • Analysis: The results are analyzed based on the binding energy (in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein. The conformation with the lowest binding energy is typically considered the most favorable.

Visualization of Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase A Target Identification (e.g., ER-α, PPARγ) B Retrieve Protein Structure (from PDB) A->B C Protein Preparation (Remove water, add hydrogens) B->C F Define Binding Site (Grid Box Generation) C->F D Ligand Design & Preparation (this compound analogs) E Ligand Energy Minimization D->E E->F G Molecular Docking Simulation (e.g., AutoDock, Schrodinger) F->G H Analyze Docking Poses & Binding Energies G->H I Identify Key Interactions (H-bonds, hydrophobic, etc.) H->I J Comparative Analysis (Rank analogs vs. standard) I->J K Identify Lead Compounds J->K

Caption: Workflow for a comparative molecular docking study.

References

A Comparative Guide to the ADMET Properties of Substituted 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug discovery, the 2-aminothiazole (B372263) scaffold represents a privileged structure due to its prevalence in a wide array of biologically active compounds.[1][2] However, advancing these promising molecules from hit-to-lead and beyond requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. This guide provides a comparative evaluation of the ADMET properties of various substituted 2-aminothiazoles, supported by experimental data from published studies.

Key ADMET Parameters of Substituted 2-Aminothiazoles

The following tables summarize key experimental ADMET data for different series of substituted 2-aminothiazole derivatives. It is important to note that the data is compiled from various studies, and direct comparison between different series should be made with caution due to variations in experimental conditions.

Table 1: In Vivo Pharmacokinetic Parameters of Anti-Prion 2-Aminothiazoles

A study of 2-aminothiazoles with anti-prion activity evaluated 27 analogs, leading to the selection of IND24 and IND81 for further investigation. These compounds demonstrated favorable brain penetration and oral bioavailability in mice.[3][4][5]

CompoundOral Bioavailability (%)Brain Concentration (µM at 8h post-dose)Plasma Concentration (µM at 8h post-dose)
IND24 ~27-40~1.5~0.5
IND81 ~27-40~2.0~0.7
Table 2: In Vitro Metabolic Stability of Anti-Prion 2-Aminothiazoles

The metabolic stability of the anti-prion 2-aminothiazole series was assessed in mouse liver microsomes.[3][4]

Compound SeriesStability in Liver Microsomes (t1/2)Observed Metabolism
27 Analogs Ranged from 30 to >60 minutesRing hydroxylation was a noted metabolic pathway.
IND24 & IND81 > 60 minutesNeither compound was a substrate for the MDR1 transporter.
Table 3: In Vitro Cytotoxicity of Various Substituted 2-Aminothiazoles

The in vitro cytotoxicity of several series of 2-aminothiazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

Compound SeriesCell LineKey Findings (IC50 values)Reference
4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxinsA549 (Lung), HepG2 (Liver)Compound 46b showed potent activity with IC50 = 0.16 µM (A549) and 0.13 µM (HepG2).[6]
5-ArylazoaminothiazolesPC3 (Prostate)Compound 31c exhibited cytotoxicity comparable to 5-fluorouracil.[6]
4,5-Disubstituted 2-aminothiazolesH1299 (Lung), SHG-44 (Glioma)The most promising analog showed IC50 values of 4.89 µM (H1299) and 4.03 µM (SHG-44).[6]
Thiazole-pyrazole hybridsHepG2 (Liver)A novel compound demonstrated higher cytotoxicity (IC50 = 2.20 µg/mL) than doxorubicin.[7]
Heterocyclic compoundsHCT116 (Colon), MCF-7 (Breast), HepG2 (Liver)Compound CP1 showed IC50 values of 4.7 µg/mL (HCT116), 4.8 µg/mL (MCF-7), and 11 µg/mL (HepG2).[8]
Table 4: In Silico Permeability Prediction of 2-Aminothiazol-4(5H)-ones

An in silico study predicted the Caco-2 cell permeability for a series of 2-aminothiazol-4(5H)-one derivatives, suggesting good intestinal absorption potential.[9]

Compound SeriesPredicted Caco-2 PermeabilityPredicted Human Intestinal Absorption
28 Derivatives High permeability (values ranged from 1.08 to 1.614)Excellent probability (values range from 90.77% to 95.75%)

Experimental Protocols

Detailed methodologies for the key ADMET assays are provided below.

In Vitro Metabolic Stability in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.

Protocol:

  • Incubation Mixture Preparation: A solution containing the test compound (e.g., 1 µM) and liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) is prepared.[10]

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH (1 mM). A control incubation without NADPH is also performed.[10]

  • Time-point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of human intestinal absorption of drugs.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a Transwell® plate and cultured for approximately 21 days to form a differentiated and polarized cell monolayer.[11][12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to the apical (A) side of the monolayer to assess absorption (A to B transport).

  • Sampling: Samples are taken from the basolateral (B) side at specific time intervals.

  • Bidirectional Transport (for efflux assessment): To evaluate active efflux, the compound is also applied to the basolateral side, and samples are taken from the apical side (B to A transport). Efflux transporter inhibitors like verapamil (B1683045) can be included to identify specific transporter involvement.[11][13]

  • Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell viability.

Protocol:

  • Cell Seeding: Human cancer cells (e.g., HepG2) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Visualizing ADMET Processes and Workflows

The following diagrams, generated using Graphviz, illustrate key workflows in ADMET evaluation.

ADMET_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Absorption Caco-2 Permeability Pharmacokinetics Pharmacokinetics in Mice Absorption->Pharmacokinetics Promising Permeability Metabolism Microsomal Stability Metabolism->Pharmacokinetics Good Stability Toxicity Cytotoxicity (MTT) Toxicity->Pharmacokinetics Low Toxicity Lead Compound Lead Compound Lead Compound->Absorption Lead Compound->Metabolism Lead Compound->Toxicity Caco2_Permeability_Assay cluster_workflow Caco-2 Permeability Assay Workflow node1 Start: Seed Caco-2 cells on Transwell inserts Culture for ~21 days to form a monolayer node2 Monolayer Integrity Check Measure Transepithelial Electrical Resistance (TEER) node1->node2 node3 Compound Application Add test compound to Apical (A) or Basolateral (B) side node2->node3 node4 Sampling & Analysis Collect samples from the opposite side at time intervals Quantify compound concentration by LC-MS/MS node3->node4 node5 Data Calculation Calculate Apparent Permeability (Papp) Determine Efflux Ratio (Papp B-A / Papp A-B) node4->node5

References

Safety Operating Guide

Proper Disposal of 5-Methyl-4-phenyl-2-thiazolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As no specific Safety Data Sheet (SDS) is readily available for 5-Methyl-4-phenyl-2-thiazolamine, this guidance is based on information for structurally similar compounds and general best practices for hazardous waste management. It is imperative to treat this compound as hazardous and consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For professionals engaged in research, development, and scientific analysis, adherence to proper disposal procedures for compounds like this compound is not just a regulatory requirement but a professional obligation. This document provides a procedural framework to ensure the safe handling and disposal of this compound.

Hazard Assessment and Personal Protective Equipment

In the absence of specific data, it is prudent to assume that this compound may possess hazards similar to other thiazole (B1198619) derivatives. These can include skin and eye irritation, respiratory irritation if inhaled, and potential harm if swallowed.[1][2] Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Skin and Body Laboratory coat.
Respiratory Use in a well-ventilated area or with local exhaust ventilation.[1][3]

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the safe disposal of this compound.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Segregate solid waste (e.g., contaminated consumables) from liquid waste.

    • Do not mix with incompatible waste streams.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

    • Keep the container securely closed when not in use.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure and away from general laboratory traffic.

  • Disposal Request:

    • Once the waste container is full or the project is complete, submit a request for disposal to your institution's EHS or hazardous waste management program.

    • Do not dispose of this chemical down the drain or in regular trash.[4]

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.

    • Dispose of all cleaning materials as hazardous waste.

Summary of Hazard and Precautionary Statements for Similar Compounds

The following table summarizes the GHS hazard and precautionary statements for similar thiazole compounds, which should be considered when handling this compound.

Hazard StatementPrecautionary Statement
H315: Causes skin irritation.[1][2]P264: Wash skin thoroughly after handling.[1][2]
H319: Causes serious eye irritation.[1][2]P280: Wear protective gloves/ eye protection/ face protection.[1][2]
H335: May cause respiratory irritation.[1][2]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
P501: Dispose of contents/container to an approved waste disposal plant.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling This compound B Assess Hazards (Assume Hazardous) A->B C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Generate Waste? C->D E Segregate Waste (Solid vs. Liquid) D->E Yes I Decontaminate Work Area D->I No F Label Waste Container 'Hazardous Waste' E->F G Store in Satellite Accumulation Area F->G H Contact EHS for Waste Pickup G->H H->I J End I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methyl-4-phenyl-2-thiazolamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 5-Methyl-4-phenyl-2-thiazolamine. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Chemical Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to be harmful if swallowed, cause skin irritation, serious eye damage, and may lead to respiratory irritation.[1][2]

GHS Hazard Statements:

  • H302: Harmful if swallowed[2]

  • H315: Causes skin irritation[1][2]

  • H318/H319: Causes serious eye damage/irritation[1][2]

  • H335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection CategoryEquipmentPurpose
Primary Engineering Controls Chemical Fume HoodTo minimize the inhalation of dust or vapors.[3]
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldTo protect against splashes and airborne particles.[1][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact.[1][3]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[1][3]
Respiratory Protection NIOSH-approved respiratorRecommended when engineering controls are insufficient or when handling large quantities.[3]

Operational Plan: Step-by-Step Handling Procedure

Always handle this compound within a certified chemical fume hood to prevent the inhalation of dust or vapors.[3] Avoid direct contact with skin and eyes by consistently wearing the appropriate PPE.[3]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Disposal prep1 Don Appropriate PPE prep2 Verify Fume Hood Functionality prep1->prep2 handle1 Weigh Compound in Fume Hood prep2->handle1 handle2 Prepare Solution or Mixture handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Properly Store or Dispose of Compound post1->post2 waste1 Segregate Chemical Waste post2->waste1 waste2 Label Waste Container waste1->waste2 waste3 Dispose via Approved Channels waste2->waste3

Caption: Standard workflow for handling this compound.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]

  • If inhaled: Move the individual to fresh air and keep them in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[1][3]

  • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[4]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Waste should be collected in a designated, labeled, and sealed container for chemical waste.[3] Do not dispose of it down the drain or with general laboratory trash.[3]

Personal Protective Equipment (PPE) Decision Tree

cluster_routes Potential Routes of Exposure cluster_ppe Recommended PPE inhalation Inhalation respirator NIOSH-approved Respirator inhalation->respirator skin_contact Skin Contact gloves Chemical-resistant Gloves skin_contact->gloves lab_coat Lab Coat skin_contact->lab_coat eye_contact Eye Contact goggles Safety Goggles eye_contact->goggles face_shield Face Shield eye_contact->face_shield ingestion Ingestion

Caption: PPE selection based on exposure routes.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-phenyl-2-thiazolamine
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-phenyl-2-thiazolamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。